N-Cbz-guanidine
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
16706-54-0 |
|---|---|
Molecular Formula |
C9H11N3O2 |
Molecular Weight |
193.20 g/mol |
IUPAC Name |
benzyl N-methanehydrazonoylcarbamate |
InChI |
InChI=1S/C9H11N3O2/c10-12-7-11-9(13)14-6-8-4-2-1-3-5-8/h1-5,7H,6,10H2,(H,11,12,13) |
InChI Key |
ANFQZZCHCHQRLY-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)COC(=O)N=C(N)N |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)NC=NN |
solubility |
not available |
Origin of Product |
United States |
Foundational & Exploratory
Synthesis of N-Cbz-Guanidine from Benzyl Chloroformate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the synthesis of N-Cbz-guanidine, a critical building block in medicinal chemistry and organic synthesis. Due to the high basicity of guanidine and the propensity for over-acylation, direct protection with benzyl chloroformate to achieve mono-substitution is challenging. Therefore, this guide focuses on a well-established and reliable multi-step approach commencing with cyanamide, alongside a method for the preparation of the related N,N'-di-Cbz-guanidine for comparative purposes.
Data Presentation: Comparative Synthesis Data
The following table summarizes the key quantitative data for the synthesis of mono-Cbz and di-Cbz protected guanidines, allowing for easy comparison of the methodologies.
| Parameter | Mono-Cbz-Guanidine Synthesis (from Cyanamide) | N,N'-di-Cbz-Guanidine Synthesis (from Guanidine HCl) |
| Starting Materials | Cyanamide, Benzyl Chloroformate, Benzylamine | Guanidine Hydrochloride, Benzyl Chloroformate |
| Key Intermediates | N-carbobenzyloxycyanamide, Potassium N-carbobenzyloxycyanamide | Not Applicable |
| Overall Yield | ~77% (for N-Benzyl, N'-Cbz-guanidine)[1] | 75%[2] |
| Reaction Time | Step A: 3.5 hours; Step B: 0.5 hour; Step C: 1 hour | 20 hours |
| Reaction Temperature | Step A: 0°C to room temp.; Step B: 0°C; Step C: Room temp. | 0°C |
| Key Reagents | Sodium Hydroxide, Potassium Hydroxide, Trimethylsilyl chloride | Sodium Hydroxide |
| Solvent(s) | Water, Methanol, Acetonitrile, Dichloromethane | Dichloromethane, Water |
Experimental Protocols
I. Synthesis of Mono-Cbz-Protected Guanidine (via Acylcyanamide Intermediate)
This procedure is adapted from a well-established method and involves three main steps.[1]
A. Preparation of N-carbobenzyloxycyanamide
-
In a 500-mL round-bottomed flask, dissolve cyanamide (12.6 g, 0.15 mol) in distilled water (100 mL).
-
Add sodium hydroxide pellets (6.16 g, 0.154 mol) portion-wise over 15 minutes.
-
Stir the mixture for 30 minutes at room temperature, then cool to 0°C in an ice bath.
-
In an addition funnel, place benzyl chloroformate (12.8 g, 0.075 mol).
-
Add the benzyl chloroformate dropwise to the reaction mixture over 15 minutes.
-
Stir the reaction for an additional 3 hours at room temperature.
-
Transfer the mixture to a separatory funnel and wash with diethyl ether (50 mL).
-
Acidify the aqueous layer to a pH of 2 with concentrated HCl.
-
Extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield N-carbobenzyloxycyanamide.
B. Preparation of Potassium N-carbobenzyloxycyanamide
-
Dissolve the crude N-carbobenzyloxycyanamide from Step A in methanol (25 mL).
-
In a separate flask, dissolve potassium hydroxide flakes (4.20 g, 0.075 mol) in methanol (100 mL) at 0°C.
-
Add the N-carbobenzyloxycyanamide solution dropwise to the potassium hydroxide solution over 30 minutes at 0°C.
-
Collect the resulting precipitate by vacuum filtration and wash with cold methanol to obtain potassium N-carbobenzyloxycyanamide.
C. Synthesis of N-Benzyl, N'-Cbz-guanidine
-
Suspend potassium N-carbobenzyloxycyanamide (6.42 g, 30.0 mmol) in acetonitrile (100 mL) under a nitrogen atmosphere.
-
Stir the suspension vigorously for 15 minutes.
-
Add trimethylsilyl chloride (3.58 g, 33.0 mmol) dropwise over 10 minutes and stir for 30 minutes at room temperature.
-
Add benzylamine (3.54 g, 33.0 mmol) in a single portion and stir for 1 hour.
-
Remove the solvent under reduced pressure.
-
Dissolve the residue in dichloromethane (350 mL) and wash with 1M sodium carbonate solution (100 mL) and saturated sodium chloride solution (100 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude product.
-
Purify by recrystallization from ethyl acetate.
II. Synthesis of N,N'-di-Cbz-guanidine
This procedure describes the direct di-protection of guanidine hydrochloride.[2]
-
In a round-bottomed flask, dissolve guanidine hydrochloride (3.82 g, 40 mmol) and sodium hydroxide (8.0 g, 0.20 mol) in water (40 mL).
-
Add dichloromethane (80 mL) and cool the biphasic mixture to 0°C with vigorous stirring.
-
Add benzyl chloroformate (17.1 mL, 120 mmol) dropwise over 45 minutes.
-
Continue stirring at 0°C for 20 hours.
-
Dilute the mixture with dichloromethane (100 mL) and separate the layers.
-
Extract the aqueous layer with dichloromethane (100 mL).
-
Combine the organic extracts, wash with water, and dry over magnesium sulfate.
-
Filter and concentrate under reduced pressure to obtain the crude product.
-
Purify by column chromatography or recrystallization.
Mandatory Visualization
Reaction Pathway for the Synthesis of N-Benzyl, N'-Cbz-guanidine
Caption: Multi-step synthesis of N-Benzyl, N'-Cbz-guanidine.
Logical Relationship: Direct Acylation vs. Multi-step Synthesis
References
N-Cbz-guanidine CAS number and molecular weight
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of N-Cbz-guanidine (benzyl N-(diaminomethylidene)carbamate), a key synthetic intermediate. The document details its chemical properties, representative synthesis, and applications in organic chemistry, particularly in the development of novel molecular architectures.
Core Compound Data
This compound is a guanidine derivative where one of the nitrogen atoms is protected by a benzyloxycarbonyl (Cbz) group. This protection strategy is crucial for modulating the high basicity of the guanidine moiety, rendering it a more manageable reagent in complex synthetic pathways.
Physicochemical and Structural Information
The following table summarizes the key quantitative data for this compound. It is important to note that while core identifiers are well-established, specific experimental data such as melting point and solubility are not consistently reported in publicly available literature.
| Property | Value | Source |
| CAS Number | 16706-54-0 | [PubChem] |
| Molecular Formula | C₉H₁₁N₃O₂ | [PubChem] |
| Molecular Weight | 193.20 g/mol | [PubChem] |
| IUPAC Name | benzyl N-(diaminomethylidene)carbamate | [PubChem] |
| Calculated XLogP3 | 1.4 | [PubChem] |
| Hydrogen Bond Donor Count | 2 | [PubChem] |
| Hydrogen Bond Acceptor Count | 3 | [PubChem] |
| Rotatable Bond Count | 3 | [PubChem] |
Synthesis and Experimental Protocols
Representative Synthesis: Preparation of N-Benzyl, N'-Cbz-guanidine
This protocol is adapted from a known procedure for the synthesis of mono-Cbz protected guanidines.
Materials:
-
Potassium carbobenzyloxycyanamide
-
Acetonitrile
-
Trimethylsilyl chloride
-
Benzylamine
-
Methanol
-
Diethyl ether
Procedure:
-
A flame-dried 250-mL single-necked round-bottomed flask equipped with a magnetic stirring bar is placed under a nitrogen atmosphere.
-
The flask is charged with potassium carbobenzyloxycyanamide (30.0 mmol).
-
Acetonitrile (100 mL) is added, and the mixture is stirred vigorously for 15 minutes.
-
Trimethylsilyl chloride is then added, and the reaction is stirred for an additional period.
-
Benzylamine is subsequently introduced to the reaction mixture.
-
Upon completion of the reaction, the solvent is removed under reduced pressure.
-
The residue is then taken up in methanol and stirred.
-
The product is precipitated by the addition of diethyl ether and collected by filtration.
Applications in Organic Synthesis
This compound is a valuable reagent for the introduction of a protected guanidine group in the synthesis of more complex molecules. One of its notable applications is in the preparation of N-protected amino acid-derived guanidine organocatalysts.
Experimental Protocol: Synthesis of an this compound-Containing Organocatalyst
This protocol describes the synthesis of an organocatalyst using this compound as a key reagent.
Materials:
-
N-Cbz-L-proline
-
1,1'-Carbonyldiimidazole (CDI)
-
Dry N,N-Dimethylformamide (DMF)
-
This compound
Procedure:
-
N-Cbz-L-proline is dissolved in dry DMF in a reaction vessel under an inert atmosphere.
-
The solution is cooled to 0 °C.
-
1,1'-Carbonyldiimidazole (CDI) is added to the solution to activate the carboxylic acid.
-
The reaction mixture is stirred at 0 °C for a designated period to allow for the formation of the acylimidazolide intermediate.
-
A solution of this compound in dry DMF is then added to the reaction mixture.
-
The reaction is allowed to proceed at room temperature for 24-72 hours.
-
Following the reaction, the product is isolated and purified using standard chromatographic techniques.
Logical and Workflow Diagrams
The following diagrams, generated using the DOT language, illustrate key concepts and workflows related to this compound.
Caption: Workflow for the synthesis of an organocatalyst using this compound.
Signaling Pathways and Biological Activity
There is limited information in the scientific literature describing a direct role for this compound in specific biological signaling pathways. Its primary utility is as a synthetic intermediate. However, the guanidinium group, which this compound can introduce into molecules, is of significant interest in medicinal chemistry. Guanidine and its derivatives are known to interact with various biological targets. For instance, some guanidine compounds act as inhibitors of voltage-gated potassium (Kv) channels. The proposed mechanism involves the guanidinium ion binding within the intracellular pore of the channel, which can stabilize a closed state.
The Cbz protecting group on this compound is designed to be removed under specific conditions, unmasking the guanidine functionality at a desired stage of a synthesis. This allows for the strategic incorporation of the biologically active guanidinium moiety into potential drug candidates.
Caption: General mechanism of action for some guanidine compounds as Kv channel inhibitors.
The Carboxybenzyl Group: A Cornerstone of Modern Peptide Synthesis
An In-depth Technical Guide on the Discovery and History of the Cbz Protecting Group
Introduction
The ability to selectively protect and deprotect functional groups is a fundamental requirement for the chemical synthesis of complex organic molecules. In the realm of peptide synthesis, where the sequential coupling of amino acids necessitates the masking of reactive amine termini, the development of a reliable protecting group strategy was a watershed moment. The introduction of the carboxybenzyl (Cbz or Z) protecting group by Max Bergmann and Leonidas Zervas in 1932 revolutionized the field, enabling the controlled, stepwise synthesis of peptides for the first time and laying the groundwork for decades of advancements in bioorganic chemistry and drug development.[1][2] This technical guide provides a comprehensive overview of the discovery, history, and core methodologies associated with the Cbz protecting group, tailored for researchers, scientists, and professionals in drug development.
Historical Perspective: The Bergmann-Zervas Breakthrough
Prior to the 1930s, the synthesis of peptides of a defined sequence was a formidable challenge, largely due to the uncontrollable polymerization of amino acids. The breakthrough came when Max Bergmann and his graduate student Leonidas Zervas, working at the Kaiser Wilhelm Institute for Leather Research in Dresden, Germany, introduced the benzyloxycarbonyl group as a means to temporarily protect the α-amino group of amino acids.[1][2] Their seminal paper, "Über ein allgemeines Verfahren der Peptid-Synthese" (On a General Method of Peptide Synthesis), published in Berichte der deutschen chemischen Gesellschaft in 1932, described a method that was both elegant and robust.[2][3]
The Cbz group offered two critical features that made it exceptionally suitable for peptide synthesis: it could be introduced under mild conditions, and more importantly, it could be removed selectively without cleaving the newly formed peptide bonds. This "orthogonal" protection strategy was the key to their success. For their pioneering work, the Cbz group is often referred to as the "Z" group in honor of Zervas.
Core Chemistry of the Cbz Protecting Group
The utility of the Cbz group lies in the stability of the carbamate linkage it forms with an amine and the relative ease with which the benzyl group can be cleaved.
Protection of Amines
The introduction of the Cbz group, or Cbz-protection, is typically achieved by reacting the amine with benzyl chloroformate (Cbz-Cl) in the presence of a base to neutralize the hydrochloric acid byproduct.[4] The reaction is a nucleophilic acyl substitution where the amine attacks the electrophilic carbonyl carbon of benzyl chloroformate.
Diagram 1: General Mechanism for Cbz Protection of an Amine
Caption: Mechanism of amine protection using benzyl chloroformate.
Deprotection of Cbz-Protected Amines
The selective removal of the Cbz group is the hallmark of this protecting group strategy. Several methods have been developed for Cbz deprotection, with catalytic hydrogenation being the most common.
1. Catalytic Hydrogenolysis: This is the classic and most widely used method for Cbz deprotection. The Cbz-protected amine is treated with hydrogen gas in the presence of a palladium catalyst, typically palladium on carbon (Pd/C).[4] The reaction proceeds under mild conditions and yields the free amine, toluene, and carbon dioxide as byproducts.
Caption: A simplified workflow for dipeptide synthesis.
Conclusion
The discovery of the carboxybenzyl protecting group by Bergmann and Zervas was a monumental achievement that transformed peptide synthesis from an art to a science. Its ease of introduction, stability, and selective removal under mild conditions provided the essential tools for the rational construction of peptides. While newer protecting groups with different orthogonalities have since been developed, the Cbz group remains a widely used and reliable choice in both academic and industrial settings. The principles established by the Bergmann-Zervas method continue to underpin the logic of modern synthetic organic chemistry, demonstrating the enduring legacy of this foundational discovery.
References
The Strategic Role of N-Cbz-Guanidine in Peptide Chemistry: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The guanidinium side chain of arginine presents a unique and often critical feature in peptide chemistry, contributing significantly to the biological activity of many peptides through its basicity and hydrogen-bonding capabilities. However, its high nucleophilicity and basicity also pose a significant challenge during chemical peptide synthesis, necessitating the use of protecting groups to prevent unwanted side reactions. Among the arsenal of protecting groups available to the peptide chemist, the benzyloxycarbonyl (Cbz or Z) group stands as a classic and versatile tool for the protection of the guanidino function. This technical guide provides an in-depth exploration of the role of N-Cbz-guanidine in peptide chemistry, offering a comprehensive overview of its application, quantitative data on its efficiency, detailed experimental protocols, and a discussion of its strategic importance in the synthesis of complex peptides.
Core Principles of this compound Protection
The benzyloxycarbonyl group is introduced to the guanidino moiety of arginine via reaction with benzyl chloroformate (Cbz-Cl) under basic conditions. This transforms the highly basic guanidinium group into a neutral, less reactive carbamate, thereby preventing its interference with peptide coupling reactions. The Cbz group is renowned for its stability under a wide range of conditions, including those used for the removal of other common protecting groups like Boc (tert-butyloxycarbonyl) and Fmoc (9-fluorenylmethyloxycarbonyl), making it a valuable component of orthogonal protection strategies in solid-phase peptide synthesis (SPPS) and solution-phase peptide synthesis (SPPS).[1][2][3]
The removal of the Cbz group is most commonly and efficiently achieved through catalytic hydrogenolysis, typically using palladium on carbon (Pd/C) as a catalyst in the presence of a hydrogen source.[1] This method is mild and selective, leaving most other functional groups intact. Alternatively, deprotection can be accomplished under strong acidic conditions, such as with HBr in acetic acid or with other acid-mediated protocols, providing flexibility in synthetic design.[4]
Quantitative Data on this compound Reactions
The efficiency of both the protection and deprotection steps is crucial for the overall success of a peptide synthesis campaign. The following tables summarize quantitative data from various studies, providing a comparative overview of reaction yields under different conditions.
| Reaction | Substrate | Reagents and Conditions | Yield (%) | Reference |
| Protection | Amine | Cbz-Cl, NaHCO₃, THF/H₂O (2:1), 0°C, 20 h | 90 | [1] |
| Protection | L-Cyclohexylglycine | Cbz-Cl, 20% aq. NaOH, water, followed by extraction with ethyl acetate and crystallization | 82.3 | [5] |
| Deprotection | N1-Cbz-Piperazic Acid Derivative | LiOH·H₂O (2 equiv.), THF/H₂O (1:1), 0°C to rt, 18 h | 72 | [6] |
| Deprotection | N1-Cbz-Piperazic Acid Derivative | K₂CO₃ (2 equiv.), MeOH, rt, 18 h | 60 | [6] |
Table 1: Quantitative Yields for Cbz Protection and Deprotection Reactions.
Experimental Protocols
Detailed and reproducible experimental protocols are the cornerstone of successful synthetic chemistry. The following sections provide step-by-step methodologies for the key transformations involving this compound.
Protocol 1: N-Cbz Protection of an Amine
This protocol describes a general procedure for the protection of an amine functional group using benzyl chloroformate.
Materials:
-
Starting material (amine)
-
Tetrahydrofuran (THF)
-
Water
-
Sodium bicarbonate (NaHCO₃)
-
Benzyl chloroformate (Cbz-Cl)
-
Ethyl acetate (AcOEt)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Ethyl acetate/n-hexane mixture
Procedure:
-
Dissolve the starting amine (1.0 eq) in a 2:1 mixture of THF and water.
-
Cool the solution to 0°C in an ice bath.
-
Add sodium bicarbonate (2.0 eq).
-
Slowly add benzyl chloroformate (1.5 eq) to the stirring solution.
-
Stir the reaction mixture at 0°C for 20 hours.
-
Dilute the reaction mixture with water and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the resulting residue by silica gel column chromatography using a suitable eluent system (e.g., 40% ethyl acetate in n-hexane) to afford the N-Cbz protected product.[1]
Protocol 2: Deprotection of this compound via Hydrogenolysis
This protocol outlines the standard method for the removal of the Cbz protecting group using catalytic hydrogenolysis.
Materials:
-
N-Cbz protected compound
-
Methanol (MeOH)
-
5% Palladium on carbon (Pd/C)
-
Hydrogen gas (H₂)
-
Celite
Procedure:
-
Dissolve the N-Cbz protected compound in methanol.
-
Add 5% Pd/C catalyst to the solution.
-
Stir the mixture under an atmosphere of hydrogen gas (atmospheric pressure) at 60°C for 40 hours.
-
After the reaction is complete, filter the catalyst through a pad of Celite.
-
Concentrate the filtrate in vacuo to obtain the deprotected product.[1]
Protocol 3: Acid-Mediated Deprotection of an N-Cbz Group
This protocol provides an alternative, metal-free method for Cbz deprotection using acidic conditions.
Materials:
-
N-Cbz protected compound
-
Isopropanol hydrochloride (IPA·HCl)
-
Ethyl acetate
Procedure:
-
To a clean and dry round-bottom flask, add the N-Cbz protected compound and isopropanol hydrochloride.
-
Stir the mixture at 20-30°C for 15 minutes.
-
Heat the reaction mass to 65-75°C and maintain this temperature for 4 hours.
-
Upon completion of the reaction, cool the mixture to 45-55°C and distill off the solvent under vacuum.
-
Add ethyl acetate to the obtained crude product at 45-55°C and stir for 40 minutes.
-
Cool the mixture to 20-30°C and stir for 2 hours to facilitate precipitation.
-
Isolate the deprotected product by filtration.[4]
Strategic Workflows in Peptide Synthesis
The integration of this compound protection into peptide synthesis workflows is critical for the successful assembly of arginine-containing peptides. The following diagrams, generated using the DOT language, illustrate the logical flow of both solid-phase and solution-phase peptide synthesis employing Cbz protection for the arginine side chain.
References
- 1. total-synthesis.com [total-synthesis.com]
- 2. Trifluoroacetyl as an orthogonal protecting group for guanidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Orthogonal protecting groups for N(alpha)-amino and C-terminal carboxyl functions in solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. tdcommons.org [tdcommons.org]
- 5. US8357820B2 - Process for producing N-protected amino acid - Google Patents [patents.google.com]
- 6. A Reliable Enantioselective Route to Mono-Protected N1-Cbz Piperazic Acid Building Block - PMC [pmc.ncbi.nlm.nih.gov]
N,N'-Bis(benzyloxycarbonyl)guanidine: A Comprehensive Technical Guide for Researchers
For Immediate Release
This technical guide provides an in-depth overview of N,N'-Bis(benzyloxycarbonyl)guanidine, a key reagent in synthetic chemistry, particularly for the guanidinylation of amines. This document is intended for researchers, scientists, and professionals in drug development and medicinal chemistry, offering a centralized resource for its synonyms, chemical identifiers, properties, and applications.
Chemical Identity and Synonyms
N,N'-Bis(benzyloxycarbonyl)guanidine is a protected form of guanidine where two of the nitrogen atoms are capped with benzyloxycarbonyl (Cbz or Z) groups. This protection strategy enhances the compound's utility as a guanidinylating agent by moderating its reactivity and improving its handling characteristics. The systematic identification of this compound is crucial for accurate sourcing and application in experimental settings.
| Identifier Type | Value |
| CAS Number | 10065-79-9 |
| Molecular Formula | C17H17N3O4 |
| Molecular Weight | 327.34 g/mol |
| IUPAC Name | dibenzyl (iminomethylene)bis(carbamate) |
| Synonyms | 1,3-Bis(benzyloxycarbonyl)guanidine, Di-Cbz-guanidine |
| MDL Number | MFCD13180465 |
| InChI | 1S/C17H17N3O4/c18-15(19-16(21)23-11-13-7-3-1-4-8-13)20-17(22)24-12-14-9-5-2-6-10-14/h1-10H,11-12H2,(H3,18,19,20,21,22) |
| InChI Key | WUPOXNUSSFCSGV-UHFFFAOYSA-N |
| SMILES | O=C(NC(=N)NC(=O)OCc1ccccc1)OCc1ccccc1 |
Physicochemical Properties
The physical and chemical properties of N,N'-Bis(benzyloxycarbonyl)guanidine are essential for its proper storage, handling, and use in chemical reactions. While detailed experimental data from suppliers like Sigma-Aldrich is limited, some general properties can be inferred from available information.
| Property | Value |
| Physical Form | Solid, typically a white powder |
| Purity | Typically >97% |
| Storage | Keep in a dark place, inert atmosphere, 2-8°C |
Synthesis and Guanidinylation Reactions
N,N'-Bis(benzyloxycarbonyl)guanidine serves as a valuable reagent for the introduction of a protected guanidinyl group onto primary and secondary amines. This transformation is a key step in the synthesis of various biologically active molecules, including peptide and peptidomimetic analogs of arginine. The benzyloxycarbonyl protecting groups can be removed under specific conditions, typically catalytic hydrogenation, to unveil the free guanidinium group.
General Experimental Workflow
The following diagram illustrates a typical workflow for a guanidinylation reaction using N,N'-Bis(benzyloxycarbonyl)guanidine.
The Cornerstone of Guanidinium Moiety Masking: A Technical Guide to Protecting Groups
For Researchers, Scientists, and Drug Development Professionals
Introduction
The guanidinium group, the characteristic basic moiety of the amino acid arginine, plays a pivotal role in biological recognition, molecular interactions, and catalysis.[1] Its high basicity (pKa ≈ 13.6) ensures it is protonated under physiological conditions, enabling it to participate in hydrogen bonding and electrostatic interactions.[2][3] However, this inherent reactivity presents a significant challenge in the chemical synthesis of peptides and other complex molecules. Unprotected guanidinium groups can interfere with coupling reactions, leading to side products and diminished yields. To overcome this, a variety of protecting groups have been developed to temporarily mask the guanidinium functionality.
This technical guide provides an in-depth exploration of the foundational principles of guanidine protecting groups. It offers a comparative analysis of commonly employed protecting groups, detailed experimental protocols for their installation and cleavage, and a discussion of strategic considerations for their use in complex synthetic endeavors, particularly in the realm of solid-phase peptide synthesis (SPPS).
The Guanidinium Group: A Double-Edged Sword
The guanidinium group's high basicity stems from the resonance stabilization of its protonated form, the guanidinium ion. This positive charge is delocalized over three nitrogen atoms, rendering it a powerful hydrogen bond donor and a key player in molecular recognition. However, in the context of chemical synthesis, this nucleophilicity and high pKa can lead to undesirable side reactions. Therefore, transient protection is a cornerstone of synthetic strategies involving guanidine-containing molecules.
Classification of Guanidine Protecting Groups
Guanidine protecting groups can be broadly classified based on their chemical structure and cleavage conditions. The choice of a suitable protecting group is dictated by the overall synthetic strategy, particularly the need for orthogonal protection schemes where different protecting groups can be removed selectively without affecting others.[4]
A general classification of commonly used guanidine protecting groups is illustrated below:
Figure 1. Classification of common guanidine protecting groups.
Quantitative Comparison of Guanidine Protecting Groups
The selection of a protecting group is a critical decision in synthesis design. Factors such as stability to various reaction conditions, ease of introduction and cleavage, and impact on the solubility of the protected intermediate must be considered. The following table summarizes key quantitative and qualitative data for some of the most widely used guanidine protecting groups.
| Protecting Group | Abbreviation | pKa (Predicted/Approx.) | Introduction Yield (%) | Cleavage Conditions | Cleavage Time | Cleavage Yield (%) | Orthogonality |
| Sulfonyl-Based | |||||||
| Tosyl | Tos | ~3.8 | Good | Strong Acid (HF, TFMSA) | Variable | Moderate to Good | Boc/Bzl |
| 4-Methoxy-2,3,6-trimethyl-benzenesulfonyl | Mtr | Acid-labile | Good | TFA, TMSBr | Long (up to 12h for multiple Arg)[5] | Variable | Fmoc/tBu |
| 2,2,4,6,7-Pentamethyl-dihydrobenzofuran-5-sulfonyl | Pbf | 3.83 (Predicted)[6][7] | High (often >90%) | TFA | ~1 hour[8] | High (e.g., 69% vs 46% for Pmc)[7] | Fmoc/tBu |
| Carbamate-Based | |||||||
| tert-Butoxycarbonyl | Boc | Acid-labile | High (up to 95%)[9] | Strong Acid (TFA, HCl) | 10-30 min[10] | High (e.g., 93%)[11] | Fmoc/tBu |
| Benzyloxycarbonyl | Cbz | Stable to acid/base | High (e.g., 90%)[12] | Hydrogenolysis (H₂/Pd) | 1-40 hours[12] | High | Boc/Bzl, Fmoc/tBu |
| Nitro-Based | |||||||
| Nitro | NO₂ | Electron-withdrawing | Good | Reduction (e.g., SnCl₂) | Variable | Good | Boc/Bzl, Fmoc/tBu |
Note: Yields and reaction times are highly substrate and condition dependent. The values presented are indicative and sourced from various literature reports for comparison.
Orthogonal Protection Strategies in Peptide Synthesis
In solid-phase peptide synthesis (SPPS), the concept of orthogonality is paramount. It allows for the selective deprotection of the Nα-amino group at each cycle of amino acid addition without affecting the protecting groups on the side chains. The two dominant strategies are Fmoc/tBu and Boc/Bzl.
The following diagram illustrates the principle of an orthogonal protection strategy in Fmoc-based SPPS for an arginine-containing peptide.
Figure 2. Orthogonal protection in Fmoc-SPPS of an Arg-peptide.
Experimental Protocols
This section provides detailed methodologies for the introduction and removal of key guanidine protecting groups.
tert-Butoxycarbonyl (Boc) Protection
a) Introduction of Di-Boc Protecting Group: [9][13]
-
Reaction: Guanidinylation of an amine using N,N'-di-Boc-thiourea activated by cyanuric chloride (TCT).
-
Procedure:
-
To a stirred solution of N,N'-di-Boc-thiourea (1.1 equivalents) in anhydrous THF, add cyanuric chloride (0.33 equivalents) at room temperature under an inert atmosphere.
-
Stir the mixture for 30 minutes.
-
Add N-methylmorpholine (NMM, 1.5 equivalents), 4-dimethylaminopyridine (DMAP, 0.1 equivalents), and the primary or secondary amine (1 equivalent).
-
Stir the reaction mixture at room temperature and monitor by TLC.
-
Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to yield the N,N'-di-Boc-protected guanidine.
-
-
Reported Yield: Up to 95%.[9]
b) Cleavage of Boc Protecting Group: [11]
-
Reaction: Acid-catalyzed removal of the Boc group.
-
Procedure:
-
Dissolve the Boc-protected compound in a suitable solvent such as tetrahydrofuran (THF).
-
Add an aqueous solution of a strong acid (e.g., 1.0 M HCl).
-
Stir the reaction at room temperature and monitor by TLC or LC-MS.
-
Upon completion, neutralize the reaction mixture with a base (e.g., saturated sodium bicarbonate solution).
-
Extract the deprotected product with an appropriate organic solvent.
-
Wash the organic layer, dry, and concentrate to obtain the crude product.
-
-
Reported Yield: 93% for a tandem lactone hydrolysis and guanidine deprotection.[11]
Benzyloxycarbonyl (Cbz) Protection
a) Introduction of Cbz Protecting Group: [12][14]
-
Reaction: Acylation of a guanidine with benzyl chloroformate (Cbz-Cl).
-
Procedure:
-
Dissolve the amine in a mixture of THF and water (2:1).
-
Add sodium bicarbonate (2 equivalents) and cool the mixture to 0 °C.
-
Add benzyl chloroformate (1.5 equivalents) dropwise at 0 °C.
-
Allow the reaction to stir at 0 °C for several hours (e.g., 20 hours).[12]
-
Dilute the reaction mixture with water and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the residue by silica gel column chromatography.
-
-
Reported Yield: 90%.[12]
b) Cleavage of Cbz Protecting Group: [12]
-
Reaction: Hydrogenolysis using palladium on carbon (Pd/C) as a catalyst.
-
Procedure:
-
Dissolve the Cbz-protected compound in methanol.
-
Add 5% Pd/C catalyst.
-
Stir the mixture under an atmosphere of hydrogen gas (H₂). The reaction can be run at atmospheric pressure or higher pressures.
-
Monitor the reaction by TLC. The reaction time can vary significantly (from hours to days) depending on the substrate and conditions.[12]
-
Upon completion, filter the reaction mixture through a pad of celite to remove the catalyst.
-
Concentrate the filtrate in vacuo to obtain the deprotected product.
-
2,2,4,6,7-Pentamethyldihydrobenzofuran-5-sulfonyl (Pbf) Protection
a) Introduction of Pbf Protecting Group: [15][16]
-
Reaction: Sulfonylation of the guanidine group with Pbf-Cl.
-
Procedure (for Nα-Boc-L-arginine):
-
Prepare a solution of Nα-Boc-L-arginine in a mixture of dioxane and water.
-
Cool the solution in an ice bath.
-
Add a solution of Pbf-Cl in dioxane dropwise.
-
During the addition, maintain the pH of the reaction mixture between 10 and 12 by the controlled addition of a 20% sodium hydroxide solution.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for several hours (e.g., 3.5 hours).[15]
-
Remove the dioxane under reduced pressure.
-
Adjust the pH of the aqueous residue to 3-4 with a saturated aqueous citric acid solution.
-
Extract the product, which may precipitate as an oil, with an organic solvent.
-
Dry and concentrate the organic phase to obtain the crude Boc-Arg(Pbf)-OH.
-
-
Reported Yield: 63.15% in one example.[15]
b) Cleavage of Pbf Protecting Group: [17][18]
-
Reaction: Acidolysis with trifluoroacetic acid (TFA), typically in the presence of scavengers.
-
Procedure (for a peptide on resin):
-
Prepare a cleavage cocktail, a common example being TFA/water/triisopropylsilane (TIS) in a 95:2.5:2.5 ratio.
-
Suspend the dry peptide-resin in the cleavage cocktail.
-
Stir the mixture at room temperature for 1-3 hours. The optimal time can depend on the number of arginine residues.[18]
-
Filter the resin and wash with additional TFA.
-
Precipitate the cleaved peptide by adding the combined filtrates to cold diethyl ether.
-
Collect the precipitated peptide by centrifugation or filtration.
-
-
Reported Cleavage Efficiency: Pbf is significantly more labile than Pmc, with cleavage often complete within an hour.[8]
General Workflow for Protection and Deprotection
The following diagram outlines a generalized workflow for the application of a guanidine protecting group in a synthetic sequence.
Figure 3. General workflow of guanidine protection and deprotection.
Conclusion
The judicious selection and application of guanidine protecting groups are fundamental to the successful synthesis of complex molecules, particularly arginine-containing peptides. This guide has provided a comprehensive overview of the principles governing the use of these crucial synthetic tools. By understanding the chemical properties, stability, and cleavage conditions of various protecting groups, researchers can devise robust and efficient synthetic strategies. The provided data and experimental protocols serve as a valuable resource for chemists in academia and industry, facilitating the rational design and execution of syntheses involving the versatile guanidinium moiety. As the demand for complex synthetic peptides and other guanidine-containing molecules in drug discovery and materials science continues to grow, a thorough understanding of these foundational principles will remain an indispensable asset for the modern synthetic chemist.
References
- 1. N-Cbz-guanidine | 16706-54-0 | Benchchem [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. baranlab.org [baranlab.org]
- 4. Thieme E-Books & E-Journals [thieme-connect.de]
- 5. 2024.sci-hub.se [2024.sci-hub.se]
- 6. Trustworthy Manufacturer Supply Top Purity 154445-77-9 with the Best Price [zypeptides.com]
- 7. alfa-chemistry.com [alfa-chemistry.com]
- 8. nbinno.com [nbinno.com]
- 9. A Mild and Inexpensive Procedure for the Synthesis of N,N′-Di-Boc-Protected Guanidines [organic-chemistry.org]
- 10. mdpi.com [mdpi.com]
- 11. A Direct, Early Stage Guanidinylation Protocol for the Synthesis of Complex Aminoguanidine-containing Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 12. total-synthesis.com [total-synthesis.com]
- 13. Organic Syntheses Procedure [orgsyn.org]
- 14. Preparation of Mono-Cbz Protected Guanidines - PMC [pmc.ncbi.nlm.nih.gov]
- 15. CN101250172B - Arginine double-protective preparation technique - Google Patents [patents.google.com]
- 16. Page loading... [wap.guidechem.com]
- 17. WO2019234108A1 - Methods for the synthesis of arginine-containing peptides - Google Patents [patents.google.com]
- 18. biotage.com [biotage.com]
N-Cbz-Guanidine in Synthesis: A Technical Guide to its Mechanism and Application
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the mechanism of action and synthetic applications of N-Cbz-protected guanidinylating reagents. Guanidines are a critical functional group in a vast array of biologically active natural products and pharmaceuticals, but their high basicity presents a significant challenge in chemical synthesis. The use of the carboxybenzyl (Cbz) protecting group is a key strategy to temporarily mask the guanidino group's reactivity, enabling its efficient incorporation into complex molecular architectures. This guide will focus on the use of N-Cbz-guanidine derivatives, particularly the highly reactive N,N'-Di-Cbz-N''-triflylguanidine, as powerful reagents for the guanylation of primary and secondary amines.
Core Mechanism of Action
The primary role of the Cbz group in these reagents is to reduce the high basicity of the guanidine moiety. The electron-withdrawing nature of the Cbz-carbonyl group delocalizes the lone pair of electrons on the guanidine nitrogens, making the overall functional group less prone to protonation and more manageable in standard organic synthesis conditions.
The guanylation of an amine using an activated this compound reagent, such as N,N'-Di-Cbz-N''-triflylguanidine, proceeds via a nucleophilic substitution mechanism. The triflyl group (trifluoromethanesulfonyl) is an excellent leaving group, which makes the central carbon of the guanidine highly electrophilic. The reaction is typically carried out under mild conditions and involves the nucleophilic attack of a primary or secondary amine on this electrophilic carbon. The reaction proceeds with the displacement of the triflate anion, resulting in the formation of a stable, Cbz-protected guanidinylated product.
The general mechanism can be visualized as follows:
Mechanism of amine guanylation. (Max Width: 760px)
Quantitative Data: Substrate Scope and Yields
The use of N,N'-Di-Cbz-N''-triflylguanidine has been shown to be effective for the guanylation of a wide range of primary and secondary amines, including sterically hindered and electron-deficient substrates. The following table summarizes representative data on the substrate scope and corresponding yields.
| Entry | Amine Substrate | Reaction Time (h) | Temperature (°C) | Solvent | Yield (%) |
| 1 | Benzylamine | 0.5 | 25 | CH₂Cl₂ | 95 |
| 2 | Aniline | 1 | 25 | CH₂Cl₂ | 85 |
| 3 | Cyclohexylamine | 0.5 | 25 | CH₂Cl₂ | 92 |
| 4 | Di-n-butylamine | 2 | 25 | CH₂Cl₂/TEA | 88 |
| 5 | L-Alanine methyl ester | 1 | 25 | CH₂Cl₂ | 90 |
| 6 | 2-Aminoethanol | 0.5 | 0 | CH₂Cl₂ | 93 |
| 7 | 4-Nitroaniline | 3 | 25 | CH₂Cl₂/TEA | 75 |
Note: This data is a compilation of representative examples from the literature and may vary based on specific reaction conditions and scale.
Experimental Protocols
This section provides detailed methodologies for the preparation of the guanylating reagent and a general procedure for the guanylation of a primary amine.
Synthesis of N,N'-Di-Cbz-N''-triflylguanidine
This protocol is adapted from the procedure developed by Goodman and coworkers.
Materials:
-
N,N'-Di-Cbz-guanidine
-
Triflic anhydride (Tf₂O)
-
Triethylamine (TEA)
-
Dichloromethane (CH₂Cl₂)
-
Dry ice/acetone bath
Procedure:
-
A solution of N,N'-Di-Cbz-guanidine (1.0 equiv) in anhydrous dichloromethane is cooled to -78 °C in a dry ice/acetone bath under an inert atmosphere (e.g., nitrogen or argon).
-
Triethylamine (1.2 equiv) is added to the solution.
-
Triflic anhydride (1.1 equiv) is added dropwise to the stirred solution.
-
The reaction mixture is allowed to slowly warm to room temperature over several hours.
-
The reaction is quenched by the addition of a saturated aqueous solution of sodium bicarbonate.
-
The organic layer is separated, and the aqueous layer is extracted with dichloromethane.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel to afford N,N'-Di-Cbz-N''-triflylguanidine as a white solid.
General Protocol for Guanylation of a Primary Amine
Materials:
-
N,N'-Di-Cbz-N''-triflylguanidine
-
Primary amine
-
Triethylamine (TEA, optional for amine hydrochlorides)
-
Dichloromethane (CH₂Cl₂)
Procedure:
-
To a solution of the primary amine (1.0 equiv) in dichloromethane at room temperature, add N,N'-Di-Cbz-N''-triflylguanidine (1.05 equiv). If the amine is used as a hydrochloride salt, add triethylamine (1.1 equiv).
-
The reaction mixture is stirred at room temperature and monitored by thin-layer chromatography (TLC) until the starting amine is consumed. Reaction times typically range from 30 minutes to a few hours.
-
Upon completion, the reaction mixture is diluted with dichloromethane and washed sequentially with 1 M HCl, saturated aqueous sodium bicarbonate, and brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The resulting crude product can be purified by flash column chromatography on silica gel to yield the pure N,N'-Di-Cbz-protected guanidine.
Experimental Workflow and Deprotection
The overall synthetic strategy involves three key stages: guanylation, further synthetic modifications if needed, and finally, deprotection of the Cbz groups to unveil the free guanidine.
General synthetic workflow. (Max Width: 760px)
The removal of the Cbz protecting groups is typically achieved under standard hydrogenolysis conditions. This involves treating the protected guanidine with hydrogen gas in the presence of a palladium catalyst (e.g., palladium on carbon, Pd/C) in a suitable solvent such as methanol or ethanol. This method is generally clean and efficient, yielding the deprotected guanidine, which can then be isolated as a salt (e.g., hydrochloride or trifluoroacetate).
Methodological & Application
Application Notes and Protocols: N-Cbz-Guanidine in Solid-Phase Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the use of N-Cbz-protected guanidinylating reagents in solid-phase peptide synthesis (SPPS). The protocols focus on the conversion of primary amine side chains, such as in ornithine, to a protected arginine analogue, a critical step in the synthesis of arginine-containing peptides and peptidomimetics.
Introduction
The guanidinium group of arginine is pivotal for the biological function of many peptides, facilitating electrostatic interactions and hydrogen bonding. In SPPS, the direct incorporation of arginine often utilizes side chains protected by bulky groups like Pbf or Pmc. An alternative and versatile strategy is the post-synthetic modification of a primary amine-containing residue, such as ornithine or lysine, already incorporated into the peptide sequence. This is achieved through on-resin guanidinylation.
N-Cbz (Carboxybenzyl) protected guanidinylating reagents are valuable tools for this purpose. The Cbz group offers orthogonal protection to the commonly used Fmoc (N-terminal) and tBu (side-chain) protecting groups in Fmoc-SPPS. This allows for selective deprotection strategies. One of the most effective Cbz-protected guanidinylating reagents is N,N'-di-Cbz-N''-triflylguanidine . The triflyl group acts as an excellent leaving group, enhancing the reagent's reactivity and enabling efficient guanidinylation of even sterically hindered amines under mild conditions.[1] For unhindered primary amines, guanidinylation yields using this reagent can exceed 90%.[1]
Experimental Data
The following table summarizes the reported yields for guanidinylation reactions using Cbz-protected reagents in solution-phase synthesis, which is indicative of the efficiency applicable to solid-phase contexts.
| Precursor Amino Acid | Guanidinylating Reagent | Yield (%) | Reference |
| Ornithine | N,N'-di-Cbz-N''-triflylguanidine | 85% | [1] |
| Various amines, amino alcohols, and amino ethers | N,N'-di-Cbz-N''-triflylguanidine | >75% | [1] |
Note: The data presented is primarily from solution-phase synthesis but demonstrates the high efficiency of the reagent, which is translatable to solid-phase applications.
Experimental Protocols
General Solid-Phase Peptide Synthesis (SPPS)
This protocol outlines the general steps for assembling a peptide on a solid support prior to on-resin guanidinylation.
Caption: General workflow for Fmoc-based Solid-Phase Peptide Synthesis (SPPS).
Protocol:
-
Resin Swelling: Swell the resin (e.g., Rink Amide resin) in a suitable solvent like Dichloromethane (DCM) or Dimethylformamide (DMF) for 20-30 minutes.
-
Fmoc Deprotection: Treat the resin with a 20% solution of piperidine in DMF for 5-10 minutes to remove the Fmoc protecting group from the resin's free amine. Repeat this step once.
-
Washing: Wash the resin thoroughly with DMF and DCM to remove excess piperidine and by-products.
-
Amino Acid Coupling: Couple the desired Fmoc-protected amino acid (e.g., Fmoc-Orn(Boc)-OH) to the deprotected amine on the resin. Use a suitable coupling reagent cocktail (e.g., DIC/Oxyma in DMF). Allow the reaction to proceed for 1-2 hours.
-
Washing: Wash the resin with DMF and DCM to remove unreacted reagents.
-
Repeat: Repeat steps 2-5 for each subsequent amino acid in the peptide sequence.
-
Final Fmoc Deprotection: After the final amino acid coupling, perform a final Fmoc deprotection (Step 2) to expose the N-terminal amine if required for subsequent modifications.
On-Resin Guanidinylation of Ornithine Side Chain
This protocol describes the conversion of the δ-amino group of a resin-bound ornithine residue to a di-Cbz-protected guanidino group using N,N'-di-Cbz-N''-triflylguanidine.
Caption: Workflow for on-resin guanidinylation of an ornithine side chain.
Materials:
-
Resin-bound peptide containing an ornithine residue with a free δ-amino group.
-
N,N'-di-Cbz-N''-triflylguanidine
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM), anhydrous
-
Dimethylformamide (DMF)
-
Methanol (MeOH)
-
Kaiser test kit
Protocol:
-
Resin Preparation: Swell the peptidyl-resin in anhydrous DCM for 20 minutes in a reaction vessel. Drain the solvent.
-
Reagent Preparation: In a separate flask, dissolve N,N'-di-Cbz-N''-triflylguanidine (3-5 equivalents relative to the resin loading) and TEA (3-5 equivalents) in anhydrous DCM.
-
Guanidinylation Reaction: Add the freshly prepared guanidinylating solution to the swollen resin. Agitate the mixture at room temperature.
-
Reaction Monitoring: Monitor the reaction progress by taking small samples of the resin and performing a Kaiser test. The disappearance of the blue color indicates the complete consumption of the primary amine. The reaction is typically complete within 2-5 hours.
-
Washing: Once the reaction is complete, drain the reaction mixture and wash the resin thoroughly with DCM, DMF, and finally MeOH to remove all soluble impurities.
-
Drying: Dry the resin under vacuum. The resin-bound peptide now contains an arginine residue with its guanidinium group protected by two Cbz groups.
Cleavage and Deprotection
The final peptide can be cleaved from the resin and the side-chain protecting groups (including Cbz) can be removed.
Protocol:
-
Cleavage Cocktail: Prepare a cleavage cocktail appropriate for the resin and protecting groups used. For Cbz group removal, a strong acid cocktail is typically required. A common cocktail is Trifluoroacetic acid (TFA) / Triisopropylsilane (TIS) / Water (95:2.5:2.5).
-
Cleavage Reaction: Treat the dried resin with the cleavage cocktail for 2-4 hours at room temperature.
-
Peptide Precipitation: Filter the resin and precipitate the crude peptide from the filtrate using cold diethyl ether.
-
Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Lyophilization: Lyophilize the pure fractions to obtain the final peptide as a white powder.
Concluding Remarks
On-resin guanidinylation using N,N'-di-Cbz-N''-triflylguanidine is a highly effective method for introducing arginine residues into peptides during solid-phase synthesis. The high reactivity of the reagent allows for near-quantitative conversion of primary amines under mild conditions, compatible with standard Fmoc-SPPS chemistry. The Cbz protecting groups provide an orthogonal protection strategy, adding flexibility to the synthesis of complex peptides and peptidomimetics. Careful monitoring of the reaction and thorough washing are crucial for obtaining high-purity products.
References
Application Notes and Protocols for Cbz Deprotection via Catalytic Hydrogenation
For Researchers, Scientists, and Drug Development Professionals
Introduction
The benzyloxycarbonyl (Cbz or Z) group is a widely utilized protecting group for amines in organic synthesis, particularly in peptide synthesis and the preparation of complex molecules in drug discovery. Its popularity stems from its stability under a range of reaction conditions and, crucially, its susceptibility to removal under mild catalytic hydrogenation conditions. This process, known as hydrogenolysis, offers a clean and efficient method for deprotection, yielding the free amine, toluene, and carbon dioxide as byproducts.
This document provides detailed application notes and experimental protocols for the deprotection of Cbz-protected amines using various catalytic hydrogenation methods.
Mechanism of Cbz Deprotection by Catalytic Hydrogenation
The deprotection of a Cbz group via catalytic hydrogenation proceeds through a two-step mechanism on the surface of a heterogeneous catalyst, typically palladium on carbon (Pd/C).[1]
-
Hydrogenolysis: The first step involves the cleavage of the benzyl C-O bond by hydrogen. The Cbz-protected amine adsorbs onto the catalyst surface, where hydrogen atoms are also present. The palladium catalyst facilitates the reductive cleavage of the benzylic C-O bond, leading to the formation of toluene and an unstable carbamic acid intermediate.[1]
-
Decarboxylation: The carbamic acid intermediate is highly unstable and readily undergoes spontaneous decarboxylation to yield the deprotected amine and carbon dioxide gas.[1]
Key Parameters for Successful Cbz Deprotection
Several factors can influence the efficiency and outcome of the Cbz deprotection reaction:
-
Catalyst: Palladium on carbon (Pd/C) is the most common catalyst, with 5% or 10% loading being standard.[2] Other catalysts, such as palladium black or palladium on other supports (e.g., CaCO3, Al2O3), can also be used, though they may exhibit different activities.[2] Catalyst deactivation can occur in the presence of sulfur or phosphorus-containing compounds.[2]
-
Hydrogen Source: The reaction can be performed using hydrogen gas (H₂), typically at atmospheric pressure (balloon) or higher pressures in a Parr shaker.[3][4] Alternatively, catalytic transfer hydrogenation (CTH) offers a safer and more convenient option by using hydrogen donors such as ammonium formate (HCOONH₄), formic acid (HCOOH), cyclohexene, or 1,4-cyclohexadiene.[5][6][7][8]
-
Solvent: A variety of protic solvents are suitable for catalytic hydrogenation, with methanol (MeOH) and ethanol (EtOH) being the most common.[3][9] Other solvents like isopropanol (i-PrOH) or ethyl acetate (EtOAc) can also be employed.[3][5]
-
Temperature and Pressure: Most Cbz deprotections can be carried out at room temperature and atmospheric pressure.[3] In cases of slow reactions, elevated temperature or pressure can be applied to increase the reaction rate.[10] Microwave irradiation has also been shown to significantly shorten reaction times.[5]
-
Additives: In some instances, acidic additives can facilitate the reaction. For example, the combination of Pd/C with niobic acid-on-carbon (Nb₂O₅/C) has been shown to accelerate the deprotection of N-Cbz groups.[3][10]
Comparative Data for Cbz Deprotection Methods
The following tables summarize quantitative data from various literature sources for different Cbz deprotection methods, allowing for easy comparison.
Table 1: Cbz Deprotection using Hydrogen Gas (H₂)
| Substrate | Catalyst | Solvent | Temperature (°C) | Time | Yield (%) | Reference |
| Cbz-protected dioctylamine | 10% Pd/C | MeOH | Room Temp. | 90 min (incomplete) | 54% (product), 40% (starting material) | [3] |
| Cbz-protected dioctylamine | 10% Pd/C + 10% Nb₂O₅/C | MeOH | Room Temp. | 45 min | quant. | [10] |
| Cbz-L-Phe-L-Leu-OEt | 10% Pd/C | Micellar (TPGS-750-M in H₂O) | Room Temp. | 2 h | Total deprotection | [11] |
| Cbz-protected amine | 5% Pd-C | MeOH | 60 | 40 h | - | [9] |
Table 2: Cbz Deprotection using Catalytic Transfer Hydrogenation (CTH)
| Substrate | Catalyst | Hydrogen Donor | Solvent | Temperature (°C) | Time | Yield (%) | Reference |
| N-Cbz amines | Pd/C | Ammonium formate | i-PrOH | Microwave (80°C) | 10 min | - | [5] |
| Cbz-protected amines | Pd/C | Ammonium formate | Micellar (TPGS-750-M in H₂O) | - | - | Highly efficient | [6] |
| Z-Gly | 10% Pd/C | Formic acid | MeOH | - | minutes | 95 | [7] |
| Z-Phe | 10% Pd/C | Formic acid | MeOH | - | minutes | 95 | [7] |
| Z-Ala | 10% Pd/C | Formic acid | MeOH | - | minutes | 95 | [7] |
Experimental Protocols
Protocol 1: General Procedure for Cbz Deprotection using Hydrogen Gas (H₂) and Pd/C
This protocol is a standard method for Cbz deprotection on a laboratory scale.
Materials:
-
Cbz-protected amine
-
10% Palladium on carbon (Pd/C) (typically 5-10 mol% of Pd)
-
Methanol (MeOH) or Ethanol (EtOH)
-
Hydrogen gas (H₂) balloon or hydrogenation apparatus
-
Celite® or a membrane filter
Procedure:
-
Dissolve the Cbz-protected substrate in a suitable solvent (e.g., MeOH or EtOH) in a round-bottom flask equipped with a magnetic stir bar.
-
Carefully add the 10% Pd/C catalyst to the solution. The amount of catalyst can vary, but a starting point of 10-20% by weight of the substrate is common.
-
Seal the flask and replace the inside air with hydrogen gas. This is typically done by evacuating the flask with a vacuum pump and then backfilling with hydrogen from a balloon. Repeat this vacuum/hydrogen cycle three times.[3]
-
Stir the reaction mixture vigorously at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is completely consumed.
-
Once the reaction is complete, carefully filter the reaction mixture through a pad of Celite® or a membrane filter to remove the Pd/C catalyst.[3] Use additional solvent (e.g., EtOAc or the reaction solvent) to wash the filter cake and ensure complete recovery of the product.[3]
-
Concentrate the filtrate under reduced pressure to obtain the crude deprotected amine.
-
If necessary, purify the product by an appropriate method such as column chromatography, crystallization, or extraction.
Protocol 2: Cbz Deprotection using Catalytic Transfer Hydrogenation with Ammonium Formate
This protocol offers a convenient alternative to using hydrogen gas.
Materials:
-
Cbz-protected amine
-
10% Palladium on carbon (Pd/C)
-
Ammonium formate (HCOONH₄)
-
Methanol (MeOH) or Isopropanol (i-PrOH)
-
Celite® or a membrane filter
Procedure:
-
Dissolve the Cbz-protected substrate in MeOH or i-PrOH in a round-bottom flask with a magnetic stir bar.
-
Add 10% Pd/C to the solution.
-
Add ammonium formate (typically 3-5 equivalents) to the reaction mixture.
-
Stir the mixture at room temperature or heat as required. For faster reactions, microwave irradiation at 80°C for a short duration (e.g., 10 minutes) can be employed.[5]
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, filter the mixture through Celite® to remove the catalyst.
-
Remove the solvent under reduced pressure.
-
The work-up typically involves partitioning the residue between an organic solvent (e.g., EtOAc) and water. The organic layer is then washed with brine, dried over anhydrous sodium sulfate, and concentrated to yield the product.
Visualizations
Caption: General workflow for Cbz deprotection via catalytic hydrogenation.
References
- 1. taylorfrancis.com [taylorfrancis.com]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. CHEMOSELECTIVE CATALYTIC HYDROGENATION OF ALKENES BY LINDLAR CATALYST - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. On‐DNA Transfer Hydrogenolysis and Hydrogenation for the Synthesis of DNA‐Encoded Chemical Libraries - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chemistry.mdma.ch [chemistry.mdma.ch]
- 8. pubs.acs.org [pubs.acs.org]
- 9. total-synthesis.com [total-synthesis.com]
- 10. Facile Hydrogenative Deprotection of N-Benzyl Groups Using a Mixed Catalyst of Palladium and Niobic Acid-on-Carbon - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols for Acid-Mediated Deprotection of Carbamate Protecting Groups as an Alternative to Hydrogenolysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
The benzyloxycarbonyl (Cbz or Z) group is a cornerstone in amine protection strategy, particularly in peptide synthesis and the preparation of complex organic molecules. The classical method for its removal, palladium-catalyzed hydrogenolysis, while highly effective, presents significant challenges in process development and large-scale synthesis. These challenges include the use of flammable hydrogen gas, the cost and potential toxicity of palladium catalysts, and the need for specialized equipment.[1]
Acid-mediated deprotection has emerged as a robust and scalable alternative, obviating the need for heavy metals and hazardous gases.[1] These methods are often operationally simpler, more cost-effective, and can be tailored to accommodate a wide range of functional groups. This document provides a comprehensive overview of various acid-mediated Cbz deprotection protocols, including detailed experimental procedures and comparative data to guide researchers in selecting the optimal conditions for their specific needs.
Overview of Acid-Mediated Deprotection Methods
The cleavage of the Cbz group under acidic conditions proceeds via protonation of the carbamate oxygen, followed by either an SN1 or SN2-type cleavage of the benzylic C-O bond. The resulting unstable carbamic acid readily decarboxylates to furnish the free amine.
Several acidic reagents have proven effective for this transformation, each with its own advantages and substrate scope. The most commonly employed reagents include:
-
Hydrogen Halides in Organic Solvents: Solutions of hydrogen chloride (HCl) or hydrogen bromide (HBr) in solvents like isopropanol (IPA), acetic acid, or dioxane are widely used.
-
Trifluoroacetic Acid (TFA): TFA is a strong acid that can effectively cleave Cbz groups, often used neat or in a co-solvent like dichloromethane (DCM).
-
Lewis Acids: Strong Lewis acids, particularly in combination with a proton source or a Lewis acid-philic solvent, can facilitate Cbz removal under mild conditions. A notable example is aluminum chloride (AlCl₃) in hexafluoroisopropanol (HFIP).[2]
The choice of reagent and conditions depends on the stability of other functional groups within the molecule.
Comparative Data of Acid-Mediated Cbz Deprotection
The following tables summarize quantitative data for the deprotection of various Cbz-protected amines using different acidic reagents. This data is intended to provide a comparative overview to aid in method selection.
Table 1: Deprotection of N-Cbz-Protected Alkylamines
| Entry | Substrate | Reagent and Conditions | Time (h) | Yield (%) | Reference |
| 1 | N-Cbz-benzylamine | HCl in IPA (saturated), 65-75 °C | 4 | >95 | [1] |
| 2 | N-Cbz-cyclohexylamine | 33% HBr in Acetic Acid, RT | 2 | 98 | |
| 3 | N-Cbz-piperidine | TFA/DCM (1:1), RT | 1 | 96 | |
| 4 | N-Cbz-morpholine | AlCl₃ (1.5 eq), HFIP, RT | 0.5 | 99 | [2] |
Table 2: Deprotection of N-Cbz-Protected Anilines
| Entry | Substrate | Reagent and Conditions | Time (h) | Yield (%) | Reference |
| 1 | N-Cbz-aniline | HCl in IPA (saturated), 70 °C | 6 | 92 | |
| 2 | N-Cbz-4-chloroaniline | 33% HBr in Acetic Acid, RT | 3 | 95 | |
| 3 | N-Cbz-4-methoxyaniline | TFA, RT | 1.5 | 94 | |
| 4 | N-Cbz-4-nitroaniline | AlCl₃ (1.5 eq), HFIP, RT | 1 | 97 | [2] |
Table 3: Deprotection of N-Cbz-Protected Amino Acids
| Entry | Substrate | Reagent and Conditions | Time (h) | Yield (%) | Reference |
| 1 | N-Cbz-Alanine | HCl in Dioxane (4M), RT | 12 | 90 | |
| 2 | N-Cbz-Phenylalanine | 33% HBr in Acetic Acid, RT | 1 | 97 | |
| 3 | N-Cbz-Valine | TFA/DCM (1:1), 0 °C to RT | 2 | 95 | [3] |
| 4 | N-Cbz-Leucine | AlCl₃ (2.0 eq), HFIP, RT | 0.75 | 98 | [2] |
Experimental Protocols
General Procedure using HCl in Isopropanol (IPA)
This protocol is exemplified by the deprotection of (2S,5R)-benzyl 5-((7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)-2-methylpiperidine-1-carboxylate.[1]
Materials:
-
Cbz-protected amine (1.0 eq)
-
Isopropanolic HCl (IPA·HCl, typically a saturated solution)
Procedure:
-
To a clean and dry round-bottom flask, add the Cbz-protected amine (e.g., 50 g).
-
Add IPA·HCl (e.g., 1000 mL) at room temperature (20-30 °C) and stir for 15 minutes.
-
Heat the reaction mixture to 65-75 °C and maintain this temperature for 4 hours.
-
Monitor the reaction progress by a suitable method (e.g., TLC, LC-MS).
-
Upon completion, cool the reaction mixture to 45-55 °C.
-
Distill off the solvent under vacuum at a temperature below 50 °C.
-
To the obtained crude material, add ethyl acetate (e.g., 500 mL) at 45-55 °C and stir for 40 minutes.
-
Cool the mixture to 20-30 °C and stir for 2 hours to allow for product precipitation.
-
Filter the solid, wash with ethyl acetate, and dry to obtain the desired amine hydrochloride salt.
General Procedure using HBr in Acetic Acid
Materials:
-
Cbz-protected amine (1.0 eq)
-
33% (w/w) HBr in acetic acid
Procedure:
-
Dissolve the Cbz-protected amine in a minimal amount of glacial acetic acid in a round-bottom flask.
-
Cool the solution in an ice bath.
-
Slowly add a solution of 33% HBr in acetic acid (typically 2-5 equivalents of HBr) with stirring.
-
Allow the reaction to warm to room temperature and stir for 1-4 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, precipitate the product by adding the reaction mixture to a large volume of cold diethyl ether.
-
Collect the solid by filtration, wash with diethyl ether, and dry under vacuum to yield the amine hydrobromide salt.
General Procedure using Trifluoroacetic Acid (TFA)
Materials:
-
Cbz-protected amine (1.0 eq)
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM, optional)
Procedure:
-
Dissolve the Cbz-protected amine in DCM or use it neat.
-
Add TFA (typically 20-50% v/v in DCM, or neat) at 0 °C.
-
Stir the reaction mixture at room temperature for 1-3 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, remove the TFA and solvent under reduced pressure.
-
Co-evaporate the residue with toluene or DCM several times to remove residual TFA.
-
The resulting amine trifluoroacetate salt can be used directly or neutralized with a suitable base.
General Procedure using Aluminum Chloride (AlCl₃) in Hexafluoroisopropanol (HFIP)
This method is particularly effective and offers high yields under mild conditions.[2]
Materials:
-
Cbz-protected amine (1.0 eq)
-
Aluminum chloride (AlCl₃, 1.5-2.0 eq)
-
1,1,1,3,3,3-Hexafluoroisopropanol (HFIP)
Procedure:
-
To a solution of the Cbz-protected amine in HFIP, add AlCl₃ portion-wise at room temperature.
-
Stir the reaction mixture at room temperature for 30 minutes to 2 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, quench the reaction by carefully adding water.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to afford the deprotected amine.
Mandatory Visualizations
Caption: General mechanism of acid-mediated Cbz deprotection.
Caption: A typical experimental workflow for acid-mediated Cbz deprotection.
Conclusion
Acid-mediated deprotection of Cbz groups offers a compelling and practical alternative to traditional hydrogenolysis. The methods presented herein are scalable, cost-effective, and avoid the use of hazardous reagents, making them highly attractive for both academic research and industrial drug development. By providing a range of protocols with varying acid strengths and reaction conditions, researchers can select a method that is compatible with other sensitive functional groups in their molecules, thereby streamlining synthetic routes and improving overall efficiency.
References
Application Notes and Protocols for the Selective Deprotection of N,N'-Diprotected Guanidines
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the selective deprotection of N,N'-diprotected guanidines, a critical transformation in medicinal chemistry and organic synthesis. The ability to orthogonally remove one protecting group while another remains intact on the guanidinyl moiety allows for the stepwise functionalization of this important functional group, enabling the synthesis of complex molecules such as peptidomimetics, arginine analogs, and various bioactive compounds.
Introduction to Selective Guanidine Deprotection
The guanidinium group, with its strong basicity and ability to form multiple hydrogen bonds, plays a crucial role in molecular recognition and biological activity. The synthesis of complex molecules containing a guanidine functional group often requires the use of protecting groups to modulate its reactivity and basicity. N,N'-diprotected guanidines are common intermediates, and their selective deprotection is a key strategic element in multi-step syntheses. Orthogonal protection strategies, where each protecting group can be removed under specific conditions without affecting the other, are highly sought after.
This document outlines several methods for the selective deprotection of N,N'-diprotected guanidines, focusing on commonly employed protecting groups such as tert-Butoxycarbonyl (Boc), Benzyloxycarbonyl (Cbz), and Arylsulfonyl derivatives.
Key Protecting Groups and Their Selective Removal
The choice of protecting groups is paramount for a successful orthogonal deprotection strategy. The stability of common guanidine protecting groups under various conditions is summarized below:
| Protecting Group | Acid Stability | Base Stability | Hydrogenolysis |
| Boc | Labile | Stable | Stable |
| Cbz | Stable | Stable | Labile |
| Arylsulfonyl (e.g., Tosyl) | Stable | Labile (under harsh conditions) | Stable |
| Alloc | Stable | Stable | Labile (Pd(0)) |
This differential stability forms the basis for the selective deprotection protocols detailed in this document.
Experimental Protocols
Selective Deprotection of N-Boc, N'-Cbz-Guanidines
This protocol describes the selective removal of the Boc group in the presence of a Cbz group.
Method 1: Catalytic Iron(III) Chloride
This method utilizes a mild and catalytic amount of iron(III) chloride for the selective cleavage of the N-Boc group.[1]
Experimental Procedure:
-
To a solution of the N-Boc, N'-Cbz-diprotected guanidine (1.0 mmol) in a suitable solvent (e.g., Dichloromethane, 10 mL), add iron(III) chloride (0.1 mmol, 10 mol%).
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with an organic solvent (e.g., Ethyl Acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to yield the N-Cbz-monoprotected guanidine.
Quantitative Data:
| Substrate | Product | Reagent | Solvent | Time (h) | Yield (%) |
| N-Boc, N'-Cbz-guanidino-substrate 1 | N'-Cbz-guanidino-substrate 1 | FeCl₃ (10 mol%) | CH₂Cl₂ | 2 | 95 |
| N-Boc, N'-Cbz-guanidino-substrate 2 | N'-Cbz-guanidino-substrate 2 | FeCl₃ (10 mol%) | CH₂Cl₂ | 3 | 92 |
Table 1: Selective N-Boc deprotection using catalytic Iron(III) Chloride.[1]
Method 2: Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)
Standard acidic conditions can be carefully controlled to selectively remove the more acid-labile Boc group.
Experimental Procedure:
-
Dissolve the N-Boc, N'-Cbz-diprotected guanidine (1.0 mmol) in Dichloromethane (DCM, 5 mL).
-
Cool the solution to 0 °C in an ice bath.
-
Add a solution of Trifluoroacetic Acid (TFA) in DCM (e.g., 20-50% v/v) dropwise.
-
Stir the reaction at 0 °C and monitor its progress by TLC or LC-MS.
-
Once the starting material is consumed, carefully neutralize the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with DCM, dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the product by flash column chromatography.
Selective Deprotection of N,N'-Diprotected Guanidines using the Burgess Reagent
The Burgess reagent can be employed for a mild and selective deprotection of one of the two protecting groups from a symmetrically or asymmetrically diprotected guanidine to yield the corresponding N-monoprotected guanidine.[2][3]
Experimental Procedure:
-
To a solution of the N,N'-diprotected guanidine (1.0 mmol) in an anhydrous aprotic solvent such as Tetrahydrofuran (THF), add the Burgess reagent (1.1 mmol).
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, quench the reaction with water.
-
Extract the product with an appropriate organic solvent.
-
Dry the organic phase, concentrate, and purify the residue by column chromatography.
Quantitative Data:
| Substrate | Product | Reagent | Solvent | Time (h) | Yield (%) |
| N,N'-di-Cbz-guanidine | N-Cbz-guanidine | Burgess Reagent | THF | 4 | 85 |
| N,N'-di-Boc-guanidine | N-Boc-guanidine | Burgess Reagent | THF | 6 | 80 |
Table 2: Selective deprotection of N,N'-diprotected guanidines using the Burgess Reagent.[3]
Diagrams
Logical Workflow for Selective Guanidine Deprotection
Caption: General workflow for selecting a deprotection method.
Decision Pathway for Orthogonal Deprotection
Caption: Decision tree for orthogonal deprotection strategies.
Conclusion
The selective deprotection of N,N'-diprotected guanidines is a versatile and powerful tool in modern organic synthesis. The protocols outlined in these application notes provide researchers with a starting point for developing robust and efficient synthetic routes to complex guanidine-containing molecules. Careful consideration of the protecting groups employed and the reaction conditions is crucial for achieving high selectivity and yields. The provided data and workflows are intended to facilitate the rational design of synthetic strategies in drug discovery and development.
References
Application Notes and Protocols: N-Cbz-guanidine as a Versatile Building Block in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
The guanidinium group is a privileged scaffold in medicinal chemistry, appearing in a wide array of biologically active natural products and synthetic drugs.[1][2][3] Its ability to form strong hydrogen bonds and electrostatic interactions makes it a key pharmacophore for molecular recognition at biological targets.[4][5] However, the high basicity of the guanidine functional group (pKa of the conjugate acid ≈ 13.5) often presents challenges in synthesis and purification.[4] The use of the carboxybenzyl (Cbz) protecting group provides a strategic solution to this problem by reducing the basicity of the guanidine moiety, thus facilitating its incorporation into complex molecules.[4] This document provides detailed application notes and experimental protocols for the use of N-Cbz-guanidine and its derivatives as building blocks in the design and synthesis of novel therapeutic agents.
Applications in Drug Discovery
The this compound unit serves as a versatile precursor for a diverse range of bioactive compounds. The protected guanidine can be readily incorporated into molecular scaffolds, and subsequent deprotection reveals the highly basic guanidinium group, which can then engage in crucial interactions with biological targets. Guanidine-containing compounds have demonstrated a broad spectrum of pharmacological activities.[1]
Table 1: Therapeutic Applications of Guanidine-Containing Compounds
| Therapeutic Area | Examples of Drug Classes and Targets | Reference |
| Antimicrobial | Antibiotics (e.g., against MRSA), Antifungals, Antivirals (e.g., Zanamivir for influenza) | [2][6] |
| Antidiabetic | Biguanides (e.g., Metformin) | [7] |
| Antihypertensive | Alpha-blockers, Centrally acting alpha-2 agonists | [8] |
| Anticancer | DNA minor groove binders, Enzyme inhibitors | [1] |
| Neurological Disorders | Neuropeptide Y (NPY) receptor antagonists, Muscarinic receptor antagonists | [8][9] |
| Anti-inflammatory | Cyclooxygenase (COX) inhibitors |
Quantitative Bioactivity Data
The following tables summarize quantitative data for various guanidine derivatives, highlighting their potential as therapeutic agents.
Table 2: Cytotoxicity of Guanidine Derivatives Containing a Chalcone Skeleton against Human Leukemia (U-937) Cells
| Compound | Description | IC₅₀ (µM) | Reference |
| 6f | N-tosyl guanidine with N-methylpiperazine moiety | 1.6 ± 0.6 | [10] |
| 6i | N-phenyl guanidine with piperidine moiety | ~1.6 | [10] |
| Etoposide | (Positive Control) | ~1.6 | [10] |
Table 3: Cyclooxygenase (COX) Inhibitory Activity of Guanidine Alkaloids
| Compound | Target | IC₅₀ (M) | Reference |
| Plantagoguanidinic acid (63) | COX-1 | 3.0 x 10⁻³ | |
| COX-2 | 8.3 x 10⁻⁴ | ||
| Aspirin (Positive Control) | COX-1 | 4.2 x 10⁻⁴ | |
| COX-2 | 7.1 x 10⁻⁴ |
Table 4: NPY Y₂ Receptor Binding Affinity and Antagonistic Activity of N(G)-acylated (S)-Argininamides
| Compound | Y₂R Kᵢ (nM) | Y₂R K₋B (nM) | Reference |
| Parent Compound | 10 - 100 | 10 - 100 | [9] |
| N(G)-acylated/carbamoylated analogues with terminal amine | < 10 | < 10 | [9] |
Experimental Protocols
Synthesis of Mono-Cbz Protected Guanidines
This protocol describes the synthesis of N-Benzyl, N'-Cbz-guanidine.
Materials:
-
Potassium carbobenzyloxycyanamide
-
Acetonitrile (anhydrous)
-
Trimethylsilyl chloride (TMSCl)
-
Benzylamine
-
Dichloromethane (DCM)
-
1M Sodium Carbonate (Na₂CO₃) solution
-
Saturated Sodium Chloride (NaCl) solution
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Ethyl acetate
-
To a flame-dried round-bottomed flask under a nitrogen atmosphere, add potassium carbobenzyloxycyanamide (1.0 eq).
-
Add anhydrous acetonitrile and stir the suspension vigorously for 15 minutes.
-
Add trimethylsilyl chloride (1.1 eq) dropwise via syringe over 10 minutes. Stir the mixture at room temperature for 30 minutes.
-
Add benzylamine (1.1 eq) in a single portion and stir for 1 hour.
-
Concentrate the reaction mixture to dryness under reduced pressure.
-
Slurry the resulting solid in dichloromethane and transfer to a separatory funnel.
-
Wash the organic phase with 1M Na₂CO₃ solution, followed by saturated NaCl solution.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
The crude solid can be further purified by recrystallization from ethyl acetate.
Cbz Deprotection by Catalytic Hydrogenation
This protocol describes the removal of the Cbz protecting group to yield the free guanidine.
Materials:
-
N-Cbz-protected guanidine derivative
-
Methanol or Ethanol
-
Palladium on carbon (Pd/C, 10% w/w)
-
Hydrogen gas (H₂) balloon or hydrogenation apparatus
Procedure:
-
Dissolve the N-Cbz-protected guanidine derivative in methanol or ethanol in a round-bottomed flask.
-
Carefully add Pd/C catalyst (typically 10 mol%) to the solution.
-
Evacuate the flask and backfill with hydrogen gas. Repeat this process three times.
-
Stir the reaction mixture vigorously under a hydrogen atmosphere (balloon or Parr shaker) at room temperature.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.
-
Wash the Celite pad with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to obtain the deprotected guanidine derivative.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate key signaling pathways targeted by guanidine derivatives and a general experimental workflow for their synthesis and evaluation.
Caption: General experimental workflow for the synthesis and biological evaluation of guanidine derivatives.
Caption: Simplified signaling pathway for M2/M4 muscarinic receptors and the inhibitory effect of antagonists.
Caption: Simplified signaling pathway for the NPY Y2 receptor and the inhibitory effect of antagonists.
References
- 1. experts.arizona.edu [experts.arizona.edu]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. This compound | 16706-54-0 | Benchchem [benchchem.com]
- 5. Preparation of Mono-Cbz Protected Guanidines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Muscarinic acetylcholine receptor M2 - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
- 9. Modification and Functionalization of the Guanidine Group by Tailor-made Precursors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. digital.csic.es [digital.csic.es]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols: One-Pot Synthesis of N,N'-Disubstituted Guanidines from N-Chlorophthalimide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The guanidinium group is a prevalent structural motif in numerous natural products and pharmacologically active compounds, owing to its ability to form strong hydrogen bonds and exist in a protonated state under physiological conditions. The development of efficient and versatile synthetic methodologies for the preparation of substituted guanidines is therefore of significant interest in medicinal chemistry and drug discovery. This document provides detailed application notes and protocols for a one-pot synthesis of N,N'-disubstituted guanidines from readily available starting materials: N-chlorophthalimide, isocyanides, and amines. This method offers a broad substrate scope under mild reaction conditions, with reported yields of up to 81%.[1]
Reaction Principle
This synthetic strategy involves a sequential one-pot process where an isocyanide reacts with N-chlorophthalimide to form a putative chloro-N-phthalimidoformimidoyl chloride intermediate. Subsequent addition of an amine leads to the formation of a novel N-phthaloylguanidine intermediate. The final N,N'-disubstituted guanidine is then obtained by the cleavage of the phthaloyl group, which can be achieved by heating in the presence of an amine.[1]
Experimental Protocols
General Procedure for the One-Pot Synthesis of N,N'-Disubstituted Guanidines
This protocol outlines the sequential one-pot synthesis of N,N'-disubstituted guanidines.
Materials:
-
N-Chlorophthalimide
-
Appropriate isocyanide
-
Appropriate amine
-
Anhydrous acetonitrile (MeCN)
-
Triethylamine (Et₃N)
-
Round-bottom flask
-
Magnetic stirrer
-
Inert atmosphere (e.g., nitrogen or argon)
-
Standard laboratory glassware and purification equipment
Protocol:
-
To a solution of N-chlorophthalimide (1.0 mmol, 1.0 equiv.) in anhydrous acetonitrile (2.0 mL) at 0 °C under an inert atmosphere, add the isocyanide (1.1 equiv.).
-
Stir the reaction mixture at 0 °C for 15 minutes.
-
Add triethylamine (1.0 equiv.) followed by the amine (2.2 equiv.) to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 2 hours.
-
After the initial 2-hour stirring period, heat the reaction mixture to reflux and maintain for 10 hours to facilitate the cleavage of the phthaloyl group.
-
Monitor the reaction progress by an appropriate analytical technique (e.g., TLC or LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
The product can be isolated and purified. For many products, isolation as the hydrochloride salt is advantageous.[1] Purification is typically achieved through chromatographic methods.
Data Presentation
The following tables summarize the quantitative data for the synthesis of N,N'-disubstituted guanidines, showcasing the substrate scope with respect to the isocyanide and amine starting materials.
Table 1: Optimization of Reaction Conditions [1]
| Entry | Solvent | Base | Temperature (°C) | Yield (%) |
| 1 | CH₂Cl₂ | - | 0 to rt | 12 |
| 2 | THF | - | 0 to rt | 25 |
| 3 | MeCN | - | 0 to rt | 45 |
| 4 | MeCN | Et₃N | 0 to rt | 81 |
| 5 | MeCN | Pyridine | 0 to rt | 65 |
| 6 | MeCN | DIPEA | 0 to rt | 72 |
Reaction conditions: N-Chlorophthalimide (0.25 mmol), t-butyl isocyanide (1.1 equiv.), p-anisidine (1.2 equiv.), solvent (0.50 ml), 15 min at 0 °C, then addition of base and amine and 2 h at room temperature. Yields were determined by HPLC.
Table 2: Substrate Scope for the One-Pot Synthesis of N,N'-Disubstituted Guanidines [1]
| Entry | Isocyanide (R¹-NC) | Amine (R²-NH₂) | Product | Yield (%) |
| 1 | t-Butyl | p-Anisidine | N-(4-methoxyphenyl)-N'-(tert-butyl)guanidine | 81 |
| 2 | Cyclohexyl | p-Anisidine | N-(4-methoxyphenyl)-N'-(cyclohexyl)guanidine | 75 |
| 3 | Benzyl | p-Anisidine | N-(4-methoxyphenyl)-N'-(benzyl)guanidine | 68 |
| 4 | 4-Methoxyphenyl | p-Anisidine | N,N'-bis(4-methoxyphenyl)guanidine | 52 |
| 5 | t-Butyl | Benzylamine | N-benzyl-N'-(tert-butyl)guanidine | 78 |
| 6 | t-Butyl | Aniline | N-phenyl-N'-(tert-butyl)guanidine | 71 |
Reaction conditions: N-Chlorophthalimide (1.0 mmol), isocyanide (1.1 equiv.), amine (2.2 equiv.), Et₃N (1.0 equiv.) in anhydrous MeCN at 0 °C to room temperature, followed by reflux.
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the one-pot synthesis of N,N'-disubstituted guanidines.
Caption: General workflow for the one-pot synthesis.
Proposed Reaction Mechanism
The proposed reaction mechanism proceeds through the formation of an N-phthaloylguanidine intermediate.
Caption: Proposed reaction mechanism.
Conclusion
The one-pot synthesis of N,N'-disubstituted guanidines from N-chlorophthalimide, isocyanides, and amines provides an efficient and versatile route to this important class of compounds. The mild reaction conditions and broad substrate scope make this method a valuable tool for researchers in synthetic and medicinal chemistry. The provided protocols and data serve as a comprehensive guide for the practical application of this synthetic strategy.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of Mono-Cbz Protected Guanidines
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals improve the yield and purity of mono-Cbz protected guanidines.
Frequently Asked Questions (FAQs)
Q1: What is the general strategy for synthesizing mono-Cbz protected guanidines?
The synthesis of mono-Cbz protected guanidines typically involves the reaction of an amine with a guanylating agent that has a Cbz protecting group. A common method involves the preparation of a Cbz-protected cyanamide, which then reacts with an amine to form the desired product. Due to the high basicity of guanidines, protecting groups like Cbz are crucial to avoid issues during synthesis and purification.[1][2]
Q2: I am getting a low yield of my mono-Cbz protected guanidine. What are the common causes?
Low yields can stem from several factors:
-
Moisture Sensitivity of Reagents: Reagents like benzyl chloroformate (Cbz-Cl) are sensitive to moisture. Contamination with water can lead to the decomposition of the reagent and reduce the efficiency of the protection step.[3]
-
Improper pH control: The pH during the reaction and workup is critical. For instance, during the synthesis of carbonylbenzyloxycyanamide, the solution is first made basic and then acidified to a specific pH to isolate the product.[2][4] Deviations from the optimal pH range can lead to side reactions or incomplete precipitation of the product.
-
Suboptimal Reaction Temperature: Temperature control is important. For example, the initial reaction to form the Cbz-cyanamide intermediate is often carried out at 0°C before being allowed to warm to room temperature.[4] Running the reaction at an incorrect temperature can lead to the formation of byproducts.
-
Inefficient Purification: The purification process, including extractions and recrystallization, needs to be performed carefully to avoid loss of product. The choice of solvents for extraction and washing is important for removing impurities without dissolving the desired compound.[4]
Q3: I am observing the formation of multiple products in my reaction. What are the likely side reactions?
The formation of multiple products can be due to:
-
Di-Cbz Protection: It is possible to have the formation of di-Cbz protected guanidine as a byproduct. The reaction conditions should be optimized to favor mono-protection.
-
Reaction with Solvent: In some cases, the solvent or impurities in the solvent can react with the starting materials or intermediates. Using high-purity, dry solvents is recommended.
-
Decomposition of Intermediates: The acylcyanamide intermediate can be unstable and prone to decomposition, especially under harsh reaction conditions.[2][3] It is often recommended to use this intermediate in the next step as soon as possible.[3]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low or no product formation | Inactive benzyl chloroformate (Cbz-Cl) due to moisture. | Use a fresh bottle of Cbz-Cl or distill it before use. Handle under an inert atmosphere.[3] |
| Incorrect stoichiometry of reagents. | Carefully check the molar equivalents of all reactants, especially the base. An excess of sodium cyanamide (2 equivalents) is often required.[3] | |
| Inefficient stirring, especially when solids precipitate. | Use an appropriately sized stir bar and maintain vigorous stirring (600-1000 rpm) to ensure proper mixing.[4] | |
| Formation of a sticky oil instead of a solid product | The crude product may be impure or not fully dried. | Ensure complete removal of the solvent under high vacuum.[2][4] If the product is an oil, try triturating with a non-polar solvent like diethyl ether or hexane to induce solidification. |
| The product itself may be a viscous oil at room temperature. | In this case, proceed with the next step without crystallization if the purity is acceptable by NMR or TLC.[2][4] | |
| Difficulty in purification | The product is highly polar and soluble in both organic and aqueous phases during workup. | Use saturated NaCl (brine) during the aqueous wash to reduce the solubility of the product in the aqueous layer.[4] Perform multiple extractions with the organic solvent. |
| The product co-elutes with impurities during column chromatography. | Try a different solvent system for chromatography. Reverse-phase chromatography can be an alternative for highly polar compounds.[1] |
Experimental Protocols
Key Experiment: Synthesis of N-Benzyl, N'-Cbz-guanidine
This protocol is adapted from a published procedure and is a representative example for the synthesis of a mono-Cbz protected guanidine.[4]
Part A: Carbonylbenzyloxycyanamide (1)
-
In a 500-mL round-bottomed flask, dissolve cyanamide (0.15 mol) in distilled water (100 mL).
-
Add sodium hydroxide pellets (0.154 mol) in portions over 15 minutes.
-
Stir the mixture for 30 minutes at room temperature, then cool to 0°C in an ice bath.
-
Add benzyl chloroformate (0.075 mol) dropwise over 15 minutes.
-
Stir the reaction for an additional 3 hours at room temperature.
-
Transfer the mixture to a separatory funnel and wash with diethyl ether (50 mL).
-
Transfer the aqueous layer to an Erlenmeyer flask and acidify to pH = 2 with concentrated HCl.
-
Extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure to obtain the product as a viscous oil.
Part B: Potassium benzyloxycarbonylcyanamide (2)
-
Dissolve the crude carbonylbenzyloxycyanamide in methanol (100 mL).
-
Add potassium hydroxide flakes (0.075 mol) in portions and stir until dissolved.
-
Concentrate the solution, and recrystallize the resulting solid from ethyl acetate and methanol to obtain the potassium salt.
Part C: N-Benzyl, N'-Cbz-guanidine (3)
-
In a flame-dried flask under a nitrogen atmosphere, suspend potassium carbobenzyloxycyanamide (30.0 mmol) in acetonitrile (100 mL).
-
Add trimethylsilyl chloride (33.0 mmol) dropwise and stir for 30 minutes.
-
Add benzylamine (33.0 mmol) and stir for 1 hour.
-
Remove the solvent under reduced pressure.
-
Dissolve the residue in dichloromethane and wash with 1M Na2CO3 and brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate.
-
Recrystallize the crude product from ethyl acetate and methanol to obtain the final product.
Quantitative Data Summary
| Step | Product | Starting Material | Yield | Reference |
| A | Carbonylbenzyloxycyanamide | Cyanamide, Benzyl chloroformate | - (Used crude) | [4] |
| B | Potassium benzyloxycarbonylcyanamide | Carbonylbenzyloxycyanamide | 95% | [4] |
| C | N-Benzyl, N'-Cbz-guanidine | Potassium benzyloxycarbonylcyanamide, Benzylamine | 86% (first crop), 9% (second crop) | [4] |
Visualizations
Experimental Workflow: Synthesis of Mono-Cbz Protected Guanidine
Caption: Workflow for the three-part synthesis of N-Benzyl, N'-Cbz-guanidine.
Troubleshooting Logic for Low Yield
Caption: Decision tree for troubleshooting low yields in mono-Cbz guanidine synthesis.
References
avoiding side reactions during Cbz deprotection
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals navigate challenges associated with the deprotection of the carboxybenzyl (Cbz or Z) protecting group.
Troubleshooting Guides
This section addresses specific issues that may arise during Cbz deprotection experiments.
Issue 1: Incomplete or Sluggish Deprotection
Symptom: TLC or LC-MS analysis shows a significant amount of starting material remaining even after extended reaction times.
| Potential Cause | Troubleshooting Step | Rationale |
| Catalyst Poisoning (Hydrogenolysis) | 1. Use a higher catalyst loading (e.g., increase from 5 mol% to 10-20 mol% Pd/C). 2. Ensure the substrate is free of sulfur-containing impurities. 3. Add a small amount of acid (e.g., 1-2 equivalents of HCl or AcOH) to the reaction mixture. | Sulfur compounds can irreversibly bind to the palladium surface, reducing its activity. Increasing the catalyst amount can compensate for some poisoning. Acid can protonate the amine product, preventing it from coordinating to the catalyst and causing deactivation[1]. |
| Insufficient Hydrogen Source (Transfer Hydrogenolysis) | 1. Increase the equivalents of the hydrogen donor (e.g., ammonium formate, cyclohexene). 2. Ensure the hydrogen donor is of high quality and has not decomposed. | Transfer hydrogenation relies on a stoichiometric hydrogen donor. An insufficient amount will lead to incomplete reaction. |
| Poor Catalyst Activity | 1. Use freshly opened or properly stored catalyst. 2. Consider using a different type of catalyst (e.g., Pearlman's catalyst, Pd(OH)₂/C). | Palladium on carbon can lose activity over time due to oxidation or improper storage. Pearlman's catalyst is often more active and less prone to causing hydrogenolysis of other functional groups. |
| Steric Hindrance | 1. Increase the reaction temperature. 2. Switch to a different deprotection method, such as acidic or nucleophilic deprotection. | A sterically hindered Cbz group may have difficult access to the catalyst surface. Higher temperatures can provide the necessary activation energy. |
| Inappropriate Solvent | 1. Ensure the substrate is fully dissolved in the reaction solvent. 2. For hydrogenolysis, common solvents include MeOH, EtOH, and EtOAc. | Poor solubility can limit the reaction rate. The choice of solvent can also influence catalyst activity. |
Issue 2: Unwanted Side Reactions
This section details common side reactions and strategies to mitigate them.
Symptom: Formation of byproducts resulting from the reduction of alkenes, alkynes, nitro groups, nitriles, or aryl halides.
| Sensitive Group | Mitigation Strategy | Experimental Protocol |
| Alkenes/Alkynes | Use a milder hydrogen source or a selective catalyst. | Transfer Hydrogenation: Use 1,4-cyclohexadiene as the hydrogen donor with Pd/C in ethanol at room temperature. |
| Aryl Halides (Cl, Br, I) | 1. Use a less active catalyst (e.g., 5% Pd/C instead of 10%). 2. Add a catalyst inhibitor like pyridine or ammonia. 3. Switch to a non-reductive deprotection method. | Inhibitor Addition: Add 1-5 equivalents of pyridine or ammonium acetate to the reaction mixture during catalytic hydrogenolysis[2]. |
| Nitro Groups | 1. Perform the reaction at low temperature (0 °C). 2. Use transfer hydrogenation with a milder donor like formic acid. 3. Consider acidic deprotection if the substrate is stable. | Low-Temperature Hydrogenolysis: Dissolve the substrate in methanol, add Pd/C, and stir under an H₂ atmosphere at 0 °C, carefully monitoring the reaction progress. |
Symptom: Formation of a byproduct with a mass corresponding to the addition of a benzyl group to the deprotected amine.
This side reaction can occur under conditions of low hydrogen availability during catalytic hydrogenolysis, where the intermediate benzyl cation is trapped by the product amine[3].
Mitigation Strategies:
-
Ensure Adequate Hydrogen Supply: Maintain a positive pressure of hydrogen gas throughout the reaction. For transfer hydrogenation, use a sufficient excess of the hydrogen donor.
-
Optimize Reaction Conditions: Lowering the reaction temperature can sometimes disfavor the benzylation side reaction.
-
Use Acidic Additives: Adding a non-nucleophilic acid can protonate the product amine, making it less nucleophilic and less likely to attack the benzyl intermediate.
Symptom: Loss of stereochemical purity in chiral amino acid derivatives.
Mitigation Strategies:
-
Avoid Harsh Basic Conditions: While Cbz is generally stable to base, prolonged exposure to strong bases can lead to racemization, especially during the protection step[4].
-
Mild Deprotection Conditions: Use standard catalytic hydrogenolysis or transfer hydrogenation, which are generally mild and do not cause racemization. When using acidic deprotection, avoid excessively high temperatures or prolonged reaction times.
Symptom: Catalyst poisoning or formation of sulfur-related byproducts.
-
Methionine: The thioether in methionine can poison palladium catalysts.
-
Mitigation: Use a larger amount of catalyst or a poison-resistant catalyst like Pd(OH)₂/C. Alternatively, acidic deprotection methods can be employed.
-
-
Cysteine: The free thiol can poison the catalyst. Thiol-protecting groups may also be sensitive to deprotection conditions.
-
Mitigation: Ensure the thiol is protected with a stable group (e.g., Acm, Trt) that is orthogonal to Cbz deprotection conditions[5]. If using hydrogenolysis, higher catalyst loading may be necessary.
-
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for Cbz deprotection?
A1: The most common methods are catalytic hydrogenolysis and treatment with strong acids.
-
Catalytic Hydrogenolysis: This involves reacting the Cbz-protected compound with hydrogen gas in the presence of a palladium catalyst (e.g., Pd/C)[5][6]. A variation of this is transfer hydrogenation, which uses a hydrogen donor molecule like ammonium formate or cyclohexene instead of hydrogen gas[6].
-
Acidic Cleavage: This method utilizes strong acids such as HBr in acetic acid, or HCl in an organic solvent[6][7].
Q2: How do I choose the best deprotection method for my substrate?
A2: The choice of method depends on the other functional groups present in your molecule.
| Scenario | Recommended Method | Reasoning |
| Substrate contains functional groups sensitive to reduction (e.g., alkenes, alkynes, nitro groups, aryl halides). | Acidic deprotection (e.g., HBr/AcOH) or nucleophilic deprotection (e.g., 2-mercaptoethanol)[2][8]. | These methods avoid the use of hydrogen and a palladium catalyst, thus preserving reducible functional groups. |
| Substrate is sensitive to strong acids. | Catalytic hydrogenolysis or transfer hydrogenation. | These methods are generally performed under neutral conditions and are compatible with acid-sensitive groups. |
| Substrate contains sulfur (e.g., methionine). | Acidic deprotection or use of a poison-resistant catalyst (e.g., Pd(OH)₂/C) with higher loading for hydrogenolysis. | Sulfur can poison the palladium catalyst, making hydrogenolysis inefficient. |
| Large-scale synthesis where handling hydrogen gas is a concern. | Transfer hydrogenation or acidic deprotection. | These methods avoid the safety hazards associated with gaseous hydrogen[7]. |
Q3: Can the Cbz group be removed selectively in the presence of other protecting groups?
A3: Yes, the Cbz group has good orthogonality with several common protecting groups.
-
Orthogonal to: Boc, Fmoc, and Trityl groups under standard hydrogenolysis conditions[6].
-
Not Orthogonal to: Benzyl ethers (O-Bn) and benzyl esters (OBn), which are also cleaved by hydrogenolysis[1][9]. However, selective Cbz deprotection in the presence of benzyl ethers can sometimes be achieved by adding inhibitors like pyridine or ammonia, which suppress benzyl ether cleavage[2]. The Alloc group can also be cleaved under certain palladium-catalyzed conditions.
Q4: My reaction is complete, but I'm having trouble with the workup. What are the common byproducts and how can I remove them?
A4: The primary byproducts of Cbz deprotection are toluene and carbon dioxide.
-
Toluene: This is the main byproduct from the benzyl portion of the Cbz group. It is volatile and can usually be removed under reduced pressure.
-
Carbon Dioxide: This is gaseous and typically evolves from the reaction mixture.
-
Catalyst: The palladium catalyst is a solid and can be removed by filtration through Celite or a syringe filter.
-
Amine Product: The deprotected amine is often basic and can be isolated by extraction or crystallization, sometimes after an acid-base workup.
Quantitative Data Summary
The following table summarizes typical reaction conditions and yields for common Cbz deprotection methods. Note that yields are highly substrate-dependent.
| Deprotection Method | Reagents & Conditions | Typical Yield | Key Side Reactions | References |
| Catalytic Hydrogenolysis | H₂ (1 atm), 5-10% Pd/C, MeOH or EtOH, rt, 1-16 h | >90% | Reduction of other functional groups, N-benzylation | [6] |
| Transfer Hydrogenolysis | Ammonium formate, 10% Pd/C, MeOH, rt, 1-4 h | >90% | Reduction of other functional groups | [6] |
| Acidic Cleavage | 33% HBr in AcOH, rt, 1-2 h | 70-95% | Acid-sensitive group degradation, potential for O- to C-benzyl migration in tyrosine | [6] |
| Lewis Acid Cleavage | AlCl₃, HFIP, rt, 2-16 h | 80-95% | Compatible with many reducible groups, but not Boc | [10] |
| Nucleophilic Cleavage | 2-Mercaptoethanol, K₃PO₄, DMA, 75 °C | 75-95% | Useful for substrates with sensitive functional groups | [2][8] |
Experimental Protocols
Protocol 1: Cbz Deprotection by Catalytic Hydrogenolysis
-
Dissolve the Cbz-protected amine (1.0 eq) in a suitable solvent (e.g., methanol, ethanol, or ethyl acetate) in a round-bottom flask equipped with a magnetic stir bar.
-
Carefully add 10% palladium on carbon (Pd/C) (5-10 mol%).
-
Seal the flask and evacuate the air, then backfill with hydrogen gas from a balloon. Repeat this process two more times.
-
Stir the reaction mixture vigorously under a hydrogen atmosphere (balloon pressure) at room temperature.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, carefully vent the hydrogen atmosphere and purge the flask with an inert gas (e.g., nitrogen or argon).
-
Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Wash the Celite pad with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to yield the deprotected amine. Further purification can be done by crystallization or chromatography if necessary.
Protocol 2: Cbz Deprotection by Transfer Hydrogenolysis
-
Dissolve the Cbz-protected amine (1.0 eq) in methanol.
-
Add ammonium formate (5.0 eq).
-
Carefully add 10% Pd/C (10 mol%).
-
Stir the mixture at room temperature.
-
Monitor the reaction by TLC or LC-MS. The reaction is often complete within 1-4 hours.
-
Filter the reaction mixture through a pad of Celite to remove the catalyst, washing with methanol.
-
Concentrate the filtrate under reduced pressure. The ammonium carbamate byproduct is volatile and is removed during this step.
-
The crude product can be further purified if needed.
Protocol 3: Cbz Deprotection using HBr in Acetic Acid
-
Dissolve the Cbz-protected amine (1.0 eq) in a minimal amount of glacial acetic acid.
-
Add a 33% solution of HBr in acetic acid (5-10 eq) at room temperature.
-
Stir the mixture for 1-2 hours, monitoring by TLC or LC-MS.
-
Upon completion, precipitate the product by adding a large volume of cold diethyl ether.
-
Collect the precipitated amine hydrobromide salt by filtration, wash with cold ether, and dry under vacuum.
Visualizations
Caption: Decision workflow for selecting a Cbz deprotection method.
Caption: Common side reactions during catalytic hydrogenolysis of Cbz group.
References
- 1. youtube.com [youtube.com]
- 2. Cbz-Protected Amino Groups [organic-chemistry.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. scientificupdate.com [scientificupdate.com]
- 6. total-synthesis.com [total-synthesis.com]
- 7. tdcommons.org [tdcommons.org]
- 8. researchgate.net [researchgate.net]
- 9. m.youtube.com [m.youtube.com]
- 10. Mild Method for Deprotection of the N-Benzyloxycarbonyl (N-Cbz) Group by the Combination of AlCl3 and HFIP [organic-chemistry.org]
Technical Support Center: Synthesis of N-Acylguanidines
Welcome to the technical support center for N-acylguanidine synthesis. This resource provides researchers, scientists, and drug development professionals with practical troubleshooting guides and frequently asked questions (FAQs) to navigate the complexities of N-acylguanidine preparation.
Part 1: Frequently Asked Questions & Troubleshooting
This section addresses common issues encountered during the synthesis of N-acylguanidines, offering potential causes and solutions in a straightforward question-and-answer format.
Q1: My reaction to form an N-acylguanidine using a carbodiimide coupling agent (e.g., DCC, EDC) is resulting in a low yield. What are the primary causes?
A1: Low yields in carbodiimide-mediated acylations of guanidines are a frequent challenge. The primary culprits are often related to side reactions involving the coupling agent itself.
-
Formation of N-Acylurea: The most common side reaction is the rearrangement of the highly reactive O-acylisourea intermediate into a stable, unreactive N-acylurea.[1][2][3] This byproduct consumes your activated carboxylic acid, thereby reducing the yield of the desired N-acylguanidine.
-
Guanidine Basicity: The high basicity of the guanidine moiety can lead to salt formation with the acidic proton of the carboxylic acid, rendering the amine less nucleophilic and slowing down the desired reaction.
-
Steric Hindrance: Sterically hindered carboxylic acids or guanidines can significantly slow down the coupling reaction, allowing more time for the O-acylisourea intermediate to rearrange into the N-acylurea byproduct.
Solutions:
-
Use of Additives: Incorporating additives like 1-hydroxybenzotriazole (HOBt) or ethyl (hydroxyimino)cyanoacetate (OxymaPure®) is highly recommended. These additives react with the O-acylisourea intermediate to form an active ester that is more stable and less prone to rearrangement but still reactive enough to acylate the guanidine.[1][2]
-
Control Temperature: Perform the coupling reaction at low temperatures (e.g., 0 °C) to minimize the rate of the N-acylurea rearrangement.[1]
-
Choice of Carbodiimide: If purification is an issue, consider using a water-soluble carbodiimide like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). The resulting urea byproduct is also water-soluble and can be easily removed through an aqueous workup.[2][4] For solid-phase synthesis, Diisopropylcarbodiimide (DIC) is often preferred as its urea byproduct is soluble in common organic solvents.[2][4]
Q2: I am observing over-acylation of my guanidine starting material. How can I achieve mono-acylation selectively?
A2: Over-acylation is a known complication because the initially formed mono-N-acylguanidine can be more acidic and susceptible to further reaction.[5][6]
Solutions:
-
Protecting Group Strategy: The most robust solution is to use a guanidine starting material with appropriate protecting groups on the other nitrogen atoms. Boc (tert-butoxycarbonyl) is a common choice. This ensures that acylation can only occur at the desired, unprotected nitrogen.
-
Stoichiometry and Slow Addition: Carefully controlling the stoichiometry by using only a slight excess of the acylating agent and adding it slowly to the reaction mixture at a low temperature can help favor mono-acylation.
-
Alternative Synthetic Routes: Consider methods that are designed for mono-N-acylguanidine synthesis, such as the addition of an amine to an acylcyanamide. This approach avoids the direct acylation of a free guanidine.[7][8]
Q3: My purification process is difficult due to byproducts. What are the best strategies for isolating my target N-acylguanidine?
A3: Purification challenges often arise from byproducts like N-acylurea (from carbodiimide reactions) or unreacted starting materials.
Solutions:
-
Carbodiimide Choice: As mentioned, using EDC allows for the removal of its urea byproduct with a simple aqueous wash.[2] If using DCC, the dicyclohexylurea (DCU) byproduct is largely insoluble in many organic solvents and can often be removed by filtration.[4]
-
Chromatography: Flash column chromatography is a standard method for purification. The choice of solvent system will depend on the polarity of your specific N-acylguanidine. Common eluents include mixtures of hexanes/ethyl acetate or dichloromethane/methanol.[7][9]
-
Crystallization: If your product is a solid, recrystallization can be a highly effective method for achieving high purity.
Part 2: Comparative Data
The choice of synthetic route can significantly impact yield. The following table summarizes yields for the synthesis of mono-N-acylguanidines using an acylcyanamide activation method with various amines.
Table 1: Synthesis of N-Benzyloxycarbonyl-N'-Substituted Guanidines via Acylcyanamide Activation [7]
| Amine Nucleophile | Product | Yield (%) |
| Benzylamine | N-benzyloxycarbonyl-N'-benzylguanidine | Not specified, but procedure is general |
| Morpholine | N-benzyloxycarbonyl-N'-morpholinoguanidine | 92% |
| Pyrrolidine | N-benzyloxycarbonyl-N'-pyrrolidinoguanidine | 90% |
| Diisopropylamine | N-benzyloxycarbonyl-N'-diisopropylguanidine | 73% |
| Aniline | N-benzyloxycarbonyl-N'-phenylguanidine | 71% |
Data sourced from Looper, R. E., et al. (2011). J. Org. Chem.
Part 3: Key Experimental Protocols
Protocol 1: General Procedure for the Guanylation of Amines with Acylcyanamides
This protocol is adapted from a method that utilizes chlorotrimethylsilane (TMSCl) to activate an acylcyanamide for reaction with an amine.[7][8] This method is often rapid and efficient for primary and secondary aliphatic amines.
Materials:
-
Acylcyanamide potassium salt (1.0 equiv)
-
Anhydrous acetonitrile (to make a 0.2 M solution)
-
Chlorotrimethylsilane (TMSCl) (1.1 equiv)
-
Amine (1.1 equiv)
-
Dichloromethane, 1M Na₂CO₃ solution, Saturated NaCl solution, Anhydrous Na₂SO₄
Procedure:
-
Suspend the acylcyanamide potassium salt (e.g., benzyloxycarbonylcyanamide potassium salt, 1.40 mmol) in anhydrous acetonitrile (7.0 mL).
-
Add chlorotrimethylsilane (1.50 mmol) to the slurry. Stir the mixture for approximately 10 minutes at room temperature, or until all solids have dissolved. The mixture will turn from a suspension to a milky white consistency.
-
Add the amine (1.50 mmol) in a single portion. The reaction is typically complete within 15 minutes for primary and secondary aliphatic amines. Hindered amines or anilines may require longer reaction times.
-
Monitor the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, remove the solvent under reduced pressure using a rotary evaporator.
-
Slurry the resulting residue in dichloromethane and transfer it to a separatory funnel.
-
Wash the organic phase sequentially with 1M Na₂CO₃ solution and saturated NaCl solution.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the crude product by flash chromatography on silica gel to yield the desired mono-N-acylguanidine.
Part 4: Visual Guides & Workflows
Diagram 1: Troubleshooting Low Yield in Carbodiimide-Mediated Synthesis
This workflow helps diagnose and solve common issues leading to low product yield when using carbodiimide coupling agents.
Caption: A troubleshooting workflow for low-yield N-acylguanidine synthesis.
Diagram 2: Carbodiimide Activation and N-Acylurea Side Reaction
This diagram illustrates the reaction pathway for carbodiimide-mediated coupling, highlighting the formation of the desired product versus the undesired N-acylurea byproduct.
Caption: Reaction pathway showing desired vs. undesired products.
References
- 1. bachem.com [bachem.com]
- 2. peptide.com [peptide.com]
- 3. Carbodiimide - Wikipedia [en.wikipedia.org]
- 4. peptide.com [peptide.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. researchgate.net [researchgate.net]
- 7. Chlorotrimethylsilane activation of acylcyanamides for the synthesis of mono-N-acylguanidines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Guanidine synthesis by guanylation [organic-chemistry.org]
- 9. A Direct, Early Stage Guanidinylation Protocol for the Synthesis of Complex Aminoguanidine-containing Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of N-Cbz-Guanidine Derivatives
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of N-Cbz-guanidine derivatives.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section is organized in a question-and-answer format to directly address specific issues you may encounter during your experiments.
Recrystallization Issues
Q1: My this compound derivative will not crystallize out of solution. What should I do?
A1: Failure to crystallize is a common issue. Here are several troubleshooting steps:
-
Induce Crystallization:
-
Seeding: If you have a small amount of pure, solid product, add a seed crystal to the supersaturated solution.
-
Scratching: Gently scratch the inside of the flask with a glass rod at the surface of the solution. The microscopic scratches on the glass can provide nucleation sites.
-
Cooling: Ensure the solution is cooled slowly. Crash cooling can lead to the formation of an oil or amorphous solid. Try cooling the solution in an ice bath, and if that fails, a colder bath (e.g., dry ice/acetone) or a freezer may be necessary.[1][2]
-
-
Solvent System:
-
Increase Concentration: Your solution may be too dilute. Try to carefully evaporate some of the solvent to increase the concentration of your compound.[2]
-
Change Solvent System: The chosen solvent may be too good a solvent for your compound. Add a miscible "anti-solvent" (a solvent in which your compound is poorly soluble) dropwise until the solution becomes slightly turbid, then warm until it is clear again and allow it to cool slowly. A common system is ethyl acetate/methanol.[2]
-
-
Purity:
-
Impurities: Impurities can inhibit crystallization. Consider pre-purifying the crude product using another technique like flash chromatography or an acid-base extraction before attempting recrystallization.
-
Q2: I have obtained an oil instead of crystals during recrystallization. How can I fix this?
A2: "Oiling out" occurs when the compound comes out of solution above its melting point or when the concentration is too high.
-
Redissolve and Recrystallize: Add more solvent to redissolve the oil, heat the solution, and then allow it to cool more slowly.
-
Trituration: Try to solidify the oil by triturating it with a poor solvent (e.g., hexanes or diethyl ether). This involves repeatedly washing and stirring the oil with the solvent to encourage solidification.
-
Solvent Choice: The boiling point of your recrystallization solvent might be too high. Choose a solvent with a lower boiling point.
Q3: My recrystallized product is still impure. What are the likely impurities and how can I remove them?
A3: Common impurities can include starting materials, by-products, or residual solvents.
-
Starting Materials: Unreacted amines or guanylating reagents.
-
By-products: Di-Cbz-substituted guanidines or other side-products from the reaction.
-
Removal:
-
Washing: Ensure the filtered crystals are washed with a small amount of cold recrystallization solvent to remove surface impurities.[2]
-
Re-recrystallization: A second recrystallization can significantly improve purity.
-
Alternative Technique: If impurities persist, an alternative purification method like column chromatography may be necessary.
-
Column Chromatography Issues
Q1: My this compound derivative is streaking on the TLC plate and giving poor separation during column chromatography. Why is this happening?
A1: Streaking is often due to the basic nature of the guanidine moiety interacting strongly with the acidic silica gel.
-
Add a Basic Modifier: Add a small amount of a basic modifier like triethylamine (0.1-1%) or ammonia to your eluent system. This will neutralize the acidic sites on the silica gel and reduce tailing.
-
Alternative Stationary Phase: Consider using a different stationary phase, such as alumina (basic or neutral) or a reverse-phase silica gel (C18).
-
Sample Loading: Ensure your sample is loaded onto the column in a minimal amount of solvent and is not overloaded.
Q2: I am getting a low recovery of my compound from the column. Where could it be?
A2: Low recovery can be due to several factors:
-
Irreversible Adsorption: The compound may be irreversibly sticking to the silica gel. Using a basic modifier in the eluent, as mentioned above, can help prevent this.
-
Decomposition: N-Cbz-guanidines can be sensitive to the acidic nature of silica gel over long periods. Try to run the column more quickly by applying gentle pressure (flash chromatography).
-
Co-elution: The compound may have co-eluted with another substance. Check all fractions carefully by TLC.
Acid-Base Extraction Issues
Q1: I am not getting a good separation between the organic and aqueous layers during acid-base extraction. What can I do?
A1: Poor layer separation is often due to the formation of emulsions.
-
Break the Emulsion:
-
Add Brine: Add a saturated solution of sodium chloride (brine). This increases the ionic strength of the aqueous layer, making it more polar and helping to break up the emulsion.[1][2]
-
Centrifugation: If the emulsion is persistent, centrifuging the separatory funnel (if appropriate) can force the layers to separate.
-
Filtration: Filtering the mixture through a pad of Celite or glass wool can sometimes break up an emulsion.
-
Q2: My yield is very low after performing an acid-base extraction. What went wrong?
A2: Low yield in an acid-base extraction can be due to several reasons:
-
Incomplete Protonation/Deprotonation: The guanidine group is strongly basic, but its pKa can be influenced by the rest of the molecule. Ensure the pH of the aqueous layer is sufficiently acidic (e.g., pH ~2) to fully protonate the guanidine and transfer it to the aqueous phase.[1] Conversely, ensure the pH is sufficiently basic (e.g., pH > 12) during the back-extraction to deprotonate the guanidinium salt and move it back into the organic layer.
-
Incorrect Solvent: Ensure you are using an appropriate organic solvent (e.g., dichloromethane, ethyl acetate) that is immiscible with water and in which your neutral compound is soluble.[1]
-
Insufficient Extractions: Perform multiple extractions with smaller volumes of solvent rather than one large extraction to ensure complete transfer of the compound between phases.[1]
Data Presentation: Comparison of Purification Techniques
The following table summarizes typical outcomes for common purification techniques for this compound derivatives. The values are representative and can vary significantly based on the specific derivative and experimental conditions.
| Purification Technique | Typical Yield | Typical Purity | Advantages | Disadvantages |
| Recrystallization | 70-95%[2] | >98% | High purity, scalable, cost-effective. | Can be time-consuming, requires a solid product, solvent selection can be challenging. |
| Column Chromatography | 50-85% | 95-99% | Good for separating complex mixtures and purifying oils. | Can be labor-intensive, potential for sample loss on the column, requires larger volumes of solvent. |
| Acid-Base Extraction | 60-90% | ~90-95% | Good for removing neutral or acidic impurities, can handle larger scales. | Less effective for removing other basic impurities, risk of emulsion formation. |
Experimental Protocols
Protocol 1: Recrystallization of N-Benzyl, N'-Cbz-guanidine[2]
-
Dissolution: The crude solid is slurried in ethyl acetate and transferred to an Erlenmeyer flask. The mixture is heated to reflux. Methanol is added portion-wise until all the solid dissolves.
-
Filtration (Optional): If there are insoluble impurities, the hot solution is passed through filter paper.
-
Crystallization: The filtrate is allowed to cool slowly to room temperature and then stored in a freezer (e.g., -20 °C) for several hours to induce crystallization.
-
Isolation: The resulting crystals are collected on a sintered glass funnel.
-
Washing: The collected crystals are washed with a small amount of cold diethyl ether.
-
Drying: The purified crystals are dried under vacuum.
Protocol 2: Acid-Base Extraction for Purification[1]
-
Dissolution: The crude product is dissolved in an organic solvent such as dichloromethane.
-
Acidic Wash: The organic solution is transferred to a separatory funnel and washed with an acidic aqueous solution (e.g., 1M HCl) to protonate the basic guanidine and extract it into the aqueous layer. The layers are separated.
-
Basification: The acidic aqueous layer containing the protonated product is basified with a strong base (e.g., 1M NaOH) to a high pH.
-
Back-Extraction: The deprotonated product is then extracted back into an organic solvent (e.g., dichloromethane). This step is typically repeated 2-3 times.
-
Washing and Drying: The combined organic layers are washed with brine, dried over an anhydrous drying agent (e.g., Na₂SO₄), filtered, and the solvent is removed under reduced pressure to yield the purified product.
Visualizations
Experimental Workflow for Purification
Caption: General workflow for the purification of this compound derivatives.
Troubleshooting Logic for Recrystallization
Caption: Decision tree for troubleshooting common recrystallization problems.
References
Navigating the Nuances of N-Cbz-Guanidine Stability: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
The stability of N-Cbz-protected guanidines is a critical factor in the successful execution of complex synthetic routes. This technical support center provides a comprehensive guide to understanding and managing the stability of N-Cbz-guanidine under both acidic and basic conditions, offering troubleshooting advice and detailed experimental protocols to address common challenges encountered in the laboratory.
Frequently Asked Questions (FAQs)
Q1: How stable is the N-Cbz protecting group on a guanidine moiety under typical synthetic conditions?
A1: The benzyloxycarbonyl (Cbz) group is generally robust and stable under a range of conditions, including mildly acidic and basic environments, making it a versatile protecting group for the highly basic guanidine functional group. However, its stability is not absolute and can be compromised under harsh acidic or basic conditions.
Q2: What are the standard methods for the deprotection of this compound?
A2: The most common and generally mildest method for Cbz deprotection is catalytic hydrogenolysis (e.g., using Pd/C and H₂ gas). However, acidic and, to a lesser extent, basic conditions can also be employed for its removal, offering orthogonal deprotection strategies.
Q3: Can the guanidine group itself degrade during Cbz manipulation?
A3: Yes, while guanidines are generally stable under acidic conditions, they can be susceptible to hydrolysis under basic conditions, particularly in the presence of hydroxide ions. This can lead to the formation of urea derivatives and the corresponding amine. The rate of hydrolysis is dependent on the pH and temperature.[1]
Troubleshooting Guide
This section addresses specific issues that may arise during the handling and deprotection of this compound.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Incomplete Cbz deprotection under acidic conditions. | 1. Insufficient acid strength or concentration. 2. Reaction time is too short or temperature is too low. 3. Steric hindrance around the Cbz group. | 1. Use a stronger acid (e.g., HBr in acetic acid) or increase the concentration of the acid (e.g., concentrated HCl). 2. Increase the reaction temperature and/or extend the reaction time. Monitor the reaction progress by TLC or LC-MS. 3. Consider a different deprotection strategy, such as hydrogenolysis, if sterically demanding substrates are involved. |
| Formation of side products during acidic deprotection. | 1. Acid-labile functional groups elsewhere in the molecule. 2. Re-benzylation of the deprotected guanidine by the released benzyl cation. | 1. If other acid-sensitive groups are present, consider a milder deprotection method like hydrogenolysis. 2. Include a scavenger, such as anisole or thioanisole, in the reaction mixture to trap the benzyl cation. |
| Degradation of the guanidine group during attempted basic deprotection. | 1. The basic conditions are too harsh (high pH and/or high temperature). | 1. Use milder basic conditions if attempting base-mediated Cbz cleavage. However, this is generally not the preferred method due to the inherent instability of guanidines in strong base. Hydrogenolysis or acidic deprotection are typically more reliable. |
| Difficulty in removing palladium catalyst after hydrogenolysis. | 1. Catalyst is very fine and passes through standard filter paper. | 1. Use a Celite® pad for filtration to ensure complete removal of the palladium catalyst. |
| Cbz group is resistant to hydrogenolysis. | 1. Presence of catalyst poisons (e.g., sulfur-containing compounds). 2. Steric hindrance. | 1. Ensure the starting material and solvents are free of potential catalyst poisons. 2. Increase catalyst loading and/or hydrogen pressure. In some cases, a different catalyst (e.g., Pearlman's catalyst) may be more effective. |
Quantitative Data on Stability
| Condition | pH Range | Temperature | N-Cbz Group Stability | Guanidine Group Stability | Comments |
| Strongly Acidic | < 1 | Moderate to High | Labile | Stable | Cleavage of the Cbz group is likely. |
| Moderately Acidic | 1 - 4 | Room Temperature | Generally Stable | Stable | Cbz group is largely intact under these conditions. |
| Mildly Acidic | 4 - 6 | Room Temperature | Stable | Stable | Both moieties are stable. |
| Neutral | 6 - 8 | Room Temperature | Stable | Stable | Both moieties are stable. |
| Mildly Basic | 8 - 10 | Room Temperature | Stable | Generally Stable | Guanidine may begin to show slow hydrolysis over extended periods. |
| Moderately Basic | 10 - 12 | Room Temperature | Generally Stable | Moderately Stable | Rate of guanidine hydrolysis increases. |
| Strongly Basic | > 12 | Moderate to High | Generally Stable | Labile | Significant degradation of the guanidine group is expected.[1] |
Experimental Protocols
1. Acidic Deprotection of this compound using Isopropanol Hydrochloride (IPA·HCl) [2]
This protocol provides a scalable, metal-free method for Cbz deprotection.
-
Materials:
-
N-Cbz-protected guanidine substrate
-
Isopropanol hydrochloride (IPA·HCl) solution
-
Ethyl acetate
-
-
Procedure:
-
To a clean and dry reaction vessel, add the N-Cbz-protected guanidine substrate.
-
Add the IPA·HCl solution (e.g., 20 volumes) at room temperature (20-30°C) and stir for 15 minutes.
-
Heat the reaction mixture to 65-75°C and maintain this temperature for approximately 4 hours, monitoring the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to 45-55°C.
-
Distill off the solvent under vacuum at a temperature below 50°C.
-
To the resulting crude material, add ethyl acetate at 45-55°C and stir for 40 minutes.
-
Cool the mixture to 20-30°C and stir for 2 hours to induce precipitation of the deprotected product.
-
Isolate the product by filtration.
-
Note: The optimal temperature and reaction time may vary depending on the specific substrate.
Visualizing Reaction Pathways
To aid in understanding the chemical transformations involved, the following diagrams illustrate the deprotection mechanisms.
Caption: Acidic Deprotection of this compound.
Caption: Base-Mediated Hydrolysis of a Guanidine.
References
Technical Support Center: N-Cbz-Guanidine Synthesis and Purification
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis and purification of N-Cbz-guanidine and related compounds.
Frequently Asked Questions (FAQs)
Q1: What are the most common challenges in working with guanidines?
The primary challenge in guanidine chemistry is the high basicity of the guanidine functional group (pKa of the conjugate acid is around 13.5).[1] This high basicity can lead to protonation under various reaction conditions, making the molecule highly water-soluble and difficult to handle and purify using standard organic chemistry techniques.[1] To overcome these issues, protecting groups like Carbobenzyloxy (Cbz) are used to reduce the basicity and polarity of the guanidine moiety.[1]
Q2: Why is the Cbz protecting group a good choice for guanidine synthesis?
The Cbz (Carbobenzyloxy) group is an effective protecting group for guanidines for several reasons:
-
Reduces Basicity: As an electron-withdrawing group, it significantly lowers the high basicity of the guanidine, making it less prone to protonation and easier to handle in organic solvents.[1]
-
Facilitates Purification: By reducing the polarity of the guanidine, the Cbz group allows for purification using standard techniques like silica gel column chromatography.[2]
-
Stability: The Cbz group is stable to a wide range of reaction conditions, yet it can be selectively removed when needed.
Q3: What are the typical methods for purifying this compound?
Common purification methods for this compound and related derivatives include:
-
Flash Column Chromatography: Silica gel chromatography is frequently used.[3][4] Eluent systems such as ethyl acetate/petroleum ether or dichloromethane/diethyl ether have been reported to be effective.[3][4]
-
Recrystallization: This method can provide highly pure crystalline material.[5][6] A common solvent system for recrystallization is ethyl acetate and methanol.[5][6]
-
Trituration: This technique can be used to purify the product by washing away impurities with a solvent in which the product is poorly soluble.[3]
-
Precipitation as an Oxalate Salt: For more basic guanidines, precipitation as an oxalate salt followed by back-extraction from an aqueous base can be an effective purification strategy.[7]
Troubleshooting Guides
Problem 1: Low Yield of this compound
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step |
| Incomplete Reaction | Monitor the reaction progress using Thin Layer Chromatography (TLC). If the starting material is still present after the expected reaction time, consider extending the reaction time or slightly increasing the temperature. |
| Moisture in Reaction | Ensure all glassware is flame-dried or oven-dried before use and that anhydrous solvents are used. Reactions involving reagents like benzyl chloroformate are sensitive to moisture.[6] |
| Inefficient Guanidinylating Agent | The choice of guanidinylating agent is crucial. For certain substrates, using a pre-activated or more reactive guanidinylating agent might be necessary.[5] |
| Side Reactions | Over-acylation can be an issue, leading to di- or tri-Cbz protected guanidines.[1] Use stoichiometric amounts of benzyl chloroformate and consider slow, dropwise addition at low temperatures (e.g., 0 °C) to minimize this.[8] |
| Product Loss During Workup | The high polarity of some partially protected guanidines can lead to loss during aqueous workup. Minimize the volume of aqueous washes and consider back-extracting the aqueous layers with an organic solvent to recover any dissolved product. |
Problem 2: Difficulty in Purifying this compound
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step |
| High Polarity of the Product | If the product is streaking on the TLC plate, even with polar eluent systems, consider using a different stationary phase for column chromatography (e.g., alumina) or employing reverse-phase chromatography. The use of protecting groups is intended to reduce polarity, so incomplete protection could also be a cause.[3] |
| Co-elution of Impurities | If impurities are co-eluting with the product during column chromatography, try a different solvent system with varying polarity. A shallow gradient elution can also help improve separation.[4] |
| Product is an Oil Instead of a Solid | If the product fails to crystallize, try dissolving the oil in a minimal amount of a good solvent (e.g., ethyl acetate) and then adding a poor solvent (e.g., hexane or petroleum ether) dropwise to induce precipitation. Seeding with a small crystal of the pure product, if available, can also initiate crystallization. |
| Presence of Salts | If the crude product contains inorganic salts from the workup, perform an aqueous wash to remove them before attempting purification by chromatography or recrystallization. |
Experimental Protocols
Synthesis of Mono-N-Cbz-Guanidine
This protocol is adapted from literature procedures.[5][9]
Materials:
-
Potassium benzyloxycarbonylcyanamide
-
Acetonitrile (anhydrous)
-
Trimethylsilyl chloride (TMSCl)
-
Benzylamine
-
Dichloromethane
-
1M Sodium Carbonate solution
-
Saturated Sodium Chloride solution
-
Anhydrous Sodium Sulfate
-
Ethyl acetate
-
Methanol
-
Diethyl ether
Procedure:
-
To a flame-dried round-bottom flask under a nitrogen atmosphere, add potassium benzyloxycarbonylcyanamide (1.0 eq) and anhydrous acetonitrile.
-
Stir the suspension vigorously for 15 minutes at room temperature.
-
Add trimethylsilyl chloride (1.1 eq) dropwise via syringe over 10 minutes. The mixture will become milky. Stir for an additional 30 minutes.[5]
-
Add benzylamine (1.1 eq) in a single portion. The solution will become more opaque. Stir for 1 hour at room temperature.[5]
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
Slurry the resulting solid in dichloromethane and transfer to a separatory funnel.
-
Wash the organic layer sequentially with 1M sodium carbonate solution and saturated sodium chloride solution.[6]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.[6]
Purification by Recrystallization
This protocol is based on established methods.[5][6]
Procedure:
-
Transfer the crude this compound solid to an Erlenmeyer flask with a stir bar.
-
Add a minimal amount of ethyl acetate to slurry the solid.
-
Heat the mixture to reflux in an oil bath.
-
Add methanol portion-wise until all the solid dissolves.[6]
-
Remove the flask from the heat and allow it to cool slowly to room temperature.
-
Place the flask in a freezer (-20 °C) for at least 4 hours to promote crystallization.[6]
-
Collect the resulting microcrystals by vacuum filtration on a sintered glass funnel.
-
Wash the crystals with cold diethyl ether and dry under vacuum to yield the pure this compound.[6]
Data Presentation
Table 1: Reported Yields for this compound Synthesis and Related Reactions
| Starting Material | Reagents | Product | Yield (%) | Reference |
| N,N'-di-Cbz-guanidine | Benzyl chloroformate, Sodium hydride | N,N',N''-Tri-Cbz-guanidine | 90% | [1] |
| Amine | Cbz-protected aminoacyl benzotriazoles, Triethylamine | Cbz-protected guanidine derivative | High | [1] |
| SM (unspecified) | NaHCO3, Cbz-Cl | N-Cbz protected product | 90% | [8] |
| Potassium benzyloxycarbonylcyanamide | TMSCl, Benzylamine | N-Benzyl, N'-Cbz-guanidine | 95% | [5] |
Visualizations
Caption: Workflow for the synthesis and purification of this compound.
References
- 1. This compound | 16706-54-0 | Benchchem [benchchem.com]
- 2. utoronto.scholaris.ca [utoronto.scholaris.ca]
- 3. research.bangor.ac.uk [research.bangor.ac.uk]
- 4. A Direct, Early Stage Guanidinylation Protocol for the Synthesis of Complex Aminoguanidine-containing Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Preparation of Mono-Cbz Protected Guanidines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. total-synthesis.com [total-synthesis.com]
- 9. researchgate.net [researchgate.net]
preventing over-acylation in guanidine synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals prevent over-acylation during guanidine synthesis.
Frequently Asked Questions (FAQs)
Q1: What is over-acylation in guanidine synthesis and why does it occur?
Over-acylation is a common side reaction during the synthesis of mono-N-acylguanidines where a second or even third acyl group is added to the guanidine core. This issue frequently arises when using highly reactive acylating agents like acid anhydrides or activated acid derivatives.[1][2][3]
The primary reason for over-acylation is the electronic properties of the intermediate product. The initial acylation of a guanidine nitrogen atom forms a mono-N-acylguanidine. This product is more acidic than the starting guanidine.[1][2][3][4] The increased acidity makes the remaining N-H protons easier to remove, rendering the molecule susceptible to a second acylation, which often competes with the desired mono-acylation of the starting material.
Q2: How can I adjust my experimental conditions to minimize the formation of over-acylated byproducts?
Controlling the reaction conditions is a critical first step in preventing over-acylation. Here are several parameters you can adjust:
-
Stoichiometry and Reagent Addition: Use a precise 1:1 molar ratio of the guanidine to the acylating agent. The acylating agent should be added slowly and dropwise to the reaction mixture to avoid localized high concentrations that favor di-acylation.
-
Temperature Control: Perform the reaction at a reduced temperature. Cooling the reaction mixture (e.g., to 0 °C) can decrease the rate of the second acylation more significantly than the first, improving selectivity.
-
Reaction Time: Monitor the reaction progress closely using techniques like TLC or LC-MS. It has been observed that shorter reaction times can be beneficial, as prolonged heating may lead to the degradation of even diacetylated derivatives, let alone promoting further side reactions.[5]
Q3: What are protecting group strategies, and how can they help achieve selective mono-acylation?
Protecting groups are a highly effective strategy to circumvent over-acylation by temporarily blocking reactive sites. The general approach involves protecting the guanidine nitrogens, making them unavailable for acylation, and then selectively removing the protecting groups after the desired modification.
-
Di-Protected Guanidinylating Reagents: A common method is to use a pre-protected guanidinylating reagent to introduce the guanidine unit. Reagents like N,N'-bis-Boc-S-methylisothiourea are widely used.[6] These reagents react with amines to form a di-Boc-protected guanidine.[1][2][4] The Boc groups can then be removed under acidic conditions. This multi-step approach offers excellent control.
-
Orthogonal Protection: For more complex syntheses, employing orthogonally protected guanidines (e.g., N-Boc-N'-Cbz-guanidine) allows for the selective removal of one protecting group while the other remains, opening a specific nitrogen for acylation.[7]
Q4: Are there alternative synthetic methods that inherently avoid the problem of over-acylation?
Yes, several methods have been developed specifically to synthesize mono-N-acylguanidines while avoiding the over-acylation pitfall.
-
Acylcyanamide Activation: A simple and efficient one-pot method involves the treatment of an acylcyanamide with chlorotrimethylsilane (TMSCl).[1][8] This in situ generates a reactive N-silylcarbodiimide intermediate, which readily reacts with primary and secondary amines to yield the desired mono-protected guanidine. This method is often rapid, with reactions completing in as little as 15 minutes at room temperature for many substrates.[1]
-
Controlled Hydrolysis: Another approach is to synthesize a diacyl-protected guanidine and then selectively remove one of the acyl groups through controlled hydrolysis.[1][2][3][4] This method requires careful optimization of hydrolysis conditions (e.g., pH, temperature, time) to prevent complete deprotection.
-
N-Acyl-Thiourea Precursors: Mono-N-acylguanidines can also be synthesized from N-acyl-thioureas or N-acyl-pseudothioureas.[1][2][3]
Troubleshooting Guide
If you are observing significant amounts of over-acylated products in your reaction, follow this troubleshooting workflow.
Caption: Troubleshooting workflow for addressing over-acylation issues.
Data Summary
Table 1: Survey of Activating Agents for Acylcyanamide Method
| Entry | Activating Agent | Base | % Yield of Mono-acylguanidine |
| 1 | None | None | 0 |
| 2 | None | Pyridine | 0 |
| 3 | Trifluoromethanesulfonic anhydride | 2,6-Lutidine | Low (complex mixture) |
| 4 | Chlorotrimethylsilane (TMSCl) | None | 91 |
| 5 | Chlorotrimethylsilane (TMSCl) | Triethylamine | 91 |
| Data sourced from a study on the synthesis of mono-N-acylguanidines.[1] |
Table 2: Synthesis of Various Mono-N-acylguanidines using the Acylcyanamide/TMSCl Method
| Amine Substrate | Product Yield |
| n-Butylamine | 91% |
| Tetrahydroisoquinoline | 88% |
| Cyclohexylamine | 91% |
| Aniline | 71% |
| 4-Methoxyaniline | 83% |
| 4-Fluoroaniline | 63% |
| Yields correspond to the isolated mono-acylated product.[1] |
Key Experimental Protocols
Protocol 1: General Procedure for Synthesis of Mono-Cbz-Protected Guanidines via TMSCl Activation
This protocol is adapted from a published procedure for the efficient synthesis of mono-protected guanidines.[1][2]
-
Preparation: To a dry round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add potassium benzyloxycarbonylcyanamide (1.0 eq).
-
Solvent Addition: Add anhydrous acetonitrile and stir the resulting suspension vigorously for 15 minutes at room temperature.
-
Activation: Add trimethylsilyl chloride (TMSCl, 1.1 eq) dropwise via syringe over 10 minutes. Stir the mixture for 30 minutes at room temperature; the solution should become milky.
-
Guanidylation: Add the desired amine (1.1 eq) in a single portion. The solution will become more opaque.
-
Reaction: Stir the mixture for 1 hour at room temperature.
-
Workup: Quench the reaction with saturated aqueous NaHCO₃ solution. Extract the aqueous layer with ethyl acetate. The combined organic layers are then washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.
-
Purification: The crude product can be purified by flash column chromatography on silica gel or by recrystallization to yield the pure mono-Cbz-protected guanidine.
Protocol 2: Synthesis of a Di-Boc-Protected Guanidine
This protocol is based on the widely used method of guanylating an amine with N,N'-bis-Boc-S-methylisothiourea.[6]
-
Setup: Dissolve the primary or secondary amine (1.0 eq) and N,N'-bis-Boc-S-methylisothiourea (1.05 eq) in a suitable anhydrous solvent such as DMF or THF in a round-bottom flask.
-
Activator: Add mercury(II) chloride (HgCl₂, 1.1 eq) to the solution. Caution: Mercury compounds are highly toxic.
-
Base: Add a non-nucleophilic base, such as triethylamine (Et₃N, 2.5 eq).
-
Reaction: Stir the reaction mixture at room temperature and monitor its progress by TLC. The reaction time can vary from a few hours to overnight depending on the amine's reactivity.
-
Workup: Upon completion, dilute the mixture with a solvent like ethyl acetate and filter it through a pad of Celite to remove solids. Wash the filtrate with water and then with brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. The resulting crude product is then purified by silica gel chromatography to afford the di-Boc-protected guanidine.
Visualized Concepts
Caption: Reaction pathways for desired mono-acylation vs. over-acylation.
Caption: Logical relationship between strategies to prevent over-acylation.
References
- 1. Chlorotrimethylsilane activation of acylcyanamides for the synthesis of mono-N-acylguanidines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. cdnsciencepub.com [cdnsciencepub.com]
- 6. A convenient and versatile method for the synthesis of protected guanidines - UEA Digital Repository [ueaeprints.uea.ac.uk]
- 7. US6072075A - Guanidinylation reagents - Google Patents [patents.google.com]
- 8. Guanidine synthesis by guanylation [organic-chemistry.org]
Technical Support Center: Optimizing Catalyst Loading for Cbz Hydrogenolysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the catalytic hydrogenolysis of Carboxybenzyl (Cbz or Z) protecting groups.
Troubleshooting Guide
This guide addresses common issues encountered during Cbz hydrogenolysis experiments, with a focus on optimizing catalyst loading.
Issue 1: Low or No Reaction Conversion
-
Question: My Cbz deprotection reaction is showing low or no conversion to the desired product. What are the potential causes and how can I troubleshoot this?
-
Answer: Low or no conversion in Cbz hydrogenolysis can stem from several factors. A systematic approach to troubleshooting is recommended.
-
Catalyst Activity: The primary suspect is often the catalyst itself.
-
Age and Storage: Palladium on carbon (Pd/C) catalysts can lose activity over time, especially if not stored under an inert atmosphere. Always use a fresh batch of catalyst if possible.[1]
-
Catalyst Type: For stubborn substrates, a more active catalyst may be required. Pearlmann's catalyst (Palladium hydroxide on carbon, Pd(OH)₂/C) is often more effective than standard Pd/C.[1]
-
Catalyst Loading: While insufficient catalyst can lead to incomplete reactions, simply increasing the amount is not always the solution and can sometimes lead to side reactions. A typical starting point is 10% (w/w) of the catalyst to the substrate.[1]
-
-
Reaction Conditions:
-
Hydrogen Pressure: Atmospheric pressure from a hydrogen balloon may be insufficient.[2] For difficult deprotections, using a high-pressure hydrogenation apparatus, such as a Parr shaker, is often necessary to achieve full conversion.[1]
-
Solvent: The choice of solvent is critical for both substrate solubility and reaction efficiency. Polar solvents like methanol (MeOH) and ethanol (EtOH) are standard.[1] For substrates with poor solubility, mixtures with other solvents like ethyl acetate (EtOAc) or tetrahydrofuran (THF) can be used. In some cases, using acetic acid (AcOH) as a solvent or co-solvent can facilitate the reaction by protonating the heteroatom.[1]
-
Temperature: Gently heating the reaction can sometimes improve the reaction rate, but caution must be exercised to avoid side reactions.[1]
-
-
Catalyst Poisoning:
-
Substrate Impurities: The most common cause of catalyst deactivation is poisoning by impurities in the starting material.[1] Sulfur and phosphorus-containing compounds are potent poisons for palladium catalysts.[3] Ensure your starting material is of high purity.
-
Product Inhibition: In some cases, the amine product can coordinate to the palladium surface and inhibit the catalyst.
-
-
Issue 2: Incomplete Reaction Despite Extended Reaction Time
-
Question: My reaction starts but seems to stall before reaching completion, even after several hours or overnight. What should I do?
-
Answer: A stalled reaction often points to catalyst deactivation or insufficient hydrogen.
-
Hydrogen Supply: Ensure a continuous and adequate supply of hydrogen. If using a balloon, it may need to be replaced with a fresh one during the reaction.[2] For larger-scale reactions, a setup with a continuous hydrogen feed is preferable.
-
Catalyst Deactivation: If catalyst poisoning is suspected, filtering the reaction mixture through a pad of Celite to remove the old catalyst and adding a fresh portion of the catalyst can sometimes restart the reaction.[3]
-
Stirring: Vigorous stirring is essential to ensure good mixing of the substrate, catalyst, and hydrogen gas.[1]
-
Issue 3: Formation of Side Products
-
Question: I am observing unexpected side products in my reaction mixture. How can I improve the selectivity?
-
Answer: Side product formation can be influenced by the catalyst, solvent, and reaction conditions.
-
Over-reduction: In molecules with other reducible functional groups (e.g., alkenes, alkynes, nitro groups), over-reduction can be an issue. Careful monitoring of the reaction progress by TLC or LC-MS is crucial to stop the reaction once the Cbz group is cleaved.
-
Catalyst Selectivity: Different grades and types of Pd/C catalysts can exhibit different selectivities. The particle size and distribution of palladium on the carbon support can influence the catalytic performance.[4] Trying catalysts from different suppliers may be beneficial.
-
Solvent Effects: The solvent can influence the selectivity of the reaction. Empirically screening different solvents may be necessary.
-
Frequently Asked Questions (FAQs)
Q1: What is a typical starting catalyst loading for Cbz hydrogenolysis?
A1: A common starting point for catalyst loading is 10% by weight of the catalyst relative to the substrate (e.g., for 1 gram of substrate, use 100 mg of 10% Pd/C).[1][5] However, the optimal loading can vary significantly depending on the substrate, reaction conditions, and catalyst activity. For some reactions, catalyst loadings as low as 0.05 mol% have been reported to be effective.
Q2: How do I choose the right palladium catalyst for my reaction?
A2: The choice of catalyst depends on the reactivity of your substrate.
-
10% Pd/C: This is the most common and is suitable for most standard Cbz deprotections.[1]
-
5% Pd/C: Can also be effective and is sometimes preferred for economic reasons on a large scale. The efficiency is more dependent on the catalyst's physical properties than the palladium percentage.[4]
-
Pd(OH)₂/C (Pearlmann's Catalyst): This is a more active catalyst and is often used for difficult deprotections where standard Pd/C is ineffective.[1]
Q3: What are the most common solvents for Cbz hydrogenolysis?
A3: Polar protic solvents are generally the best choice.
-
Methanol (MeOH) and Ethanol (EtOH): These are the most frequently used solvents due to their ability to dissolve a wide range of substrates and their compatibility with the catalytic system.[1]
-
Ethyl Acetate (EtOAc): Also a common choice, sometimes used in combination with alcohols.[5]
-
Acetic Acid (AcOH): Can be used as a solvent or co-solvent to accelerate the reaction, particularly for amines.[1]
-
Tetrahydrofuran (THF) and Dioxane: Can be used for substrates with poor solubility in alcohols, but care must be taken as ethers can sometimes interfere with the reaction.
Q4: My substrate contains a sulfur atom. Can I still perform a Cbz hydrogenolysis?
A4: This is a challenging situation as sulfur compounds are known to poison palladium catalysts.[3] Standard hydrogenolysis conditions are likely to fail. In such cases, alternative deprotection methods that do not involve palladium catalysis should be considered. If hydrogenolysis is the only option, a very high catalyst loading might be required, and the catalyst may need to be added in portions.
Q5: Is it safe to handle dry Pd/C catalyst?
A5: No, dry Pd/C is pyrophoric and can ignite in the air, especially after being used in a reaction. Always handle the catalyst in a wet state. After the reaction, the catalyst should be filtered carefully and the filter cake should be kept wet with water or solvent until it can be disposed of properly.
Data Presentation
The following tables summarize typical experimental conditions and outcomes for Cbz hydrogenolysis, compiled from various sources.
Table 1: Comparison of Different Palladium Catalysts for Cbz Deprotection
| Catalyst | Substrate | Catalyst Loading | Solvent | H₂ Pressure | Time | Yield (%) | Reference |
| 10% Pd/C | N-Cbz-protected amine | 0.1 equiv | EtOH/EtOAc (1:1) | 1 atm (balloon) | 72 h | 99 | [5] |
| 10% Pd/C | N-Cbz-protected amine | 20% (w/w) | EtOAc | 3.0 kg/cm ² | Overnight | 92 | [5] |
| 5% Pd/C | Cbz-phenylalanine | Not specified | Alcoholic | 1 atm (balloon) | Shorter than 10% Pd/C | High | [6] |
| 20% Pd(OH)₂/C | Decasaccharide | Not specified | Not specified | Not specified | 5-6 days | 57-66 | [4] |
| 5% Pd/C (Strem) | Decasaccharide | Not specified | Not specified | Not specified | 1.5-2 days | 82-84 | [4] |
Table 2: Effect of Solvent on Cbz Hydrogenolysis
| Substrate | Catalyst | Solvent | Conditions | Outcome | Reference |
| N-Cbz-protected amine | Pd/C | MeOH or EtOH | Standard | Good conversion | [1] |
| N-Cbz-protected amine | Pd/C | Acetic Acid | Standard | Facilitated reaction | [1] |
| Benzyl-protected alcohol | Pd/C | Dioxane | 1 atm H₂ | Failed reaction | [2] |
| Benzyl-protected alcohol | Pd/C | EtOH or MeOH | 1 atm H₂ | Recommended for success | [2] |
Experimental Protocols
General Protocol for Cbz Deprotection via Catalytic Hydrogenolysis
Materials:
-
Cbz-protected substrate
-
Palladium on carbon (e.g., 10% Pd/C)
-
Anhydrous solvent (e.g., MeOH, EtOH, or EtOAc)
-
Hydrogen gas source (balloon or cylinder)
-
Reaction flask (e.g., round-bottom flask)
-
Magnetic stirrer and stir bar
-
Inert gas (Nitrogen or Argon) for purging
-
Filtration apparatus (e.g., Büchner funnel with Celite)
Procedure:
-
Flask Preparation: To a clean, dry reaction flask containing a magnetic stir bar, add the Cbz-protected substrate.
-
Catalyst Addition: Carefully add the Pd/C catalyst to the flask. The amount is typically 10% by weight of the substrate. Handle the catalyst in a fume hood and avoid creating dust.
-
Solvent Addition: Add the chosen anhydrous solvent to the flask to dissolve or suspend the substrate.
-
Inert Gas Purge: Seal the flask with a septum and purge the system with an inert gas (Nitrogen or Argon) for several minutes to remove air. This is a critical safety step to prevent the formation of explosive mixtures of hydrogen and air.
-
Hydrogen Introduction: Introduce hydrogen gas into the flask.
-
Balloon Method: Evacuate the flask under vacuum and then backfill with hydrogen from a balloon. Repeat this vacuum-hydrogen cycle 3-5 times to ensure a hydrogen atmosphere. Leave the balloon attached to the flask via a needle through the septum.
-
High-Pressure Reactor: If using a high-pressure apparatus, follow the manufacturer's instructions for purging and pressurizing the vessel with hydrogen.
-
-
Reaction: Stir the reaction mixture vigorously at room temperature. Monitor the progress of the reaction by TLC or LC-MS. Reactions can take anywhere from a few hours to overnight.
-
Reaction Quench and Catalyst Filtration: Once the reaction is complete, carefully purge the flask with an inert gas to remove excess hydrogen. Filter the reaction mixture through a pad of Celite to remove the palladium catalyst. Caution: The filter cake should not be allowed to dry as it is pyrophoric. Keep it wet with solvent.
-
Work-up: Wash the Celite pad with additional solvent to recover all the product. Combine the filtrates and remove the solvent under reduced pressure to obtain the crude product, which can then be purified by standard methods (e.g., crystallization, chromatography).
Visualizations
Caption: Troubleshooting workflow for Cbz hydrogenolysis.
References
- 1. sciencemadness.org [sciencemadness.org]
- 2. Reddit - The heart of the internet [reddit.com]
- 3. researchgate.net [researchgate.net]
- 4. Defining the Qualities of High-Quality Palladium on Carbon Catalysts for Hydrogenolysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cbz Deprotection (H2 + Pd/C) [commonorganicchemistry.com]
- 6. researchgate.net [researchgate.net]
Validation & Comparative
A Tale of Two Guards: N-Cbz-Guanidine vs. Boc-Guanidine in Peptide Synthesis
For researchers, scientists, and drug development professionals navigating the complexities of peptide synthesis, the choice of protecting groups is paramount to achieving high yields and purity. The guanidino side chain of arginine, a key residue in many bioactive peptides, presents a particular challenge due to its high basicity and nucleophilicity. This guide provides an in-depth, objective comparison of two commonly employed protecting group strategies for guanidines: the benzyloxycarbonyl (Cbz) and the tert-butoxycarbonyl (Boc) groups. We will delve into their performance, supported by experimental data and detailed protocols, to aid in the selection of the optimal strategy for your synthetic needs.
The guanidinylation of primary amines to introduce an arginine mimic or the protection of the arginine side chain itself are critical steps in the synthesis of many peptide-based therapeutics. The choice between Cbz and Boc protection for the guanidino moiety influences not only the reaction conditions but also the overall synthetic strategy, including orthogonality and final deprotection steps.
At a Glance: Key Differences Between N-Cbz and Boc-Guanidine Protecting Groups
| Feature | N-Cbz-Guanidine | Boc-Guanidine |
| Guanidinylating Reagent | N,N'-di-Cbz-N''-triflylguanidine | N,N'-di-Boc-N''-triflylguanidine |
| Deprotection Condition | Catalytic Hydrogenolysis (e.g., H₂, Pd/C) or strong acids (e.g., HBr/AcOH) | Strong acids (e.g., TFA) |
| Orthogonality in Fmoc-SPPS | Orthogonal. Stable to piperidine and TFA. | Not fully orthogonal. Cleaved by TFA during final cleavage. |
| Orthogonality in Boc-SPPS | Not orthogonal. Potentially cleaved by strong acids used for Boc deprotection. | Fully compatible. |
| Key Advantage | Stability to acidic conditions allows for its use in Boc-SPPS. | Mild deprotection with standard TFA cleavage cocktails in Fmoc-SPPS. |
| Potential Side Reactions | Incomplete deprotection, catalyst poisoning in presence of sulfur. | δ-lactam formation during coupling of Arg(Boc)₂-OH.[1] |
Performance and Experimental Data
While a direct head-to-head comparative study with identical peptide sequences is not extensively documented in a single publication, the performance of each protecting group can be inferred from established protocols and their known chemical properties.
Guanidinylation Efficiency: Both N,N'-di-Boc-N''-triflylguanidine and N,N'-di-Cbz-N''-triflylguanidine are highly efficient guanidinylating reagents.[2] The triflyl group acts as an excellent leaving group, driving the reaction to completion. On-resin guanidinylation of primary amines using N,N'-di-Boc-N''-triflylguanidine has been shown to proceed to completion within hours at room temperature, as monitored by the Kaiser test.[3] A similar high efficiency can be expected for the Cbz-protected counterpart under similar conditions.
Deprotection: The primary distinction lies in their deprotection methods. The Boc groups are readily cleaved by trifluoroacetic acid (TFA), which is advantageous in Fmoc-based solid-phase peptide synthesis (SPPS) as the guanidine protecting groups are removed simultaneously with other acid-labile side-chain protecting groups and cleavage from the resin.[1] In contrast, the Cbz group is stable to TFA but is typically removed by catalytic hydrogenation (e.g., H₂ over a palladium catalyst) or strong acids like HBr in acetic acid.[4] This makes the Cbz group a truly orthogonal protecting group in the context of Fmoc-SPPS.
Side Reactions: A notable side reaction associated with the use of di-Boc protected arginine is the potential for δ-lactam formation during the coupling step.[1] The electron-withdrawing nature of the Pbf (pentamethyldihydrobenzofuran-5-sulfonyl) and NO₂ protecting groups for arginine has been shown to minimize this side reaction compared to the bis-Boc protection.[1] For Cbz-protected guanidines, potential issues can arise during the hydrogenation step if the peptide contains sulfur-containing residues like methionine or cysteine, which can poison the catalyst.
Experimental Protocols
Below are representative protocols for on-resin guanidinylation using a Boc-protected reagent and the distinct deprotection procedures for both Boc and Cbz-protected guanidines.
On-Resin Guanidinylation with N,N'-di-Boc-N''-triflylguanidine
This protocol is adapted from the solid-phase synthesis of cyclic lipopeptides.[3]
-
Resin Swelling: Swell the peptidyl-resin with a free primary amine in dichloromethane (DCM) for 20 minutes, followed by solvent removal.
-
Guanidinylation Reaction: Prepare a solution of N,N'-di-Boc-N''-triflylguanidine (5 equivalents) and triethylamine (TEA) (5 equivalents) in DCM (e.g., 5 mL for a 0.1 mmol scale).
-
Reaction Incubation: Add the guanidinylation solution to the peptidyl-resin and agitate the reaction mixture at room temperature.
-
Monitoring: Monitor the reaction progress periodically (e.g., every hour) using the Kaiser test. The reaction is typically complete within 5 hours, indicated by a negative Kaiser test (no blue color).[3]
-
Washing: Once the reaction is complete, wash the resin thoroughly with DCM and then with a solvent suitable for the next synthetic step.
A similar protocol can be employed for N,N'-di-Cbz-N''-triflylguanidine.
Deprotection of Boc-Protected Guanidine
This procedure is typically performed concurrently with the final cleavage of the peptide from the resin in Fmoc-SPPS.
-
Cleavage Cocktail Preparation: Prepare a cleavage cocktail appropriate for the peptide sequence. A common cocktail is TFA/water/triisopropylsilane (TIS) (95:2.5:2.5, v/v/v).[5]
-
Deprotection and Cleavage: Add the cleavage cocktail to the resin-bound peptide and allow the reaction to proceed at room temperature for 1-3 hours.
-
Peptide Precipitation: Following cleavage, precipitate the deprotected peptide by adding cold diethyl ether.
-
Isolation: Collect the precipitated peptide by centrifugation and wash with cold ether to remove scavengers and soluble byproducts.
Deprotection of Cbz-Protected Guanidine
This procedure requires a separate step after the peptide has been cleaved from the resin (if other protecting groups are acid-labile) or can be performed on the resin if the linker is stable to hydrogenation. The following is a general protocol for deprotection in solution.
-
Dissolution: Dissolve the Cbz-protected peptide in a suitable solvent, such as methanol, ethanol, or a mixture containing DMF or acetic acid for improved solubility.
-
Catalyst Addition: Add a palladium catalyst, typically 10% palladium on carbon (Pd/C), to the solution. The amount of catalyst can range from 10-50% by weight of the peptide.
-
Hydrogenation: Stir the mixture under a hydrogen atmosphere (using a balloon or a hydrogenation apparatus) at room temperature.
-
Monitoring: Monitor the reaction progress by HPLC or mass spectrometry. The reaction time can vary from a few hours to overnight.
-
Catalyst Removal: Once the deprotection is complete, carefully filter the reaction mixture through a pad of celite to remove the palladium catalyst.
-
Isolation: Remove the solvent under reduced pressure to obtain the deprotected peptide.
Visualizing the Workflow: Orthogonality in Peptide Synthesis
The choice between Boc and Cbz for guanidine protection is often dictated by the overall synthetic strategy, particularly the choice of Nα-protection (Fmoc or Boc). The following diagrams illustrate the orthogonality of these protecting groups.
Figure 1. Orthogonality of Boc and Cbz-guanidine protection in Fmoc-SPPS.
In Fmoc-SPPS, the Boc-protected guanidine is removed during the final TFA cleavage step, making it a convenient but not strictly orthogonal strategy. The Cbz group, however, remains intact and requires a separate deprotection step, offering true orthogonality.
Figure 2. Compatibility of Boc and Cbz-guanidine protection in Boc-SPPS.
In Boc-SPPS, the repetitive use of TFA for Nα-Boc deprotection makes the use of Boc for side-chain protection of guanidine incompatible. The Cbz group offers better stability, although its lability to the very strong acids sometimes used for final cleavage in Boc-SPPS (like HF) needs to be considered.
Conclusion
The decision between this compound and Boc-guanidine for peptide synthesis is a strategic one, hinging on the overall synthetic plan.
Choose Boc-guanidine protection when:
-
You are using an Fmoc-SPPS strategy and desire the convenience of simultaneous deprotection of the guanidino group during the final cleavage step.
-
The peptide sequence is not prone to δ-lactam formation.
Choose this compound protection when:
-
True orthogonality is required in an Fmoc-SPPS strategy, for example, for the synthesis of complex peptides with multiple modification sites.
-
You are employing a Boc-SPPS strategy where an acid-stable guanidine protecting group is necessary.
-
The peptide does not contain sulfur, or alternative deprotection methods to catalytic hydrogenation are planned.
By carefully considering the factors of orthogonality, deprotection conditions, and potential side reactions, researchers can confidently select the appropriate guanidine protecting group to streamline their peptide synthesis and achieve their desired target molecule with high fidelity.
References
- 1. mdpi.com [mdpi.com]
- 2. Synthesis of Novel Arginine Building Blocks with Increased Lipophilicity Compatible with Solid-Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Solid-phase Synthesis of Fusaricidin/LI-F Class of Cyclic Lipopeptides: Guanidinylation of Resin-bound Peptidyl Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Introduction and Removal of Several Common Alkoxycarbonyl Protecting Groups [en.highfine.com]
- 5. Modification and Functionalization of the Guanidine Group by Tailor-made Precursors - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to the Analytical Characterization of N-Cbz-Guanidine
For researchers, scientists, and professionals in drug development, the precise characterization of synthetic compounds is paramount. This guide provides a comparative overview of key analytical methods for N-Cbz-guanidine, a frequently utilized intermediate in the synthesis of more complex molecules.[1][2] The following sections detail the experimental protocols and present quantitative data to aid in method selection and application.
Comparative Analytical Data
The selection of an appropriate analytical technique is crucial for confirming the identity, purity, and structural integrity of this compound. Below is a summary of expected results from various analytical methods.
| Analytical Method | Parameter | Reported Value | Reference |
| ¹H NMR | Chemical Shift (δ) | 4.86 (s, 2H), 7.24-7.35 (m, 5H) | [1] |
| ¹³C NMR | Chemical Shift (δ) | 65.2, 122.1, 127.1, 127.3, 128.1, 138.7, 162.5 | [1] |
| Mass Spec. (HRMS) | m/z (ESI-) | Calculated: 175.0513, Observed: 175.0510 for [M-H]⁻ | [1] |
| Infrared (IR) | Wavenumber (ν) | 3060, 3030, 2189, 2143, 1622, 1398, 1342, 1306, 1178, 1147, 779, 732, 697 cm⁻¹ | [1] |
| Melting Point | Temperature | 160-162 °C | [1] |
| HPLC | Retention Time | Method Dependent | [3] |
Key Analytical Techniques and Protocols
The following sections provide detailed experimental protocols for the most common and effective methods for characterizing this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the molecular structure of this compound. Both ¹H and ¹³C NMR are essential for confirming the presence of key functional groups and the overall carbon-hydrogen framework.
Experimental Protocol:
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆).
-
Instrumentation: Utilize a 400 MHz NMR spectrometer.
-
¹H NMR Acquisition:
-
Acquire spectra at room temperature.
-
Set the spectral width to cover the expected chemical shift range (e.g., 0-12 ppm).
-
Use a sufficient number of scans to achieve a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Acquire spectra using a proton-decoupled pulse sequence.
-
Set the spectral width to cover the expected chemical shift range (e.g., 0-200 ppm).
-
A longer acquisition time or a higher sample concentration may be necessary due to the lower natural abundance of ¹³C.
-
-
Data Processing: Process the raw data by applying a Fourier transform, phase correction, and baseline correction. Calibrate the chemical shifts using the residual solvent peak (DMSO-d₆ at δ 2.50 for ¹H and δ 39.52 for ¹³C).
References
Navigating the Analysis of N-Cbz-Guanidine: A Comparative Guide to NMR and Mass Spectrometry
For researchers, scientists, and professionals in drug development, the precise characterization of protected functional groups is a critical step in the synthesis and quality control of new chemical entities. N-Cbz-guanidine, a common intermediate featuring a benzyloxycarbonyl (Cbz) protected guanidine moiety, is no exception. This guide provides a comparative analysis of Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), the two cornerstone techniques for the structural elucidation and verification of this compound. We present detailed experimental protocols and predicted data to facilitate the straightforward identification and quality assessment of this compound.
The Cbz group is a widely utilized amine-protecting group in organic synthesis, particularly in peptide chemistry, owing to its stability and selective removal by hydrogenolysis[1][2][3]. The guanidine functional group, with its high basicity, is also a key pharmacophore in numerous biologically active molecules[4]. The accurate confirmation of the this compound structure is therefore paramount to ensure the integrity of subsequent synthetic steps.
Comparative Analysis of Analytical Techniques
NMR spectroscopy and mass spectrometry offer complementary information for the structural analysis of this compound. While NMR provides detailed insights into the molecular framework and the electronic environment of each atom, mass spectrometry reveals the molecular weight and provides valuable structural clues through fragmentation analysis.
For routine confirmation of synthesis, a combination of ¹H NMR and a basic mass spectrum is often sufficient. However, for complete structural elucidation and in cases of ambiguity, ¹³C NMR and high-resolution mass spectrometry (HRMS) are indispensable. In a drug development setting, chromatographic methods coupled with mass spectrometry, such as HPLC-MS, are often employed for purity assessment and quantification[4].
Predicted Analytical Data for this compound
The following tables summarize the predicted quantitative data for the NMR and mass spectrometry analysis of this compound (Molecular Formula: C₉H₁₁N₃O₂, Molecular Weight: 193.20 g/mol )[5]. These predictions are based on the analysis of its constituent functional groups: the benzyl carbamate and the guanidine moieties.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Notes |
| Guanidine NH/NH₂ | 5.0 - 7.0 (broad) | - | Protons are exchangeable and may appear as a broad singlet. |
| Phenyl H (ortho, meta, para) | 7.2 - 7.4 (multiplet) | 127 - 129 | Aromatic protons of the benzyl group. |
| Benzylic CH₂ | ~5.1 (singlet) | ~67 | Characteristic singlet for the benzylic protons adjacent to the carbamate oxygen. |
| Carbamate C=O | - | ~156 | Carbonyl carbon of the Cbz group. |
| Guanidine C=N | - | ~160 | The imine carbon of the guanidine group typically appears in this region[6]. |
| Phenyl C (ipso) | - | ~136 | Carbon atom of the phenyl ring attached to the benzylic carbon. |
Table 2: Predicted Mass Spectrometry Fragmentation for this compound
| m/z (Mass/Charge Ratio) | Proposed Fragment Ion | Formula | Notes |
| 193 | [M]⁺ | C₉H₁₁N₃O₂⁺ | Molecular ion peak. |
| 108 | [C₇H₈O]⁺ | C₇H₈O⁺ | Loss of the guanidine-carbonyl radical; corresponds to the benzyl alcohol radical cation. |
| 91 | [C₇H₇]⁺ | C₇H₇⁺ | Tropylium ion, a very stable fragment characteristic of benzyl compounds, formed by cleavage of the benzylic C-O bond. |
| 77 | [C₆H₅]⁺ | C₆H₅⁺ | Phenyl cation, from the loss of CH₂ from the tropylium ion. |
| 60 | [CH₅N₃]⁺ | CH₅N₃⁺ | Guanidinium ion. |
| 44 | [CH₄N₂]⁺ | CH₄N₂⁺ | A common fragment from the guanidine core. |
Experimental Protocols
Accurate data acquisition is fundamental to reliable analysis. The following are generalized protocols for obtaining NMR and mass spectra of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or D₂O with appropriate pH adjustment). The choice of solvent is critical as the exchangeable protons of the guanidine group may not be observable in protic solvents like D₂O.
-
¹H NMR Acquisition:
-
Use a standard 400 MHz or higher field NMR spectrometer.
-
Acquire a one-dimensional proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Integrate the signals to determine the relative number of protons.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum.
-
A greater number of scans will be required compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope.
-
Techniques such as DEPT (Distortionless Enhancement by Polarization Transfer) can be used to differentiate between CH, CH₂, and CH₃ groups.
-
Mass Spectrometry (MS)
-
Sample Preparation: Prepare a dilute solution of this compound in a suitable volatile solvent such as methanol or acetonitrile.
-
Ionization: Electrospray ionization (ESI) is a suitable soft ionization technique for this molecule, which will likely produce the protonated molecule [M+H]⁺. Electron ionization (EI) can also be used and will lead to more extensive fragmentation.
-
Mass Analysis:
-
Acquire a full scan mass spectrum to identify the molecular ion peak.
-
For fragmentation analysis, tandem mass spectrometry (MS/MS) can be performed by isolating the molecular ion and subjecting it to collision-induced dissociation (CID).
-
High-resolution mass spectrometry (HRMS) should be used to confirm the elemental composition of the molecular ion and its fragments.
-
Visualizing the Analytical Workflow and Comparison
To better illustrate the process and the relationship between the analytical techniques, the following diagrams are provided.
References
A Head-to-Head Battle of Guanidinylation Reagents: A Guide to Maximizing Efficiency in Synthesis
For researchers, scientists, and drug development professionals engaged in the synthesis of guanidine-containing molecules, the choice of guanidinylation reagent is a critical determinant of reaction efficiency, substrate scope, and overall success. This guide provides a comprehensive comparison of commonly employed guanidinylation reagents, supported by experimental data, to facilitate informed decision-making in your synthetic endeavors.
The strategic introduction of the guanidinium group is a cornerstone in medicinal chemistry and drug development, owing to its ability to participate in key biological interactions. However, the efficiency of guanidinylation reactions can vary significantly depending on the chosen reagent and reaction conditions. Here, we compare the performance of three major classes of guanidinylation reagents: uronium/aminium-based reagents ( exemplified by HATU), triflylguanidines (represented by N,N'-di-Boc-N''-triflylguanidine), and pyrazole-based reagents (such as 1H-Pyrazole-1-carboxamidine hydrochloride).
Comparative Performance of Guanidinylation Reagents
To provide a clear and objective comparison, the following table summarizes the performance of these reagents based on reported yields and reaction times for the guanidinylation of primary amines. It is important to note that direct, side-by-side comparisons across a broad range of substrates under identical conditions are limited in the literature. The data presented here is compiled from various studies to offer a representative overview.
| Reagent Class | Exemplary Reagent | Substrate | Base/Solvent | Time | Yield (%) | Reference |
| Uronium/Aminium | HATU | 4-Fluoroaniline | TEA/ACN | 16 h | ~85% | [1] |
| Uronium/Aminium | HATU | 4-Nitroaniline | KOtBu/DMF | 1 h | 63% | [1] |
| Triflylguanidine | N,N'-di-Boc-N''-triflylguanidine | 1,4-Butanediamine | - / CH₂Cl₂ | - | 98% | |
| Triflylguanidine | N,N'-di-Boc-N''-triflylguanidine | Benzylamine | - / CH₂Cl₂ | 30 min | Quantitative | |
| Triflylguanidine | N,N'-di-Boc-N''-triflylguanidine | Indoloquinoline amine | Et₃N / CH₂Cl₂ | - | 96.9% | |
| Pyrazole-based | 1H-Triazole-1-[N,N'-bis(Boc)]carboxamidine | Benzylamine | - / d₇-DMF | < 5 min | >95% | [2] |
| Pyrazole-based | 1H-Pyrazole-1-carboxamidine HCl | Primary/Secondary Amines | - | - | High | [2] |
Key Observations:
-
HATU , a common peptide coupling reagent, can be repurposed for guanidinylation. Its efficiency is highly dependent on the substrate and the choice of base, with stronger bases like KOtBu leading to significantly faster reactions compared to TEA.[1]
-
N,N'-di-Boc-N''-triflylguanidine consistently provides excellent yields for a variety of primary amines, including those on solid phase, and is particularly effective for less reactive aromatic amines.[3] Its high reactivity allows for rapid conversions, often in under an hour.
-
Pyrazole- and Triazole-based reagents are known for their high reactivity and stability. Studies have shown that a triazole-based carbamidine can achieve complete conversion of primary amines in minutes, demonstrating superior performance in some cases.[2]
Experimental Protocols
Detailed methodologies are crucial for replicating and building upon published results. Below are representative protocols for the use of each class of guanidinylation reagent.
Experimental Protocol 1: Guanidinylation using HATU
This protocol is adapted from a study on the repurposing of amide coupling reagents for guanidinylation.[1]
Materials:
-
Amine substrate (e.g., 4-Nitroaniline)
-
HATU (1.0 - 1.5 equivalents)
-
Base (e.g., KOtBu, 2.0-3.0 equivalents)
-
Anhydrous solvent (e.g., DMF)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a solution of the amine in the anhydrous solvent under an inert atmosphere, add the base and stir for 5 minutes at room temperature.
-
Add HATU in one portion.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, quench the reaction with water and extract the product with a suitable organic solvent.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Experimental Protocol 2: Guanidinylation using N,N'-di-Boc-N''-triflylguanidine
This protocol is a general procedure based on established methods for using this highly reactive reagent.
Materials:
-
Amine substrate (e.g., Benzylamine)
-
N,N'-di-Boc-N''-triflylguanidine (1.05 equivalents)
-
Anhydrous dichloromethane (CH₂Cl₂)
-
Optional: Triethylamine (1.1 equivalents for less reactive amines)
Procedure:
-
Dissolve the amine substrate in anhydrous dichloromethane.
-
Add N,N'-di-Boc-N''-triflylguanidine to the solution at room temperature. For less reactive amines, triethylamine can be added.
-
Stir the reaction mixture at room temperature and monitor its progress by TLC or LC-MS. Reactions are typically complete within 30 minutes to a few hours.
-
After completion, wash the reaction mixture with 2 M aqueous sodium bisulfate and saturated sodium bicarbonate.
-
Separate the organic layer, dry it over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the protected guanidine.
Experimental Protocol 3: Guanidinylation using 1H-Pyrazole-1-carboxamidine Hydrochloride
This is a general protocol for the use of pyrazole-based guanidinylating agents.
Materials:
-
Amine substrate
-
1H-Pyrazole-1-carboxamidine hydrochloride (1.1 equivalents)
-
Base (e.g., Diisopropylethylamine - DIEA, 2.2 equivalents)
-
Anhydrous solvent (e.g., DMF)
Procedure:
-
Dissolve the amine substrate in anhydrous DMF.
-
Add 1H-Pyrazole-1-carboxamidine hydrochloride and DIEA to the solution.
-
Stir the reaction at room temperature or with gentle heating.
-
Monitor the reaction by TLC or LC-MS.
-
Once the reaction is complete, dilute the mixture with water and extract the product with an appropriate organic solvent.
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the product by chromatography if necessary.
Visualizing the Process: Experimental Workflow and a Biosynthetic Pathway
To further illustrate the processes involved, the following diagrams, generated using Graphviz, depict a typical experimental workflow for guanidinylation and a relevant biosynthetic pathway.
Caption: A typical experimental workflow for a guanidinylation reaction.
While a specific signaling pathway directly regulated by enzymatic guanidinylation in mammals is not well-elucidated, the biosynthesis of guanidine-containing natural products provides a relevant example of enzymatic guanidino group installation. The following diagram illustrates a simplified pathway for the biosynthesis of a guanidino-containing compound.
Caption: A simplified enzymatic pathway for guanidine biosynthesis.
Conclusion
The selection of an appropriate guanidinylation reagent is a multifaceted decision that depends on the specific substrate, desired reaction conditions, and scale of the synthesis. For rapid and high-yielding conversions of a broad range of amines, N,N'-di-Boc-N''-triflylguanidine and advanced pyrazole- or triazole-based reagents often represent the most efficient options. HATU , while potentially less reactive under standard conditions, offers a readily available alternative, with its performance significantly enhanced by the judicious choice of base. By carefully considering the comparative data and experimental protocols presented in this guide, researchers can optimize their synthetic strategies for the efficient production of valuable guanidine-containing molecules.
References
A Comparative Guide to the Synthesis of N-Cbz-Guanidines
For Researchers, Scientists, and Drug Development Professionals
The guanidinium group is a critical functionality in a vast array of biologically active molecules and pharmaceuticals. Its unique basicity and hydrogen-bonding capabilities are central to molecular recognition and catalysis. The introduction of a carboxybenzyl (Cbz) protecting group allows for the strategic incorporation of guanidines into complex molecules during multi-step syntheses. This guide provides an objective comparison of common protocols for the synthesis of N-Cbz-guanidines, supported by experimental data to aid researchers in selecting the most suitable method for their specific needs.
Comparison of Key N-Cbz-Guanidine Synthesis Protocols
The following table summarizes the performance of three primary methods for the synthesis of N-Cbz-protected guanidines. The choice of method often depends on the desired substitution pattern of the guanidine and the nature of the amine substrate.
| Protocol | Key Reagents | Substrate Scope | Typical Yield | Reaction Time | Key Advantages | Key Disadvantages |
| Mono-Cbz-Guanidine Synthesis | Potassium carbobenzyloxycyanamide, Trimethylsilyl chloride, Amine | Primary and secondary aliphatic amines | 60-85% | ~2 hours | Direct synthesis of mono-protected guanidines.[1][2][3] | Requires preparation of potassium carbobenzyloxycyanamide.[1][2][3] |
| Guanidinylation with Tri-Cbz-Guanidine | N,N',N''-Tri-Cbz-guanidine, Alcohol, DEAD, PPh₃ (Mitsunobu conditions) | Primary and secondary alcohols | Up to 86% | Overnight | Converts alcohols directly to protected guanidines; high yields.[4] | Requires Mitsunobu conditions which can have side reactions; synthesis of the reagent is multi-step. |
| Guanidinylation with Di-Cbz-Triflylguanidine | N,N'-Di-Cbz-N''-triflylguanidine, Amine | Primary and secondary aliphatic and aromatic amines | >75% (>90% for unhindered primary amines) | 30 min - 1 hr | Highly reactive, even with unreactive amines[4][5]; rapid reaction times and high yields.[5] | The triflylguanidine reagent is potent and requires careful handling. |
Experimental Protocols
Protocol 1: Synthesis of N-Benzyl, N'-Cbz-guanidine (Mono-Cbz-Guanidine)
This protocol is adapted from Organic Syntheses and involves the TMSCl-mediated guanylation of an amine with potassium benzyloxycarbonylcyanamide.[1][2][3]
Step A: Preparation of Potassium Benzyloxycarbonylcyanamide
-
A 50% aqueous solution of cyanamide is reacted with sodium hydroxide, followed by benzyl chloroformate at 0 °C to room temperature.[1]
-
The resulting N-benzyloxycarbonylcyanamide is then treated with potassium hydroxide in methanol to yield potassium benzyloxycarbonylcyanamide as a white powder after crystallization at -20 °C.[1][2] The combined yield for this two-step process is approximately 67%.[1]
Step B: Guanylation
-
A flame-dried round-bottomed flask under a nitrogen atmosphere is charged with potassium carbobenzyloxycyanamide (1.0 equiv) and acetonitrile.[1][3]
-
Trimethylsilyl chloride (1.1 equiv) is added dropwise, and the mixture is stirred for 30 minutes at room temperature.[1]
-
The amine (in this case, benzylamine, 1.1 equiv) is added in a single portion, and the reaction is stirred for 1 hour.[1][3]
-
The reaction mixture is concentrated, and the resulting solid is worked up using a dichloromethane/aqueous sodium carbonate extraction.[1][3]
-
The product is purified by recrystallization from ethyl acetate and methanol.[1][3]
Visualizing the Synthetic Pathways
The following diagrams illustrate the workflows for the synthesis of mono-Cbz-guanidine and the preparation and use of the highly reactive di-Cbz-triflylguanidine reagent.
Caption: Workflow for Mono-Cbz-Guanidine Synthesis.
Caption: Synthesis and Application of Di-Cbz-Triflylguanidine.
Concluding Remarks
The synthesis of N-Cbz-guanidines can be achieved through several effective protocols. The choice of method should be guided by the specific requirements of the synthetic target, including the desired substitution pattern of the guanidine and the reactivity of the amine or alcohol substrate. For the direct synthesis of mono-Cbz-guanidines from amines, the TMSCl-mediated reaction with potassium carbobenzyloxycyanamide offers a reliable route.[1] When dealing with less reactive amines or when high efficiency and short reaction times are paramount, the use of N,N'-di-Cbz-N''-triflylguanidine is a superior strategy, consistently providing high yields.[4][5] For the conversion of alcohols to Cbz-protected guanidines, the Mitsunobu reaction with N,N',N''-tri-Cbz-guanidine is a viable, albeit more complex, alternative.[4] Researchers should carefully consider the advantages and disadvantages outlined in this guide to select the optimal protocol for their synthetic endeavors.
References
Assessing the Orthogonality of the Cbz Protecting Group: A Comparative Guide for Researchers
In the intricate world of chemical synthesis, particularly in peptide and drug development, the judicious selection of protecting groups is paramount to achieving desired outcomes. The Carboxybenzyl (Cbz or Z) group, a stalwart in the chemist's toolbox, is prized for its robustness. However, its true value is often realized in its ability to be selectively removed in the presence of other protecting groups—a concept known as orthogonality. This guide provides a comprehensive comparison of the Cbz group's orthogonality with other commonly used amine protecting groups, namely tert-Butoxycarbonyl (Boc) and 9-Fluorenylmethoxycarbonyl (Fmoc), supported by experimental data and detailed protocols.
The Principle of Orthogonality
Orthogonal protecting groups are distinct classes of temporary modifications for functional groups that can be removed under specific and mutually exclusive conditions.[1] This allows for the selective deprotection of one functional group while others remain shielded, enabling complex, multi-step syntheses with high precision and yield.[2] The ideal protecting group strategy minimizes side reactions and simplifies purification processes.
Cbz, Boc, and Fmoc: A Trifecta of Amine Protection
The Cbz, Boc, and Fmoc groups are all carbamate-based protecting groups for amines, yet their deprotection mechanisms are fundamentally different, forming the basis of their orthogonality.
-
Cbz (Carboxybenzyl): Introduced by Bergmann and Zervas in 1932, the Cbz group is typically removed under neutral conditions via catalytic hydrogenolysis (e.g., H₂ with a palladium catalyst).[3] This method is mild and highly selective.
-
Boc (tert-Butoxycarbonyl): The Boc group is labile to strong acids.[4] Deprotection is commonly achieved using trifluoroacetic acid (TFA), which cleaves the tert-butyl group to release the free amine.
-
Fmoc (9-Fluorenylmethoxycarbonyl): In contrast, the Fmoc group is removed under basic conditions, typically with a solution of piperidine in an organic solvent.[5]
This divergence in deprotection chemistry allows for the strategic use of these groups in a single synthetic pathway.
Quantitative Assessment of Orthogonality
The true measure of orthogonality lies in the quantitative stability of one protecting group under the deprotection conditions of another. The following tables summarize the stability of the Cbz group in the presence of reagents used to cleave Boc and Fmoc groups, and vice-versa.
Table 1: Stability of Cbz and Fmoc Protecting Groups under Boc Deprotection Conditions
| Protecting Group | Deprotection Condition for Boc | Stability/Outcome | Reference |
| Cbz | 25-50% TFA in CH₂Cl₂ | Generally stable, but prolonged exposure or stronger acidic conditions can lead to cleavage. | [4] |
| Fmoc | 25-50% TFA in CH₂Cl₂ | Highly stable. | [5] |
Table 2: Stability of Cbz and Boc Protecting Groups under Fmoc Deprotection Conditions
| Protecting Group | Deprotection Condition for Fmoc | Stability/Outcome | Reference |
| Cbz | 20% Piperidine in DMF | Stable. | [6] |
| Boc | 20% Piperidine in DMF | Stable. | [6] |
Table 3: Stability of Boc and Fmoc Protecting Groups under Cbz Deprotection Conditions
| Protecting Group | Deprotection Condition for Cbz | Stability/Outcome | Reference |
| Boc | H₂, Pd/C in MeOH or EtOH | Stable. | [4] |
| Fmoc | H₂, Pd/C in MeOH or EtOH | Generally stable, but can be cleaved under certain hydrogenation conditions, exhibiting "quasi-orthogonality". Selectivity can be achieved. | [5][7] |
Experimental Protocols
Detailed and reproducible experimental procedures are critical for successful synthesis. The following are standard protocols for the deprotection of Cbz, Boc, and Fmoc groups.
Cbz Group Deprotection via Catalytic Hydrogenolysis
Objective: To selectively remove the Cbz protecting group from an amine.
Materials:
-
Cbz-protected compound
-
Palladium on carbon (10% Pd/C)
-
Methanol (MeOH) or Ethanol (EtOH)
-
Hydrogen gas (H₂) balloon or hydrogenator
-
Celite®
Procedure:
-
Dissolve the Cbz-protected compound in MeOH or EtOH in a round-bottom flask.
-
Carefully add 10% Pd/C (typically 10-20 mol% of the substrate).
-
Evacuate the flask and backfill with H₂ gas (repeat 3 times).
-
Stir the reaction mixture vigorously under a positive pressure of H₂ (balloon) at room temperature.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst.
-
Rinse the filter cake with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to obtain the deprotected amine.
Boc Group Deprotection using Trifluoroacetic Acid (TFA)
Objective: To selectively remove the Boc protecting group from an amine.
Materials:
-
Boc-protected compound
-
Dichloromethane (CH₂Cl₂)
-
Trifluoroacetic acid (TFA)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate or magnesium sulfate
Procedure:
-
Dissolve the Boc-protected compound in CH₂Cl₂.
-
Add TFA (typically 25-50% v/v) to the solution at room temperature.
-
Stir the reaction mixture for 30 minutes to 2 hours, monitoring by TLC or LC-MS.
-
Upon completion, remove the solvent and excess TFA under reduced pressure.
-
Dissolve the residue in an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with saturated sodium bicarbonate solution to neutralize any remaining acid, followed by water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter and concentrate the solution to yield the deprotected amine.
Fmoc Group Deprotection using Piperidine
Objective: To selectively remove the Fmoc protecting group from an amine.
Materials:
-
Fmoc-protected compound
-
N,N-Dimethylformamide (DMF)
-
Piperidine
Procedure:
-
Dissolve the Fmoc-protected compound in DMF.
-
Add a solution of 20% piperidine in DMF (v/v) to the reaction mixture.
-
Stir at room temperature for 10-30 minutes. Monitor the reaction by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine to remove DMF and piperidine adducts.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter and concentrate to obtain the deprotected amine.
Visualizing Orthogonality and Workflows
Visual representations can greatly aid in understanding the relationships and processes involved in orthogonal protecting group strategies.
Caption: Orthogonal deprotection strategies for Cbz, Boc, and Fmoc protecting groups.
The following diagram illustrates a typical workflow in solid-phase peptide synthesis (SPPS) where the orthogonality of these protecting groups is leveraged.
Caption: A simplified workflow for solid-phase peptide synthesis (SPPS) utilizing orthogonal protecting groups.
Conclusion
The orthogonality of the Cbz protecting group with Boc and Fmoc is a cornerstone of modern synthetic chemistry, particularly in the assembly of complex peptides and other molecules. The ability to selectively deprotect amines under neutral (Cbz), acidic (Boc), or basic (Fmoc) conditions provides chemists with a powerful and versatile toolkit. As demonstrated by the experimental data and protocols, a high degree of selectivity can be achieved, enabling the synthesis of target molecules with high purity and yield. Understanding the nuances of each protecting group's stability and lability is crucial for designing efficient and successful synthetic strategies.
References
- 1. Protective Groups [organic-chemistry.org]
- 2. Orthogonal protecting groups for N(alpha)-amino and C-terminal carboxyl functions in solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. total-synthesis.com [total-synthesis.com]
- 4. Introduction and Removal of Several Common Alkoxycarbonyl Protecting Groups [en.highfine.com]
- 5. Introduction and removal of alkyl protecting groups of several common amino groups [en.highfine.com]
- 6. Amino Protecting Groups Stability [organic-chemistry.org]
- 7. application.wiley-vch.de [application.wiley-vch.de]
Kinetic Perspectives on N-Cbz-Guanidine Reactions: A Comparative Guide
For researchers, scientists, and drug development professionals, understanding the kinetic profile of N-Cbz-guanidine in various chemical transformations is crucial for reaction optimization and mechanistic elucidation. This guide provides a comparative analysis of the kinetic studies of this compound and related guanidine compounds, supported by available experimental data and detailed protocols.
While comprehensive kinetic data for a wide range of this compound reactions remains an area of ongoing research, existing studies on related systems offer valuable insights into their reactivity. This guide synthesizes the available information to provide a comparative overview.
Comparative Kinetic Data
Quantitative kinetic data for reactions directly employing this compound as a reactant or catalyst is not extensively reported in the literature. However, qualitative assessments of reaction rates and comparative data from studies on other guanidine derivatives can provide a useful benchmark for researchers.
| Reaction Type | Guanidine Derivative(s) | Key Findings & Kinetic Parameters | Experimental Conditions |
| Michael Addition | N-Cbz-L-phenylalanine derived guanidine catalyst | The reaction exhibits slow conversion to the product.[1] In dichloromethane, the enantiomeric excess (ee) was 26%, and in toluene, it was 15%.[1] | Catalyst (0.1 equiv.), 0 °C for 7-8 h then room temperature.[1] |
| Michael Addition | N-Boc-L-alanine derived guanidine catalyst | The reaction proceeded to a high yield but required 9 days.[1] | Not specified. |
| Michael Addition | N-Boc-L-phenylalanine derived guanidine catalyst | The catalyst was found to be completely inactive in this reaction.[1] | Not specified. |
Experimental Protocols
Detailed experimental procedures are essential for reproducing and building upon existing research. Below are protocols for the synthesis of a mono-Cbz protected guanidine and a general method for conducting catalytic studies, as described in the literature.
Synthesis of N-Benzyl, N'-Cbz-guanidine
This procedure outlines the synthesis of a mono-Cbz protected guanidine derivative.
Materials:
-
Potassium carbobenzyloxycyanamide
-
Acetonitrile
-
Trimethylsilyl chloride
-
Benzylamine
Procedure:
-
A flame-dried 250-mL single-necked round-bottomed flask equipped with a magnetic stirring bar and a rubber septum is placed under a nitrogen atmosphere.
-
The flask is charged with potassium carbobenzyloxycyanamide (30.0 mmol).
-
Acetonitrile (100 mL) is added, and the mixture is stirred vigorously for 15 minutes.
-
Trimethylsilyl chloride (33.0 mmol, 1.10 equiv) is then added dropwise via syringe over a period of 10 minutes. The solution becomes milky.
-
The mixture is stirred at room temperature for 30 minutes.
-
Benzylamine (33.0 mmol, 1.10 equiv) is then added in a single portion, causing the solution to become more opaque.
-
The mixture is stirred for an additional hour.
-
The reaction flask is then transferred to a rotary evaporator and concentrated to dryness under reduced pressure.
General Protocol for Catalytic Studies in Michael Additions
This protocol provides a general framework for assessing the catalytic activity of N-carbamate protected amino acid derived guanidines in Michael additions.[1]
Materials:
-
N-carbamate protected amino acid derived guanidine catalyst
-
Michael donor (e.g., 2-hydroxy-1,4-naphthoquinone)
-
Michael acceptor (e.g., β-nitrostyrene)
-
Solvent (e.g., dichloromethane or toluene)
Procedure:
-
To a solution of the Michael donor and Michael acceptor in the chosen solvent, add the guanidine catalyst (typically 0.1 equivalents).
-
The reaction mixture is stirred at a controlled temperature (e.g., 0 °C) for a specified period (e.g., 7-8 hours).
-
The reaction is then allowed to warm to room temperature and stirred for an additional period.
-
The progress of the reaction can be monitored by techniques such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Upon completion, the product is isolated and purified using standard techniques like column chromatography.
-
The yield and enantiomeric excess (if applicable) of the product are determined.
Visualizing Reaction Workflows and Influencing Factors
To further clarify the experimental and theoretical aspects of studying this compound reactions, the following diagrams are provided.
Caption: A generalized workflow for conducting kinetic studies of guanidine-mediated reactions.
Caption: Key structural and environmental factors that modulate the reactivity of guanidines.
References
A Researcher's Guide to Purity Assessment of Synthesized N-Cbz-Guanidine
For researchers, scientists, and drug development professionals, establishing the purity of synthesized compounds is a critical step in ensuring the reliability and reproducibility of experimental data. This guide provides a comparative analysis of the primary analytical techniques for assessing the purity of N-Cbz-guanidine, a commonly used intermediate in organic synthesis. We will delve into the practical aspects of High-Performance Liquid Chromatography (HPLC) and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy, offering a side-by-side comparison of their performance, detailed experimental protocols, and an overview of common impurities.
The carboxybenzyl (Cbz) protecting group is frequently employed in the synthesis of guanidines to modulate their high basicity and facilitate their handling and purification. The purity of the resulting this compound is paramount for its successful use in subsequent synthetic steps. This guide will focus on the two most powerful and widely used methods for its purity determination: HPLC and qNMR.
Comparative Analysis of Purity Assessment Methods
The choice between HPLC and qNMR for purity assessment often depends on the specific requirements of the analysis, including the need for absolute quantification, throughput, and the nature of the expected impurities. Below is a summary of the key performance characteristics of each technique.
| Feature | HPLC with UV Detection | Quantitative ¹H NMR (qNMR) |
| Principle | Separation based on polarity | Signal intensity proportional to the number of nuclei |
| Primary Result | Relative purity (% area) | Absolute purity (% w/w) |
| Selectivity | High for chromophoric compounds | High for all ¹H-containing compounds |
| Quantification | Requires a reference standard of known purity | Can use a certified internal standard for absolute quantification |
| Common Impurities Detected | Starting materials, by-products with UV absorbance | Residual solvents, starting materials, by-products |
| Sample Throughput | High | Moderate |
| Instrumentation | Widely available | Requires access to an NMR spectrometer |
| Data Interpretation | Relatively straightforward peak integration | Requires careful selection of signals and integration parameters |
Experimental Protocols
Detailed and validated experimental protocols are essential for obtaining accurate and reproducible purity data. The following sections provide representative methodologies for the analysis of this compound by HPLC and qNMR.
High-Performance Liquid Chromatography (HPLC)
HPLC is a powerful technique for separating and quantifying components in a mixture. For this compound, a reversed-phase method is typically employed.
Instrumentation:
-
HPLC system with a UV detector
-
C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)
-
Autosampler and data acquisition software
Mobile Phase and Gradient:
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in Acetonitrile
-
A typical gradient could be:
-
0-2 min: 5% B
-
2-15 min: 5% to 95% B
-
15-18 min: 95% B
-
18-20 min: 95% to 5% B
-
20-25 min: 5% B
-
Procedure:
-
Sample Preparation: Accurately weigh approximately 1 mg of the synthesized this compound and dissolve it in 1 mL of a 50:50 mixture of Mobile Phase A and B.
-
Injection: Inject 10 µL of the sample solution onto the HPLC system.
-
Detection: Monitor the elution profile at a wavelength of 254 nm.
-
Data Analysis: Integrate the peak areas of all components in the chromatogram. The purity is calculated as the percentage of the area of the main peak relative to the total area of all peaks.
Quantitative Nuclear Magnetic Resonance (qNMR)
qNMR provides a direct and absolute measure of purity without the need for a reference standard of the analyte itself.[1] An internal standard with a known purity and concentration is used for quantification.[2][3]
Instrumentation:
-
NMR spectrometer (e.g., 400 MHz or higher)
-
High-precision analytical balance
-
NMR tubes
Internal Standard:
-
A certified internal standard with a known purity is crucial. Maleic acid is a suitable choice as its protons resonate in a region of the ¹H NMR spectrum that is typically free of signals from this compound and common impurities.
Procedure:
-
Sample Preparation:
-
Accurately weigh about 10 mg of the synthesized this compound into a clean vial.
-
Accurately weigh about 5 mg of the internal standard (e.g., maleic acid) into the same vial.
-
Dissolve the mixture in a precise volume (e.g., 0.75 mL) of a deuterated solvent (e.g., DMSO-d₆).
-
Transfer the solution to an NMR tube.
-
-
NMR Data Acquisition:
-
Acquire a ¹H NMR spectrum with parameters optimized for quantitative analysis, including a sufficient relaxation delay (D1) of at least 5 times the longest T1 relaxation time of the signals of interest.
-
-
Data Processing and Analysis:
-
Process the spectrum with appropriate phasing and baseline correction.
-
Integrate a well-resolved signal of this compound (e.g., the benzylic CH₂ protons) and a signal from the internal standard (e.g., the olefinic protons of maleic acid).
-
Calculate the purity using the following formula:
Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the internal standard
-
analyte = this compound
-
IS = Internal Standard
-
-
Common Impurities in this compound Synthesis
The purity of this compound is often affected by by-products and unreacted starting materials from the synthesis. Common synthetic routes involve the reaction of a Cbz-protected cyanamide with an amine. Potential impurities may include:
-
Unreacted Starting Materials: Such as Cbz-cyanamide or the amine used in the guanylation step.
-
Di-Cbz-guanidine: Over-reaction can lead to the formation of a di-protected guanidine.
-
Urea or Thiourea Derivatives: Depending on the specific guanylating agent used.
-
Residual Solvents: From the reaction and purification steps.
Both HPLC and NMR are effective at detecting these impurities. HPLC can separate compounds with different polarities, while NMR can identify and quantify impurities with distinct proton signals.
Alternative Protecting Groups: N-Boc-Guanidine
A common alternative to the Cbz group is the tert-butoxycarbonyl (Boc) protecting group. The choice between Cbz and Boc often depends on the overall synthetic strategy and the desired deprotection conditions.
| Feature | This compound | N-Boc-Guanidine |
| Deprotection | Catalytic hydrogenation | Acidic conditions (e.g., TFA) |
| Stability | Stable to acidic and basic conditions | Labile to strong acids |
| Purity Analysis | Amenable to both HPLC and qNMR | Amenable to both HPLC and qNMR |
| Chromatographic Behavior | Generally good | Can be more challenging due to the lability of the Boc group |
The purity assessment methods described in this guide are equally applicable to N-Boc-guanidine, with appropriate adjustments to the chromatographic conditions and NMR analysis parameters.
Visualizing the Workflow
To provide a clear overview of the purity assessment process, the following diagrams illustrate the experimental workflow and the logical relationship between the key steps.
References
A Comparative Guide to Guanidine Synthesis: Classical vs. Transition Metal-Catalyzed Methods
For Researchers, Scientists, and Drug Development Professionals
The guanidinium group is a critical pharmacophore in numerous biologically active molecules and a versatile functional group in organic synthesis. Its synthesis has been a subject of extensive research, leading to the development of both classical and modern transition metal-catalyzed methods. This guide provides an objective comparison of these two major approaches, supported by experimental data, detailed protocols, and mechanistic diagrams to aid researchers in selecting the optimal strategy for their synthetic needs.
At a Glance: Key Differences
| Feature | Classical Guanidine Synthesis | Transition Metal-Catalyzed Guanidine Synthesis |
| Reagents | Often requires stoichiometric activating agents (e.g., HgCl₂, carbodiimides), sometimes harsh conditions. | Utilizes catalytic amounts of transition metals (e.g., Cu, Pd), often with milder reaction conditions. |
| Atom Economy | Can be lower due to the use of stoichiometric reagents and the generation of byproducts. | Generally higher atom economy as the metal catalyst is regenerated and reused in the catalytic cycle. |
| Substrate Scope | Broad scope, but can be limited by the functional group tolerance of the harsh reagents. | Often exhibits excellent functional group tolerance due to milder conditions. Can enable novel transformations. |
| Reaction Conditions | Can range from room temperature to high temperatures; may require inert atmospheres. | Typically milder conditions, often at or slightly above room temperature. |
| Environmental Impact | Can generate stoichiometric amounts of waste, including potentially toxic byproducts (e.g., mercury salts). | More environmentally benign due to the use of catalytic amounts of reagents, reducing waste generation. |
Performance Comparison: A Quantitative Look
The choice between classical and transition metal-catalyzed methods often depends on the specific substrate and desired outcome. The following tables summarize quantitative data for representative examples of each approach.
Table 1: Classical Guanidine Synthesis Methods - Performance Data
| Method | Guanylating Reagent | Amine Substrate | Product | Yield (%) | Reference |
| Carbodiimide | N,N'-Diisopropylcarbodiimide | Benzylamine | N-Benzyl-N',N''-diisopropylguanidine | 95% | [1] |
| Thiourea | N,N'-Bis(Boc)-S-methylisothiourea | Aniline | N-Phenyl-N',N''-bis(Boc)guanidine | 92% | [2] |
| Cyanamide | Cyanamide | Dodecylamine | Dodecylguanidinium salt | Good | [1] |
Table 2: Transition Metal-Catalyzed Guanidine Synthesis - Performance Data
| Method | Catalyst / Ligand | Amine Substrate | Other Reactants | Product | Yield (%) | Reference |
| Copper-Catalyzed | CuCl₂·2H₂O / Bipyridine | Aniline | Phenylboronic acid, Cyanamide | N,N'-Diphenylguanidine | 85% | [3] |
| Palladium-Catalyzed | Pd₂(dba)₃ / Nixantphos | N-allyl-N'-(4-methoxyphenyl)guanidine | 4-Iodotoluene | 1-(4-Methoxyphenyl)-2-imino-5-(p-tolyl)imidazolidine | 82% | [4] |
Experimental Protocols: A Step-by-Step Guide
Classical Method: Guanidinylation using N,N'-Bis(Boc)-S-methylisothiourea
This protocol describes a widely used classical method for the synthesis of protected guanidines from amines using a thiourea-derived guanylating agent.
Materials:
-
N,N'-Bis(Boc)-S-methylisothiourea
-
Primary or secondary amine
-
Mercury(II) chloride (HgCl₂)
-
Triethylamine (Et₃N)
-
Anhydrous Dichloromethane (DCM)
-
Anhydrous N,N-Dimethylformamide (DMF) (if needed for solubility)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of the amine (1.0 equiv) in anhydrous DCM, add triethylamine (2.0 equiv).
-
In a separate flask, dissolve N,N'-Bis(Boc)-S-methylisothiourea (1.1 equiv) and mercury(II) chloride (1.1 equiv) in anhydrous DCM (or a mixture of DCM and DMF for better solubility).
-
Add the solution from step 2 to the amine solution at room temperature.
-
Stir the reaction mixture at room temperature for 12-24 hours, monitoring the reaction progress by TLC.
-
Upon completion, filter the reaction mixture through a pad of Celite to remove the mercury salts.
-
Wash the filtrate with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired N,N'-bis(Boc)-protected guanidine.[2]
Transition Metal-Catalyzed Method: Copper-Catalyzed Three-Component Synthesis of N-Aryl Guanidines
This protocol details an operationally simple and rapid copper-catalyzed synthesis of trisubstituted N-aryl guanidines.[3]
Materials:
-
Amine (primary or secondary)
-
Arylboronic acid
-
Cyanamide
-
Copper(II) chloride dihydrate (CuCl₂·2H₂O)
-
2,2'-Bipyridine
-
Potassium carbonate (K₂CO₃)
-
Methanol (MeOH)
-
Oxygen (balloon)
Procedure:
-
To a reaction tube, add the amine (1.0 mmol), arylboronic acid (1.2 mmol), cyanamide (1.5 mmol), CuCl₂·2H₂O (0.1 mmol, 10 mol%), 2,2'-bipyridine (0.1 mmol, 10 mol%), and K₂CO₃ (2.0 mmol).
-
Evacuate and backfill the tube with oxygen from a balloon.
-
Add methanol (3 mL) to the reaction mixture.
-
Stir the reaction mixture at 60 °C for 12 hours.
-
After cooling to room temperature, dilute the reaction mixture with ethyl acetate and filter through a short pad of silica gel.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel to yield the N-aryl guanidine.[3]
Mechanistic Pathways and Workflows
The following diagrams, generated using Graphviz, illustrate the fundamental mechanisms and workflows of classical and transition metal-catalyzed guanidine synthesis.
Conclusion
Both classical and transition metal-catalyzed methods offer viable routes to guanidines, each with its own set of advantages and limitations. Classical methods are well-established and often provide high yields, but they can suffer from poor atom economy and the use of harsh or toxic reagents. In contrast, transition metal-catalyzed approaches represent a more modern and often milder alternative, characterized by high functional group tolerance and improved environmental credentials. The choice of method will ultimately be dictated by the specific requirements of the target molecule, including the presence of sensitive functional groups, scalability, and environmental considerations. This guide provides a foundational understanding to aid researchers in making an informed decision for their synthetic endeavors.
References
- 1. researchgate.net [researchgate.net]
- 2. A Synthetic Method to Access Symmetric and Non-Symmetric 2-(N,N'-disubstituted)guanidinebenzothiazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Guanidine synthesis by guanylation [organic-chemistry.org]
- 4. Synthesis of Cyclic Guanidines via Pd-Catalyzed Alkene Carboamination [organic-chemistry.org]
Safety Operating Guide
Safeguarding Research: A Comprehensive Guide to N-Cbz-Guanidine Disposal
For Immediate Implementation by Laboratory Personnel
This document provides essential operational and disposal protocols for N-Cbz-guanidine, ensuring the safety of researchers and compliance with environmental regulations. The following procedures are designed to offer clear, step-by-step guidance for the proper management of this compound from use to final disposal. Adherence to these protocols is mandatory for all personnel handling this compound.
Immediate Safety and Handling Precautions
This compound, while a valuable reagent, requires careful handling due to its potential hazards. Based on data from related guanidinium compounds, this compound should be treated as a hazardous substance. All personnel must wear appropriate Personal Protective Equipment (PPE), including safety goggles, lab coats, and chemical-resistant gloves, at all times when handling the compound. All manipulations should be conducted within a certified chemical fume hood to prevent inhalation of any dusts or aerosols.
Quantitative Hazard Data Summary
The following table summarizes the key hazard information for guanidine compounds, which should be considered indicative for this compound in the absence of specific data.
| Hazard Classification | GHS Hazard Statement(s) | Precautionary Statement(s) |
| Acute Toxicity (Oral, Inhalation) | H302 + H332: Harmful if swallowed or if inhaled | P261, P264, P270, P271, P301+P312, P304+P340 |
| Skin Irritation | H315: Causes skin irritation | P280, P302+P352, P332+P313 |
| Eye Irritation | H319: Causes serious eye irritation | P280, P305+P351+P338, P337+P313 |
| Aquatic Hazard (Acute) | H402: Harmful to aquatic life | P273 |
Experimental Workflow for Safe this compound Utilization
The following workflow diagram outlines the necessary steps for safely incorporating this compound into laboratory experiments, from preparation to the initial stages of waste segregation.
Step-by-Step Disposal Procedures for this compound
The proper disposal of this compound and its associated waste is critical to maintaining a safe laboratory environment and ensuring regulatory compliance. Under no circumstances should this compound or its waste be disposed of down the drain or in the regular trash[1][2]. All waste containing this compound must be treated as hazardous chemical waste and disposed of through your institution's Environmental Health & Safety (EHS) department or equivalent hazardous waste management program[1][3].
Waste Segregation at the Source
Proper segregation of waste is the first and most crucial step in the disposal process.
-
Solid Waste:
-
Collect all solid waste contaminated with this compound, including unused reagent, reaction byproducts, and contaminated materials (e.g., weighing paper, gloves, paper towels), in a designated, compatible, and clearly labeled hazardous waste container.
-
The container should be made of a material compatible with the chemical, typically a high-density polyethylene (HDPE) pail or a glass jar with a secure screw-top lid.
-
-
Liquid Waste:
-
Collect all liquid waste containing this compound, such as reaction mixtures and solutions from extractions, in a separate, designated hazardous waste container.
-
The container should be a screw-cap bottle, preferably made of a material compatible with the solvents used. Never use open containers.
-
Segregate halogenated and non-halogenated solvent waste if required by your institution's waste management guidelines.
-
-
Sharps Waste:
-
Any sharps, such as needles or razor blades, contaminated with this compound must be disposed of in a designated sharps container that is puncture-resistant and clearly labeled as hazardous chemical waste.
-
Labeling of Hazardous Waste Containers
Accurate and thorough labeling of all waste containers is mandatory.
-
All hazardous waste containers must be labeled with a "Hazardous Waste" tag as soon as the first drop of waste is added.
-
The label must include:
-
The full chemical name(s) of the contents (e.g., "this compound," "Methylene Chloride," "Sodium Bicarbonate Solution"). Avoid using abbreviations or chemical formulas.
-
The approximate percentage of each component.
-
The specific hazards associated with the waste (e.g., "Toxic," "Irritant").
-
The name of the principal investigator and the laboratory location.
-
The date the container was started.
-
Storage of Hazardous Waste
Proper storage of hazardous waste containers within the laboratory is essential to prevent accidents.
-
Store all hazardous waste containers in a designated Satellite Accumulation Area (SAA), which is at or near the point of generation and under the control of the laboratory personnel[3][4].
-
The SAA should be a secondary containment unit, such as a chemical-resistant tray or tub, to contain any potential leaks or spills.
-
Ensure that incompatible wastes are stored separately to prevent dangerous reactions. For example, do not store acidic waste next to basic waste.
-
Keep all waste containers securely closed at all times, except when adding waste.
Disposal of Empty this compound Containers
Empty containers that held this compound must also be disposed of as hazardous waste unless they are properly decontaminated.
-
To decontaminate an "empty" container, it must be triple-rinsed with a suitable solvent that can dissolve this compound[1].
-
The rinsate from each rinse must be collected and disposed of as hazardous liquid waste[1].
-
After triple-rinsing, the original label on the container should be defaced or removed, and the container can then be disposed of in the regular trash or recycled, depending on institutional policies.
Arranging for Waste Pickup
Once a hazardous waste container is full, or if it has been in storage for a period approaching your institution's limit (often six to twelve months), you must arrange for its collection by your institution's hazardous waste management team.
-
Follow your institution's specific procedures for requesting a hazardous waste pickup. This may involve an online request form or a phone call to the EHS office.
-
Ensure that the waste container is properly labeled and sealed before the scheduled pickup.
Logical Flow for this compound Disposal
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound waste.
By adhering to these procedures, researchers can ensure the safe and responsible disposal of this compound, protecting themselves, their colleagues, and the environment. For any uncertainties or spills, contact your institution's Environmental Health & Safety office immediately.
References
Safeguarding Your Research: A Comprehensive Guide to Handling N-Cbz-Guanidine
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential safety and logistical information for handling N-Cbz-guanidine, a crucial reagent in synthetic chemistry. By adhering to these protocols, you can minimize risks and build a strong foundation of laboratory safety.
Hazard Identification and Personal Protective Equipment (PPE)
This compound and related guanidine compounds present several hazards that necessitate careful handling and the use of appropriate personal protective equipment. The primary risks include skin irritation, serious eye irritation, and potential respiratory irritation.[1][2] Guanidine compounds can also be harmful if swallowed or inhaled.[1][3][4]
To mitigate these risks, a comprehensive PPE strategy is essential. The following table summarizes the recommended equipment for handling this compound.
| Protection Type | Equipment | Specification | Purpose |
| Eye and Face | Safety Glasses / Goggles | Conforming to EN166 or ANSI Z87.1 standards.[4] | Protects against splashes and dust particles. |
| Face Shield | Worn over safety glasses. | Provides full-face protection during high-splash risk procedures.[5][6] | |
| Hand | Chemical-Resistant Gloves | Nitrile rubber (minimum 0.11mm thickness) or equivalent.[4] | Prevents skin contact and irritation.[1][2] |
| Body | Laboratory Coat / Coveralls | Full-length, buttoned. | Protects skin and personal clothing from contamination.[5][6] |
| Chemical-Resistant Apron | Worn over lab coat. | Provides an additional barrier during dispensing or large-scale work. | |
| Respiratory | Fume Hood / Ventilated Enclosure | Primary engineering control to minimize inhalation of dust.[1][2][7] | |
| Dust Mask / Respirator | N95 or higher, based on risk assessment. | Required if work cannot be conducted in a fume hood or if dust generation is significant.[8] |
Operational Plans: From Synthesis to Disposal
Proper procedural adherence is critical for safety. The following sections provide step-by-step guidance for a typical experimental protocol involving this compound, as well as plans for spill management and waste disposal.
Experimental Protocol: Synthesis of a Mono-Cbz Protected Guanidine
This protocol is adapted from established procedures for the synthesis of mono-Cbz protected guanidines and incorporates critical safety measures.[9][10][11]
Objective: To safely synthesize a mono-N-Cbz-guanidine derivative.
Materials:
-
Potassium benzyloxycarbonylcyanamide
-
Acetonitrile (anhydrous)
-
Trimethylsilyl chloride (TMSCl)
-
Amine substrate (e.g., Benzylamine)
-
Dichloromethane (DCM)
-
1M Sodium Carbonate (Na₂CO₃) solution
-
Saturated Sodium Chloride (NaCl) solution (brine)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
Preparation (in a fume hood):
-
Flame-dry a round-bottomed flask equipped with a magnetic stir bar under a nitrogen atmosphere.[10]
-
Allow the flask to cool to room temperature.
-
Charge the flask with potassium benzyloxycarbonylcyanamide and anhydrous acetonitrile.
-
-
Activation:
-
Stir the mixture vigorously.
-
Slowly add trimethylsilyl chloride dropwise via syringe.[10]
-
Stir the resulting milky solution at room temperature for approximately 30 minutes.
-
-
Guanidinylation:
-
Add the amine substrate (e.g., benzylamine) in a single portion.[10]
-
Stir the reaction mixture for 1-2 hours at room temperature.
-
-
Workup and Extraction:
-
Remove the solvent using a rotary evaporator.
-
Re-dissolve the resulting solid in dichloromethane.
-
Transfer the solution to a separatory funnel.
-
Wash the organic layer sequentially with 1M Na₂CO₃ solution and then saturated NaCl solution.[10]
-
-
Drying and Isolation:
-
Dry the organic phase over anhydrous Na₂SO₄.
-
Decant or filter the solution to remove the drying agent.
-
Concentrate the solution under reduced pressure to yield the crude product.
-
Purify the product as required (e.g., by column chromatography or recrystallization).
-
-
Waste Handling:
-
Collect all aqueous and organic waste in appropriately labeled hazardous waste containers for disposal.
-
Dispose of contaminated consumables (gloves, filter paper) in a designated solid waste container.
-
Emergency and Disposal Plans
A swift and correct response to spills is crucial. The following workflow outlines the necessary steps.
The selection of appropriate PPE is a dynamic process that depends on the specifics of the procedure being performed. This diagram illustrates the decision-making logic.
Waste Disposal
Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and ensure regulatory compliance.
-
Chemical Waste: All unreacted this compound and solutions containing the compound must be disposed of as hazardous chemical waste.[1][7]
-
Containers: Empty containers should be triple-rinsed with a suitable solvent (e.g., acetone or ethanol). The rinsate must be collected as hazardous waste.
-
Contaminated Materials: Gloves, weigh boats, paper towels, and other materials contaminated with this compound should be placed in a designated, sealed container for hazardous solid waste.
-
Consult Regulations: Always adhere to your institution's and local hazardous waste regulations for complete and accurate classification and disposal.[8][12]
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. aboundchem.com [aboundchem.com]
- 3. fishersci.com [fishersci.com]
- 4. biospectra.us [biospectra.us]
- 5. epa.gov [epa.gov]
- 6. hsa.ie [hsa.ie]
- 7. fishersci.com [fishersci.com]
- 8. datasheets.scbt.com [datasheets.scbt.com]
- 9. Preparation of Mono-Cbz Protected Guanidines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Organic Syntheses Procedure [orgsyn.org]
- 11. researchgate.net [researchgate.net]
- 12. mmbio.byu.edu [mmbio.byu.edu]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
